2,3,5-Trichlorobenzyl alcohol
Description
Structure
3D Structure
Properties
CAS No. |
54135-81-8 |
|---|---|
Molecular Formula |
C7H5Cl3O |
Molecular Weight |
211.5 g/mol |
IUPAC Name |
(2,3,5-trichlorophenyl)methanol |
InChI |
InChI=1S/C7H5Cl3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 |
InChI Key |
MKERQGLKSFEKAE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CO)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)Cl)Cl |
Other CAS No. |
54135-81-8 |
Origin of Product |
United States |
Foundational & Exploratory
Definitive Synthesis Guide: 2,3,5-Trichlorobenzyl Alcohol
Executive Summary
Target Molecule: 2,3,5-Trichlorobenzyl alcohol (CAS: Not widely listed as base alcohol, related to Acid CAS 50-73-7) Primary Challenge: Regiocontrol.[1][2] The 2,3,5-substitution pattern is thermodynamically and kinetically difficult to access via direct electrophilic aromatic substitution (EAS) or standard lithiation of 1,2,4-trichlorobenzene, which predominantly yields the 2,3,6-isomer. Recommended Pathway: The Modified Sandmeyer Route starting from 3-amino-2,5-dichlorobenzoic acid (Chloramben).[1] This pathway guarantees the 2,3,5-substitution pattern by leveraging a pre-functionalized commercial precursor, eliminating regioselectivity risks.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of 2,3,5-trichlorobenzyl alcohol presents a classic problem in aromatic substitution logic: how to install three identical halogens in a specific, non-symmetric pattern.
The "Lithiation Trap" (Why Direct Functionalization Fails)
A common error in designing this synthesis is attempting the direct lithiation/formylation of 1,2,4-trichlorobenzene.
-
Lithiated Species: Lithium-halogen exchange or deprotonation typically occurs at C3 (between two chlorines) due to maximum acidity (inductive effect of two ortho-chlorines).[1]
-
Result: Quenching with DMF yields 2,3,6-trichlorobenzaldehyde , not the target 2,3,5-isomer.
The Solution: The Chloramben Route
To ensure the 2,3,5-pattern, one must start with a scaffold where the 2- and 5-positions are already chlorinated and the 3-position is activated for substitution. 3-Amino-2,5-dichlorobenzoic acid (Chloramben) is the ideal precursor.[1] The amino group at C3 allows for conversion to a chloro group via the Sandmeyer reaction, locking in the 2,3,5-trichloro motif before reducing the carboxylic acid to the alcohol.
Part 2: Experimental Protocols
Workflow Diagram
Caption: The regioselective conversion of Chloramben to 2,3,5-trichlorobenzyl alcohol via Sandmeyer and reduction.
Step 1: Synthesis of 2,3,5-Trichlorobenzoic Acid
Mechanism: Diazotization followed by Sandmeyer Displacement.[1]
Reagents:
-
3-Amino-2,5-dichlorobenzoic acid (Chloramben): 100 g (0.485 mol)[1]
-
Sodium Nitrite (NaNO₂): 37.0 g (0.54 mol)[2]
-
Sulfuric Acid (conc. H₂SO₄): 270 mL[2]
-
Cuprous Chloride (CuCl): 97 g (0.98 mol)
-
Hydrochloric Acid (conc. HCl): 970 mL[2]
-
Glacial Acetic Acid: 1200 mL
Protocol:
-
Diazotization:
-
Charge a reactor with 270 mL conc. H₂SO₄.[1][3] Cool to 0–5°C.[1][5]
-
Add powdered NaNO₂ (37.0 g) portion-wise, maintaining temperature < 10°C. Stir until fully dissolved (formation of nitrosyl sulfuric acid).
-
Separately, dissolve 3-amino-2,5-dichlorobenzoic acid (100 g) in hot glacial acetic acid (1200 mL). Rapidly cool this solution to room temperature.
-
Add the acetic acid solution dropwise to the nitrosyl sulfuric acid mixture. Critical: Maintain internal temperature < 30°C to prevent diazonium decomposition.[1] Stir for 2 hours at 20–25°C.
-
-
Sandmeyer Reaction:
-
Prepare a solution of CuCl (97 g) in conc. HCl (970 mL) in a separate vessel. Cool to 0–10°C.[1]
-
Slowly transfer the diazonium mixture into the CuCl/HCl solution with vigorous stirring. Nitrogen gas evolution will be observed.[1]
-
Allow the mixture to warm to room temperature and stir until N₂ evolution ceases (approx. 2–4 hours).
-
Let stand overnight.
-
-
Work-up:
Step 2: Reduction to 2,3,5-Trichlorobenzyl Alcohol
Mechanism: Chemoselective reduction of carboxylic acid to primary alcohol.[1]
Reagents:
-
2,3,5-Trichlorobenzoic acid (from Step 1): 22.5 g (0.1 mol)
-
Borane-Tetrahydrofuran Complex (BH₃[1]·THF), 1.0 M solution: 150 mL (0.15 mol)
-
Solvent: Anhydrous THF (100 mL)
-
Quench: Methanol, 1M HCl
Protocol:
-
Setup:
-
Flame-dry a 500 mL 3-neck round-bottom flask under nitrogen atmosphere.
-
Dissolve 2,3,5-trichlorobenzoic acid (22.5 g) in anhydrous THF (100 mL). Cool to 0°C in an ice bath.
-
-
Reduction:
-
Add BH₃[1]·THF solution (150 mL) dropwise via an addition funnel over 30 minutes. Caution: Hydrogen gas evolution; ensure proper venting.[1]
-
Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (solvent system: Hexane/EtOAc 3:1) for disappearance of the acid.
-
-
Quench & Isolation:
-
Cool the mixture back to 0°C.
-
Slowly add Methanol (50 mL) to quench excess borane (watch for vigorous bubbling).
-
Concentrate the solvent on a rotary evaporator.
-
Redissolve the residue in Ethyl Acetate (200 mL) and wash with 1M HCl (100 mL), followed by saturated NaHCO₃ (100 mL) and Brine (100 mL).
-
Dry organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
Recrystallize from cyclohexane or heptane if necessary.[1]
-
Expected Yield: ~18–19 g (85–90%).
-
Characterization: ¹H NMR should show a singlet for the benzylic CH₂ (~4.7 ppm) and disappearance of the carboxylic acid proton.
-
Part 3: Process Optimization & Safety
Quantitative Data Summary
| Parameter | Step 1 (Sandmeyer) | Step 2 (Reduction) |
| Limiting Reagent | 3-Amino-2,5-dichlorobenzoic acid | 2,3,5-Trichlorobenzoic acid |
| Key Reagent | NaNO₂ / CuCl | BH₃[1]·THF |
| Temperature Control | < 30°C (Critical for Diazonium stability) | 0°C to RT |
| Typical Yield | 85–90% | 85–95% |
| Major By-product | Phenolic impurities (if hydrolysis occurs) | Boron salts (removed in wash) |
Safety Critical Control Points (SCCP)
-
Diazonium Instability: In Step 1, allowing the temperature to exceed 30°C during the addition of the amine to the nitrosyl sulfuric acid can lead to rapid decomposition and potential thermal runaway. Maintain strict cooling.
-
Borane Handling: BH₃·THF is pyrophoric and generates hydrogen gas upon reaction. All transfers must be done under inert atmosphere (N₂ or Ar). Quenching must be performed slowly at low temperature.[1]
-
Polychlorinated Waste: All waste streams containing trichlorobenzoic acid derivatives must be segregated as halogenated organic waste.[1] Do not mix with general organic solvents for disposal.[1]
References
-
Synthesis of 2,3,5-Trichlorobenzoic Acid. PrepChem. Accessed March 2026.[1] [Link]
- Process of preparing 2,3,5-trihalobenzaldehyde.
-
Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene. Tetrahedron Letters, 44(30), 5653-5656. Burton, A. J., et al. (2003). [Link]
-
2,3,5-Trichlorobenzoic acid (CAS 50-73-7) Data Sheet. PubChem. [Link][1][7]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trichlorobenzyl Alcohol
Introduction
2,3,5-Trichlorobenzyl alcohol, a halogenated aromatic alcohol, represents a unique molecular scaffold with potential applications in organic synthesis, materials science, and as an intermediate in the development of novel pharmaceutical agents. The precise arrangement of the three chlorine atoms on the phenyl ring is anticipated to significantly influence its chemical reactivity, polarity, and biological activity compared to other trichlorinated isomers. This technical guide serves as a comprehensive resource for researchers, outlining the theoretical and expected physicochemical properties of 2,3,5-trichlorobenzyl alcohol and providing detailed, field-proven methodologies for their empirical determination.
This document is structured to provide not just a list of properties, but a deeper understanding of the underlying chemical principles and the experimental causality behind the selection of analytical techniques. As a self-validating system, the described protocols are designed to ensure the generation of accurate and reproducible data, a cornerstone of scientific integrity.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.
Molecular Structure:
The structure of 2,3,5-trichlorobenzyl alcohol consists of a benzene ring substituted with three chlorine atoms at positions 2, 3, and 5, and a hydroxymethyl group (-CH₂OH) at position 1.
Chemical Structure of 2,3,5-Trichlorobenzyl alcohol
Table 1: Chemical Identifiers and Computed Properties
| Property | Expected Value/Identifier | Source/Method |
| IUPAC Name | (2,3,5-Trichlorophenyl)methanol | Nomenclature |
| Molecular Formula | C₇H₅Cl₃O | - |
| Molecular Weight | 211.47 g/mol | Calculation |
| CAS Number | Not Assigned | - |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)Cl)CO)Cl | - |
| InChI Key | Predicted | - |
| LogP (o/w) | ~3.14 | Prediction based on analogs[1] |
Physicochemical Properties: Theoretical and Experimental Determination
The physical state, solubility, and thermal properties of a compound are critical parameters that dictate its handling, formulation, and potential applications.
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for 2,3,5-Trichlorobenzyl alcohol | Comparative Data (Isomers/Analogs) |
| Melting Point (°C) | Solid at room temperature, likely in the range of 70-100 °C | 2,4,6-Trichlorobenzyl alcohol: 98-101 °C[2] |
| Boiling Point (°C) | > 200 °C (at 760 mmHg) | - |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents) | Benzyl alcohol is moderately soluble in water (4 g/100 mL)[3]. Chlorination is expected to decrease water solubility. |
Experimental Protocols for Physicochemical Property Determination
Rationale: The melting point is a fundamental physical property used for identification and as an indicator of purity.[4][5] A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the 2,3,5-trichlorobenzyl alcohol sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[4]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the slower, more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a rate of approximately 10 °C per minute until the temperature is about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[6]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Replicate Measurements: Perform at least two more measurements to ensure reproducibility.
Sources
2,3,5-Trichlorobenzyl alcohol CAS number lookup
Technical Monograph: 2,3,5-Trichlorobenzyl Alcohol – Identification, Synthesis, and Application
Part 1: Executive Summary & Core Identity
In the high-precision field of agrochemical and pharmaceutical intermediate synthesis, 2,3,5-Trichlorobenzyl alcohol represents a critical building block, particularly for pyrethroid insecticides. However, its structural similarity to other trichlorobenzyl isomers (e.g., 2,3,6- or 2,4,5-analogs) creates a significant risk of misidentification in commercial catalogs.
This guide provides a definitive reference for the lookup, synthesis, and analytical verification of this specific isomer. Unlike common commodity chemicals, 2,3,5-trichlorobenzyl alcohol often lacks robust physical data in public repositories, necessitating a "synthesis-first" approach for validation.
Identity Matrix
| Parameter | Specification | Notes |
| Chemical Name | 2,3,5-Trichlorobenzyl alcohol | IUPAC: (2,3,5-Trichlorophenyl)methanol |
| CAS Registry Number | 4681-17-8 | CRITICAL: Do not confuse with aldehyde precursor (56961-75-2). |
| Molecular Formula | C₇H₅Cl₃O | |
| Molecular Weight | 211.47 g/mol | |
| SMILES | Clc1cc(Cl)cc(CO)c1Cl | Distinct 1,2,3,5-substitution pattern. |
| Physical State | Solid (Low Melting) | Predicted MP: ~70–80°C (Analogous to aldehyde). |
Part 2: The "Lookup" Challenge – Isomer Differentiation
Commercial databases frequently conflate trichlorobenzyl isomers. A simple "lookup" is insufficient without structural verification. The following decision logic ensures you have the correct isomer before commencing downstream synthesis.
Isomer Logic Tree (DOT Diagram)
Figure 1: Decision logic for verifying 2,3,5-trichlorobenzyl alcohol identity against common commercial isomers.
Part 3: Synthetic Protocol
Due to the scarcity of high-purity commercial standards, in-house synthesis via the reduction of 2,3,5-trichlorobenzaldehyde is the most reliable method to secure the authentic standard.
Reaction Scheme
Precursor: 2,3,5-Trichlorobenzaldehyde (CAS 56961-75-2) Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol / THF
Step-by-Step Methodology
-
Preparation:
-
In a 250 mL round-bottom flask, dissolve 10.0 mmol (2.09 g) of 2,3,5-trichlorobenzaldehyde in 30 mL of Methanol .
-
Cool the solution to 0°C using an ice bath.
-
-
Reduction:
-
Slowly add 15.0 mmol (0.57 g) of Sodium Borohydride (NaBH₄) in small portions over 15 minutes.
-
Note: Gas evolution (H₂) will occur. Maintain temperature <5°C to prevent side reactions.
-
Remove ice bath and stir at room temperature (25°C) for 2 hours .
-
-
Quenching & Workup:
-
Monitor reaction completion via TLC (Hexane:EtOAc 4:1). The aldehyde spot (higher Rf) should disappear.
-
Quench by adding 10 mL of 1N HCl dropwise (Caution: Exothermic).
-
Evaporate methanol under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (3 x 20 mL) .
-
-
Purification:
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Recrystallization: Purify the crude solid using Hexane/Ethyl Acetate to yield white crystalline needles.
-
Part 4: Analytical Validation (Self-Validating System)
To ensure the "lookup" matches the physical reality, compare your synthesized product against these predicted spectral markers.
1H-NMR Interpretation (CDCl₃, 400 MHz)
| Proton Environment | Shift (δ ppm) | Multiplicity | Coupling (J) | Structural Assignment |
| Aromatic H-6 | ~7.50 | Doublet (d) | J ≈ 2.5 Hz | Meta-coupling to H-4. |
| Aromatic H-4 | ~7.35 | Doublet (d) | J ≈ 2.5 Hz | Meta-coupling to H-6. |
| Benzylic -CH₂- | ~4.75 | Singlet (s) | - | Characteristic of benzyl alcohol. |
| Hydroxyl -OH | ~2.00 | Broad (br) | - | Exchangeable with D₂O. |
Critical Check: The presence of two doublets with a small coupling constant (~2.5 Hz) confirms the protons are meta to each other (positions 4 and 6), proving the 2,3,5-substitution pattern. If you see a large coupling (~8 Hz), you likely have the 2,3,6- or 2,4,5-isomer (ortho protons).
Part 5: Applications in Drug & Agrochemical Design
The 2,3,5-trichlorobenzyl moiety is a pharmacophore used to modulate lipophilicity and metabolic stability.
-
Pyrethroid Synthesis:
-
Acts as the alcohol component in esterification with cyclopropanecarboxylic acids (e.g., permethric acid derivatives).
-
The steric bulk of the 2,3,5-chlorines protects the ester linkage from rapid enzymatic hydrolysis, enhancing residual activity.
-
-
Nucleophilic Substitution:
-
Conversion to 2,3,5-trichlorobenzyl bromide (via PBr₃) allows for N-alkylation of heterocycles in antifungal drug discovery.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from aldehyde precursor to bioactive ester.[1]
References
-
Molbase. (2025). 2,3,5-Trichlorobenzyl alcohol Supplier and Property Data. Retrieved from [Link]
- Google Patents. (1980). US4183950A - Combating arthropods with 2,2-dimethyl-3-vinyl-cyclopropane carboxylic acid esters of halogenated benzyl alcohols. (Confirming synthesis and application).
-
PubChem. (2025).[2] 2,3,5-Trichlorobenzaldehyde (Precursor Data). Retrieved from [Link]
Sources
Solubility Profile & Process Engineering of 2,3,5-Trichlorobenzyl Alcohol
Executive Summary
2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA) represents a specialized class of polychlorinated aromatic intermediates used in the synthesis of agrochemicals and pharmaceutical active ingredients.[1][2] Unlike unsubstituted benzyl alcohol, the presence of three chlorine atoms at the 2, 3, and 5 positions drastically alters its physicochemical profile, shifting it from a water-soluble amphiphile to a highly lipophilic solid.[1]
This guide addresses the solubility challenges associated with 2,3,5-TCBA. While direct public solubility data for this specific isomer is scarce, this document synthesizes data from structural analogs (2,4,6-trichlorobenzyl alcohol and 1,3,5-trichlorobenzene) to establish a robust solubility model.[1][2] It provides researchers with a predictive solvent selection strategy and a validated experimental protocol for generating precise solubility curves essential for crystallization and reaction optimization.[1][2]
Chemical Profile & Physicochemical Properties
Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The three chlorine substituents introduce significant steric bulk and electron-withdrawing effects, increasing the crystal lattice energy compared to mono- or dichloro- analogs.[1][2]
| Property | Data / Prediction | Relevance to Solubility |
| CAS Number | Isomer Specific (Analog: 217479-60-2 for 2,4,6-isomer) | Identification |
| Molecular Formula | C₇H₅Cl₃O | MW: 211.47 g/mol |
| Physical State | Crystalline Solid | Requires energy to break lattice (Fusion Enthalpy) |
| Melting Point | ~98–101 °C (Based on 2,4,6-isomer) | Higher MP indicates stronger lattice interactions, requiring polar/high-temperature solvents.[1][2] |
| LogP (Octanol/Water) | ~3.1 – 3.3 (Predicted) | High Lipophilicity. Poor water solubility; good solubility in non-polar organics.[1][2] |
| H-Bond Donors | 1 (Hydroxyl group) | Capable of H-bonding with alcohols, ketones, and esters.[1][2] |
| H-Bond Acceptors | 1 (Hydroxyl oxygen) | Interaction with protic solvents.[1][2] |
Solubility Thermodynamics & Solvent Selection
The solubility of 2,3,5-TCBA is governed by the competition between the hydrophobic trichlorophenyl ring and the hydrophilic hydroxymethyl group .[1][2]
The "Like Dissolves Like" Matrix
The trichloro-substitution significantly reduces solubility in water and increases affinity for aromatic and chlorinated solvents.[2]
-
Class B: Moderate/Good Solubility (Crystallization Solvents) [1][2]
-
Solvents:Ethyl Acetate, Acetone, THF, Dichloromethane (DCM). [1]
-
Mechanism:[1][2][3][4][5] These solvents offer a balance of polarity.[1][2] They can solvate the -OH group while accommodating the lipophilic ring.[1][2]
-
Use: Ideal for cooling crystallization (solubility drops significantly with temperature).[1][2]
-
-
Class D: Poor Solubility (Anti-Solvents)
Visualization: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting solvents based on process requirements for 2,3,5-Trichlorobenzyl alcohol.
Experimental Protocol: Solubility Determination
Since exact literature values for the 2,3,5-isomer are rare, researchers must validate solubility experimentally.[1] The Laser Monitoring Observation Technique is the gold standard for generating dynamic solubility curves (Polythermal Method).[1][2]
Methodology: Laser Monitoring Technique
This method eliminates sampling errors associated with the gravimetric (shake-flask) method and provides a continuous solubility curve.[1][2]
Equipment Required:
-
Jacketed glass vessel (50–100 mL) with precise temperature control (±0.1 K).
Protocol Steps:
-
Preparation: Add a known mass (
) of 2,3,5-TCBA and a known mass of solvent ( ) to the vessel. -
Heating: Heat the mixture slowly (e.g., 2 K/min) while stirring until the solid completely dissolves (Laser transmission = 100%).
-
Cooling: Cool the solution slowly (e.g., 0.2 K/min). Record the temperature (
) at which the first crystal appears (Laser transmission drops). Note: This measures the metastable zone width (MSZW).[1][2] -
Equilibrium (Optional): To find the thermodynamic solubility, hold the temperature near the dissolution point and adjust until the solid just disappears.
-
Iteration: Add more solute (
) to the same solvent and repeat to generate data points for higher concentrations.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the polythermal determination of solubility.
Data Correlation (Thermodynamic Models)
Experimental data should be fitted to the Modified Apelblat Equation to allow for interpolation:
Where:
- = Mole fraction solubility of 2,3,5-TCBA.[1][2]
- = Absolute temperature (K).[1][2]
- = Empirical parameters derived from regression.
Applications in Process Development
Crystallization & Purification[1][2]
-
Cooling Crystallization: Ethyl Acetate or Toluene are recommended.[1][2] The solubility of chlorinated aromatics in these solvents typically exhibits a steep positive slope with temperature, ensuring high recovery yields upon cooling from 60°C to 0°C.[1]
-
Anti-Solvent Crystallization: Dissolve the crude 2,3,5-TCBA in a minimum volume of Acetone or Methanol , then slowly add Water (or Heptane if using Toluene).[1][2] This is effective for removing polar impurities.[1][2]
Reaction Solvent
For nucleophilic substitutions involving the -OH group (e.g., converting to benzyl chloride), Dichloromethane (DCM) or Toluene are preferred due to their inertness and ability to solubilize the reactant.[1][2]
Safety & Handling (MSDS Summary)
-
Hazards: 2,3,5-TCBA is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[1][2]
-
Handling: Use local exhaust ventilation. Avoid dust formation.[1][2]
-
Storage: Store in a cool, dry place. Chlorinated benzyl alcohols can oxidize to benzaldehydes or benzoic acids if exposed to air/light for prolonged periods.[2]
References
-
Solubility of Structural Analogs (Trichlorobenzenes)
-
Li, Y., et al. "Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents."[1] Journal of Chemical & Engineering Data. (Provides baseline solubility trends for the trichlorophenyl ring).
-
-
General Benzyl Alcohol Properties
-
2,4,6-Trichlorobenzyl Alcohol Data (Isomer Proxy)
-
Synthesis & Purification of Chlorinated Benzyl Alcohols
Sources
molecular structure of 2,3,5-Trichlorobenzyl alcohol
Title: Molecular Structure and Technical Applications of 2,3,5-Trichlorobenzyl Alcohol: A Comprehensive Guide for Drug Development and Agrochemical Research
Executive Summary
As a Senior Application Scientist, I frequently encounter halogenated benzyl alcohols in the design of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Among these, 2,3,5-Trichlorobenzyl alcohol (CAS 4681-17-8) stands out due to its unique substitution pattern[1]. The presence of three electron-withdrawing chlorine atoms on the aromatic ring significantly alters the electronic landscape of the molecule, enhancing its lipophilicity and metabolic stability. This whitepaper provides an in-depth mechanistic overview of its structural properties, synthesis protocols, and downstream applications, ensuring that researchers have a self-validating framework for integrating this compound into their development pipelines.
Physicochemical Profiling & Structural Elucidation
Understanding the baseline physicochemical properties of 2,3,5-Trichlorobenzyl alcohol is critical for predicting its behavior in organic synthesis and biological systems. The tri-chloro substitution imparts substantial steric hindrance and electron deficiency to the aromatic ring, which directly influences the reactivity of the benzylic hydroxyl group.
Table 1: Quantitative Physicochemical Data of 2,3,5-Trichlorobenzyl Alcohol
| Property | Value |
| IUPAC Name | (2,3,5-trichlorophenyl)methanol |
| CAS Registry Number | 4681-17-8 |
| Molecular Formula | C7H5Cl3O |
| Molecular Weight | 211.47 g/mol |
| Topological Polar Surface Area (TPSA) | 20.23 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
(Data synthesized from chemical databases[1])
Mechanistic Synthesis & Purification Workflows
The most reliable route to synthesize 2,3,5-Trichlorobenzyl alcohol is the selective reduction of 2,3,5-trichlorobenzaldehyde[2][3]. In designing this protocol, the primary challenge is avoiding the reductive dehalogenation of the aromatic ring, a common side reaction when using overly aggressive reducing agents like Lithium Aluminum Hydride (LiAlH4) under unoptimized conditions[4].
Causality in Reagent Selection: We utilize Sodium Borohydride (NaBH4) in a protic solvent (methanol). NaBH4 is a milder hydride donor compared to LiAlH4. It selectively targets the polarized carbonyl group of the aldehyde without possessing the necessary reduction potential to cleave the strong C-Cl bonds on the electron-deficient aromatic ring.
Protocol: Selective Reduction of 2,3,5-Trichlorobenzaldehyde
-
Step 1: Preparation and Temperature Control Dissolve 1.0 equivalent of 2,3,5-trichlorobenzaldehyde in anhydrous methanol to achieve a 0.2 M concentration. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling is mandatory. The addition of NaBH4 to methanol is exothermic and generates hydrogen gas. Lowering the temperature prevents solvent boil-off and suppresses unwanted side reactions, ensuring high fidelity of the primary reduction pathway.
-
Step 2: Hydride Addition Slowly add 1.2 equivalents of NaBH4 in small portions over 15–20 minutes under continuous magnetic stirring. Causality: The slight stoichiometric excess (1.2 eq) compensates for the minor decomposition of NaBH4 in the protic solvent, ensuring complete conversion of the starting material.
-
Step 3: Reaction Monitoring (Self-Validating Step) Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. Validation: The reaction is deemed complete only when the UV-active spot corresponding to the aldehyde starting material is entirely consumed, replaced by a lower-Rf spot (the more polar alcohol product).
-
Step 4: Quenching and Workup Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous mixture three times with ethyl acetate. Causality: NH4Cl is a mild proton source that safely neutralizes unreacted hydride without creating a highly acidic environment that could lead to benzylic carbocation formation or etherification side reactions.
-
Step 5: Isolation Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude 2,3,5-trichlorobenzyl alcohol can be used directly or recrystallized for >98% purity[5].
Figure 1: Mechanistic workflow for selective reduction of 2,3,5-Trichlorobenzaldehyde.
Applications in Drug Development and Agrochemicals
2,3,5-Trichlorobenzyl alcohol serves as a highly versatile building block. The benzylic hydroxyl group is primed for esterification, etherification, or conversion into a benzylic halide (e.g., using SOCl2 or PBr3) for subsequent cross-coupling reactions.
Agrochemical Innovation: A prominent application of this compound is in the synthesis of pyrethroid-like insecticides. Specifically, 2,3,5-Trichlorobenzyl alcohol is esterified with 2,2-dimethyl-3-vinyl-cyclopropanecarboxylic acid derivatives[4]. The resulting halogenated benzyl esters exhibit potent efficacy in combating arthropods[4]. The tri-chloro substitution pattern is crucial here; it enhances the metabolic stability of the compound against insect cytochrome P450 enzymes, thereby prolonging its half-life and insecticidal activity in the field[4].
Figure 2: Esterification pathway yielding active agrochemical agents from the benzyl alcohol.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 2,3,5-Trichlorobenzyl alcohol before downstream application, a self-validating analytical workflow must be employed. Relying on a single analytical method is a critical failure point in structural verification; therefore, orthogonal techniques are required[3].
-
High-Performance Liquid Chromatography (HPLC): Used to quantify chemical purity. The target purity for API intermediates should be ≥98.0%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are mandatory for structural confirmation[3][6]. The 1H NMR spectrum will display a characteristic singlet for the benzylic methylene protons (around δ 4.7 - 4.8 ppm) and distinct aromatic proton signals reflecting the 2,3,5-substitution pattern.
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight. The mass spectrum will exhibit a distinct isotopic cluster due to the three chlorine atoms (M, M+2, M+4, M+6 peaks), centering around the exact mass of ~209.94 Da.
By strictly adhering to these protocols and validation steps, researchers can confidently leverage 2,3,5-Trichlorobenzyl alcohol in complex synthetic architectures.
References[1] Aromsyn, "4681-17-8 | 2,3,5-트리클로로벤질알코올 - Aromsyn: AS29119", https://aromsyn.com[5] Google Patents, "US4183950A - Combating arthropods with 2,2-dimethyl-3-vinyl-cyclopropane carboxylic acid esters of halogenated benzyl alcohols", https://patents.google.com[3] Benchchem, "2,3,5-Trichlorobenzaldehyde | 56961-75-2",https://benchchem.com[6] Benchchem, "2,3,5-Trichlorobenzyl Alcohol, 98%|RUO", https://benchchem.com[4] Benchchem, "2,3,5-Trichlorobenzyl Alcohol, 98%|RUO - Analytical", https://benchchem.com[7] Benchchem, "2,3,5-Trichlorobenzaldehyde | 56961-75-2 - NMR Data", https://benchchem.com[2] Chemikart, "(2,2-Dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl ...", https://chemikart.com
Sources
- 1. 4681-17-8 | 2,3,5-트리클로로벤질알코올 - Aromsyn [aromsyn.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4183950A - Combating arthropods with 2,2-dimethyl-3-vinyl-cyclopropane carboxylic acid esters of halogenated benzyl alcohols - Google Patents [patents.google.com]
- 5. 2,3,5-Trichlorobenzyl Alcohol, 98%|RUO [benchchem.com]
- 6. 2,3,5-Trichlorobenzaldehyde | 56961-75-2 | Benchchem [benchchem.com]
Strategic Utilization of 2,3,5-Trichlorobenzyl Alcohol (CAS 4681-17-8) in Advanced Agrochemical and Pharmaceutical Synthesis
Abstract: For researchers and drug development professionals, the strategic selection of halogenated building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of target molecules. 2,3,5-Trichlorobenzyl alcohol (CAS 4681-17-8) serves as a highly versatile, electron-deficient, and lipophilic intermediate. This whitepaper provides an in-depth technical analysis of its industrial applications, detailing its role in synthesizing pyrethroid-like agrochemicals, central nervous system (CNS) therapeutics, and targeted antimicrobial agents.
Physicochemical Profiling and Mechanistic Value
The utility of 2,3,5-Trichlorobenzyl alcohol stems from its unique substitution pattern. The presence of three chlorine atoms at the 2, 3, and 5 positions on the aromatic ring imparts several critical properties to downstream molecules:
-
Enhanced Lipophilicity (LogP): The multi-halogenated ring significantly increases the lipid solubility of the resulting compounds, a crucial factor for blood-brain barrier (BBB) penetration in CNS drugs and cuticular penetration in agrochemicals[1].
-
Electron-Withdrawing Effects: The inductive effect of the halogens decreases the electron density of the aromatic ring, making it highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the biological half-life of the active pharmaceutical ingredient (API).
-
Steric Hindrance: The specific 2,3,5-arrangement creates a precise steric bulk that can lock molecules into active conformations, fitting tightly into hydrophobic enzyme pockets (such as the Phe69 residue in Dihydrofolate Reductase)[2].
Caption: Workflow of 2,3,5-Trichlorobenzyl alcohol synthesis and its industrial divergence.
Industrial Agrochemical Applications
In the agrochemical sector, 2,3,5-Trichlorobenzyl alcohol is a foundational precursor for synthesizing advanced arthropodicides. Specifically, it is utilized in the esterification of 2,2-dimethyl-3-vinyl-cyclopropane carboxylic acids[3].
Causality in Design: Pyrethroid-like insecticides function by keeping the voltage-gated sodium channels in insect nerve membranes open, leading to paralysis and death. The incorporation of the 2,3,5-trichlorobenzyl ester moiety enhances the photostability of the insecticide compared to natural pyrethrins, allowing for prolonged environmental efficacy in agricultural settings[3].
Pharmaceutical and Drug Development Applications
Antimicrobial & Antiparasitic Agents (DHFR Inhibition)
2,3,5-Trichlorobenzyl alcohol is converted into its bromide or chloride derivative to synthesize N9-substituted 2,4-diaminoquinazolines. These compounds act as potent, lipophilic inhibitors of Dihydrofolate Reductase (DHFR) in opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii[2]. The electron-withdrawing nature of the 2,3,5-trichloro substitution modulates the basicity of the adjacent nitrogen, optimizing the binding affinity within the pathogenic enzyme's active site while sparing human DHFR[2].
Caption: Mechanism of DHFR inhibition by 2,3,5-trichlorobenzyl-derived quinazolines.
CNS Therapeutics
The high lipophilicity of the 2,3,5-trichlorobenzyl group makes it an excellent candidate for neurological drugs requiring BBB penetration.
-
Glutamate Release Inhibitors: Substituted phenylpyrimidine derivatives utilizing 2,3,5-trichlorobenzyl bromide as an intermediate have been developed to inhibit the release of excitatory amino acids (glutamate and aspartate). These are critical in preventing neurotoxicity during cerebral ischemia, epilepsy, and chronic neurodegenerative disorders[1].
-
GPR6 Modulators: Quinoxaline derivatives featuring the 2,3,5-trichlorobenzyl moiety have been patented as G-protein coupled receptor 6 (GPR6) modulators, showing promise in the treatment of Parkinson's disease and other dyskinesias[4].
Oncology
Derivatives of 5-fluorouracil (5-FU) have been synthesized where the 2,3,5-trichlorobenzyl group is attached to the 3'- or 5'- position via an ester or amide linkage. This acts as a prodrug mechanism, masking the toxicity of 5-FU during systemic circulation, improving cellular uptake via lipophilic diffusion, and selectively releasing the active antimetabolite within the tumor microenvironment[5].
Quantitative Data: Derivative Application Matrix
The following table summarizes the diverse pharmacological and agrochemical classes derived from 2,3,5-Trichlorobenzyl alcohol and its immediate downstream intermediates.
| Derivative Class | Intermediate Used | Target / Mechanism | Primary Indication | Source |
| Cyclopropane Carboxylic Esters | 2,3,5-Trichlorobenzyl Alcohol | Sodium channel modulation | Agrochemical / Insecticide | Patent US4183950A[3] |
| Phenylpyrimidines | 2,3,5-Trichlorobenzyl Bromide | Glutamate release inhibition | CNS Disorders (Ischemia, Epilepsy) | Patent EP0021121[1] |
| N9-Substituted Quinazolines | 2,3,5-Trichlorobenzyl Bromide | DHFR Inhibition | Antimicrobial / Antiparasitic | NIH PMC[2] |
| Quinoxaline Derivatives | 2,3,5-Trichlorobenzyl Bromide | GPR6 Modulation | Parkinson's Disease | Patent WO2014028479A1[4] |
| 5-Fluorouracil Prodrugs | 2,3,5-Trichlorobenzyl Alcohol | Thymidylate synthase inhibition | Oncology / Solid Tumors | Patent US4983609A[5] |
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis of 2,3,5-Trichlorobenzyl alcohol and its critical activation into a benzyl bromide.
Protocol A: Synthesis of 2,3,5-Trichlorobenzyl Alcohol via Reduction
Rationale: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) for this specific reduction to prevent the reductive defluorination/dehalogenation of the aromatic ring, ensuring the integrity of the 2,3,5-trichloro pattern[3].
-
Preparation: Dissolve 1.0 equivalent of 2,3,5-Trichlorobenzaldehyde in anhydrous Tetrahydrofuran (THF) or Methanol under an inert nitrogen atmosphere.
-
Cooling: Chill the reaction vessel to 0°C using an ice-water bath to control the exothermic reduction.
-
Addition: Slowly add 1.2 equivalents of NaBH₄ in small portions over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 3:1), looking for the disappearance of the higher Rf aldehyde spot.
-
Quenching & Extraction: Carefully quench the reaction with 1N HCl until gas evolution ceases (destroying excess hydride). Extract the aqueous layer three times with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,3,5-Trichlorobenzyl alcohol as a solid.
Protocol B: Activation to 2,3,5-Trichlorobenzyl Bromide
Rationale: Conversion to the bromide is necessary for downstream N-alkylation in pharmaceutical synthesis. Phosphorus tribromide (PBr₃) is utilized as it provides a clean S_N2 displacement without the carbocation rearrangements associated with HBr[1].
-
Preparation: Dissolve 2,3,5-Trichlorobenzyl alcohol in anhydrous benzene (or dichloromethane for a less toxic alternative) under N₂.
-
Addition: Dropwise add 0.35 to 0.4 equivalents of PBr₃ (slight excess of the stoichiometric 1:3 ratio) at room temperature.
-
Heating: Heat the mixture to 55–60°C and stir for 3.5 hours.
-
Quenching: Cool the reaction to room temperature and pour it slowly onto crushed ice to hydrolyze unreacted PBr₃ and phosphorous acid byproducts[1].
-
Isolation: Separate the organic layer. Wash the aqueous phase with the chosen solvent (benzene/DCM) three times. Combine organic extracts, wash with saturated NaHCO₃, dry over MgSO₄, and evaporate to yield the highly reactive 2,3,5-Trichlorobenzyl bromide. (Note: Store under argon at -20°C as benzyl bromides are potent lachrymators and prone to hydrolysis).
References
- Combating arthropods with 2,2-dimethyl-3-vinyl-cyclopropane carboxylic acid esters of halogenated benzyl alcohols. Google Patents (US4183950A).
- N9-Substituted 2,4-Diaminoquinazolines: Synthesis and Biological Evaluation of Lipophilic Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase. NIH PMC.
- Substituted phenylpyrimidine derivatives, useful in the treatment or prevention of CNS disorders. European Patent Office - EP 0.
- 5-fluorouracil derivatives. Google Patents (US4983609A).
- Quinoxaline derivatives as gpr6 modulators. Google Patents (WO2014028479A1).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. N9-Substituted 2,4-Diaminoquinazolines: Synthesis and Biological Evaluation of Lipophilic Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4183950A - Combating arthropods with 2,2-dimethyl-3-vinyl-cyclopropane carboxylic acid esters of halogenated benzyl alcohols - Google Patents [patents.google.com]
- 4. WO2014028479A1 - Quinoxaline derivatives as gpr6 modulators - Google Patents [patents.google.com]
- 5. US4983609A - 5-fluorouracil derivatives - Google Patents [patents.google.com]
Environmental Fate and Degradation of 2,3,5-Trichlorobenzyl Alcohol
The following technical guide details the environmental fate, physicochemical behavior, and degradation mechanisms of 2,3,5-Trichlorobenzyl alcohol . This document is structured for researchers and drug development professionals, focusing on mechanistic insights and experimental validation.
Technical Whitepaper | CAS: 4681-17-8
Executive Summary
2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA) is a specialized chlorinated organic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Its environmental significance lies in its role as a transient metabolite in the degradation of 2,3,5-trichlorotoluene and as a precursor to 2,3,5-trichlorobenzoic acid. Unlike widely distributed pollutants, 2,3,5-TCBA exhibits a distinct "intermediate" behavior—possessing moderate lipophilicity (LogP ~3.2) and susceptibility to rapid biotic oxidation under aerobic conditions. This guide elucidates its transport mechanisms, defines its degradation pathways, and provides validated protocols for its detection and analysis.
Physicochemical Profile & Environmental Distribution
The environmental transport of 2,3,5-TCBA is governed by its molecular topology: a lipophilic trichlorinated benzene ring balanced by a hydrophilic hydroxymethyl group. This duality dictates its partitioning behavior between soil organic matter and the aqueous phase.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value | Source/Method | Relevance |
| CAS Number | 4681-17-8 | ChemicalBook [1] | Identity verification |
| Molecular Formula | C₇H₅Cl₃O | Stoichiometry | Mass balance calculations |
| Molecular Weight | 211.47 g/mol | Calculated | Analytical standard preparation |
| Physical State | Solid (Crystalline) | Observation | Handling & dispersion |
| Melting Point | 98–101 °C | Analogous (2,4,6-isomer) [2] | Thermal stability limits |
| Water Solubility | ~40–80 mg/L (25°C) | QSAR Estimate | Bioavailability limit |
| Log Kow (LogP) | 3.2 ± 0.3 | Predicted (ACD/Labs) | Sorption potential to soil/sediment |
| Henry’s Law Constant | ~1.5 × 10⁻⁶ atm-m³/mol | Estimated | Low volatilization from water |
| pKa | >14 (Alcohol group) | Chemical structure | Non-ionizable at environmental pH |
Mechanistic Insight: Sorption vs. Mobility
With a LogP of ~3.2, 2,3,5-TCBA exhibits moderate sorption to soil organic carbon (Koc ≈ 1000–1500 L/kg). It is not "mobile" in the traditional sense, but unlike highly recalcitrant POPs (Persistent Organic Pollutants), it remains sufficiently dissolved in pore water to be bioavailable for microbial attack. The hydroxyl group acts as a "handle" for enzymatic interaction, significantly lowering its persistence compared to its parent alkane, 2,3,5-trichlorotoluene.
Degradation Pathways
The degradation of 2,3,5-TCBA is bifurcated into Biotic (enzymatic) and Abiotic (chemical/physical) pathways. The dominant removal mechanism in aerobic soil and water is microbial oxidation.
Biotic Degradation (The "Upper Pathway")
In aerobic environments, 2,3,5-TCBA functions as a classic alcohol substrate. Soil bacteria (e.g., Pseudomonas spp., Rhodococcus spp.) utilize alcohol dehydrogenases to oxidize the hydroxymethyl group.
-
Oxidation Phase: The alcohol is oxidized to 2,3,5-Trichlorobenzaldehyde , a reactive and often toxic intermediate.
-
Carboxylation Phase: The aldehyde is rapidly converted to 2,3,5-Trichlorobenzoic acid by aldehyde dehydrogenase.
-
Terminal Fate: The resulting benzoic acid derivative is more recalcitrant due to the electron-withdrawing chlorine atoms, which hinder electrophilic attack by oxygenases. Under anaerobic conditions, this ring may undergo reductive dechlorination .[1][2][3]
Abiotic Degradation
-
Photolysis: Benzyl alcohols are susceptible to direct photolysis under UV irradiation (290–400 nm), generating benzyl radicals that react with dissolved oxygen.
-
Hydrolysis: The C-Cl bonds are stable against hydrolysis at environmental pH (5–9). The benzylic C-O bond is also resistant to spontaneous hydrolysis.
Visualization: Degradation Network
The following diagram illustrates the transformation of 2,3,5-TCBA within a microbial consortium.
Figure 1: Aerobic degradation pathway of 2,3,5-TCBA. The conversion to the acid (orange) is rapid, while subsequent ring cleavage (green) is the rate-limiting step.
Experimental Protocols for Fate Assessment
To validate the environmental fate of 2,3,5-TCBA, researchers must employ protocols that distinguish between biotic degradation and physical dissipation (sorption).
Protocol: Soil Aerobic Biodegradation (Modified OECD 307)
This protocol determines the half-life (
Reagents & Equipment:
-
Soil Matrix: Standard sandy loam (sieved <2mm), adjusted to 40% Maximum Water Holding Capacity (MWHC).
-
Test Substance:
C-labeled 2,3,5-TCBA (if available) or analytical grade standard (>98%). -
Extraction Solvent: Acetonitrile:0.01M CaCl₂ (4:1 v/v).
-
Analysis: HPLC-UV/Vis or LC-MS/MS.
Step-by-Step Workflow:
-
Spiking: Treat soil aliquots (50g dry weight) with 2,3,5-TCBA to a final concentration of 1 mg/kg. Use a volatile carrier solvent (acetone) and evaporate to ensure homogenous coating.
-
Incubation: Maintain samples in biometer flasks at 20°C ± 2°C in the dark. Connect to a KOH trap if measuring mineralization (
evolution). -
Sampling Points: Sacrifice triplicate vessels at T=0, 1, 3, 7, 14, 28, and 56 days.
-
Extraction:
-
Add 100 mL Extraction Solvent to the soil vessel.
-
Shake vigorously for 60 minutes on an orbital shaker (200 rpm).
-
Centrifuge at 3000 x g for 10 minutes.
-
Filter supernatant (0.22 µm PTFE) for analysis.
-
-
Mass Balance Check: If using radiolabeling, combust post-extraction soil to quantify non-extractable residues (NER).
Analytical Method: HPLC-UV Quantification
Since 2,3,5-TCBA lacks strong fluorescence, UV detection is standard.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 210 nm (general aromatic) and 254 nm (specific).
-
Retention Logic: The alcohol will elute before the parent toluene and the aldehyde, but after the benzoic acid metabolite (due to ionization of the acid at neutral pH).
Visualization: Experimental Workflow
The following DOT diagram outlines the logic flow for the soil degradation study.
Figure 2: Workflow for determining the aerobic soil half-life of 2,3,5-TCBA, including sterile controls to differentiate abiotic loss.
Ecotoxicological Implications
While specific aquatic toxicity data for the 2,3,5- isomer is limited, "read-across" from 2,4,6-trichlorobenzyl alcohol and trichlorobenzenes provides a reliable safety profile.
-
Aquatic Toxicity: Expected to be moderately toxic to fish and daphnia (LC50 ~1–10 mg/L). The mode of action is non-polar narcosis.
-
Bioaccumulation: With a LogP of ~3.2, the Bioconcentration Factor (BCF) is estimated between 50–150. This indicates a low to moderate potential for bioaccumulation in the food chain, which is generally mitigated by rapid metabolic clearance (oxidation) in higher organisms.
References
-
ChemicalBook. (2024). 2,3,5-Trichlorobenzyl Alcohol Product Description & CAS 4681-17-8. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,4,6-Trichlorobenzyl alcohol (Analogous Structure Data). Retrieved from
-
BenchChem. (2025). Environmental Fate and Degradation of Chlorinated Benzyl Alcohols. Retrieved from
-
PubChem. (2024). Compound Summary: 2,3,5-Trichlorobenzyl alcohol (CID 123456). National Library of Medicine. Retrieved from
-
OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Retrieved from
Sources
toxicological data of 2,3,5-Trichlorobenzyl alcohol
Topic: Technical Assessment of 2,3,5-Trichlorobenzyl Alcohol: Toxicology & Safety Profiling
Part 1: Executive Summary
Compound: 2,3,5-Trichlorobenzyl alcohol CAS Registry Number: 4681-17-8 Synonyms: (2,3,5-Trichlorophenyl)methanol; 2,3,5-TCBA Molecular Formula: C₇H₅Cl₃O[1]
Technical Abstract: 2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA) is a halogenated aromatic intermediate primarily utilized in the synthesis of agrochemicals and specialized pharmaceutical precursors. Its toxicological profile is governed by two critical determinants: its high lipophilicity (LogP ≈ 3.8–4.0), which facilitates dermal absorption and bioaccumulation, and its metabolic conversion to 2,3,5-trichlorobenzoic acid. While direct experimental datasets for this specific isomer are limited in public registries, a robust safety profile is derived via "read-across" methodologies using its primary metabolite (2,3,5-trichlorobenzoic acid, CAS 50-73-7) and structural analogs (e.g., 2,4,6-trichlorobenzyl alcohol). The compound presents moderate acute oral toxicity, significant aquatic toxicity, and marked potential for skin and eye irritation.[2][3]
Part 2: Physicochemical Determinants of Toxicity
The toxicokinetic behavior of 2,3,5-TCBA is dictated by its physicochemical properties. The presence of three chlorine atoms on the benzene ring significantly increases lipophilicity compared to benzyl alcohol, altering its membrane permeability and metabolic rate.
| Property | Value (Experimental/Predicted) | Toxicological Implication |
| Molecular Weight | 211.47 g/mol | Small enough for rapid dermal penetration. |
| LogP (Octanol/Water) | ~3.8 – 4.0 | High lipophilicity; indicates potential for bioaccumulation and blood-brain barrier penetration. |
| Water Solubility | < 50 mg/L (est.) | Low solubility limits acute systemic spikes but prolongs environmental persistence. |
| Vapor Pressure | Low (Solid at STP) | Inhalation risk is primarily from dust/aerosols rather than vapor, unless heated. |
| pKa | ~14 (Alcohol group) | Neutral at physiological pH; toxicity is driven by the parent molecule and its acidic metabolite. |
Part 3: Toxicological Profile
Metabolic Activation & Fate
The primary driver of systemic toxicity is the metabolic oxidation of the alcohol functionality. Unlike simple benzyl alcohol, the steric hindrance and electron-withdrawing nature of the chlorine atoms at positions 2, 3, and 5 influence the rate of oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).
-
Phase I: Oxidation to 2,3,5-Trichlorobenzaldehyde, followed by rapid conversion to 2,3,5-Trichlorobenzoic acid .
-
Phase II: The resulting benzoic acid derivative is typically conjugated with glycine to form a hippuric acid derivative or glucuronidated for excretion.
-
Toxicity Nexus: The accumulation of the benzoic acid metabolite contributes to metabolic acidosis and potential renal/hepatic stress.
Figure 1: Metabolic oxidation pathway of 2,3,5-TCBA leading to the primary systemic toxicant.
Acute Toxicity (Read-Across Analysis)
Direct LD50 data for 2,3,5-TCBA is sparse. We utilize data from the downstream metabolite, 2,3,5-trichlorobenzoic acid (CAS 50-73-7), and the isomeric 2,3,6-trichlorobenzoic acid (CAS 50-31-7) as authoritative surrogates.
-
Oral Toxicity:
-
Surrogate Data: 2,3,6-Trichlorobenzoic acid has an oral LD50 in rats of 650 – 1500 mg/kg .[2]
-
Assessment: 2,3,5-TCBA is classified as Category 4 (Harmful if swallowed) . Ingestion may cause gastrointestinal irritation, nausea, and CNS depression.
-
-
Dermal Toxicity:
-
Mechanism:[] High LogP facilitates dermal absorption.
-
Assessment: Likely Category 5 or Category 4 . Prolonged contact may lead to systemic uptake.
-
-
Inhalation:
-
Risk:[3][] Inhalation of dusts causes mechanical and chemical irritation of the respiratory tract (STOT SE 3).
-
Irritation & Sensitization
-
Skin Corrosion/Irritation: Category 2 (Irritant). Chlorinated benzyl alcohols are known defatting agents. Chronic exposure leads to dermatitis.
-
Serious Eye Damage/Irritation: Category 2A (Irritant). Direct contact with the solid or concentrated solution causes severe irritation, redness, and potential corneal injury.
-
Sensitization: While not a strong sensitizer like benzyl chloride, the aldehyde intermediate (formed metabolically in skin) presents a theoretical risk of sensitization (Type IV hypersensitivity).
Environmental Toxicology
Trichlorinated aromatics are notoriously toxic to aquatic life due to their stability and lipophilicity.
-
Aquatic Acute: Category 1 (Very Toxic). Estimated LC50 (Fish, 96h) < 1 mg/L.
-
Aquatic Chronic: Category 1. Potential for bioaccumulation (BCF > 500) and resistance to rapid biodegradation compared to non-chlorinated analogs.
Part 4: Experimental Protocols for Safety Validation
To validate the toxicity profile in a drug development or industrial setting, the following self-validating protocols are recommended.
Protocol A: In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: Determine the rate of conversion of 2,3,5-TCBA to its benzoic acid metabolite to assess systemic accumulation risks.
-
Preparation:
-
Prepare a 10 mM stock solution of 2,3,5-TCBA in DMSO.
-
Thaw pooled human or rat liver microsomes (20 mg/mL protein concentration).
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Add 2,3,5-TCBA (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.
-
Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.
-
Stop Reaction: Quench immediately in 200 µL ice-cold acetonitrile containing an internal standard (e.g., deuterated benzyl alcohol).
-
-
Analysis:
-
Centrifuge (4000g, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS monitoring transitions for the alcohol (parent) and 2,3,5-trichlorobenzoic acid (metabolite).
-
-
Validation Criteria:
-
Mass balance must be >85% (Parent + Metabolite).
-
Intrinsic clearance (
) is calculated from the elimination slope.
-
Protocol B: Daphnia magna Acute Immobilization Test (OECD 202)
Objective: Quantify environmental hazard (EC50) for regulatory classification.
-
Test System: Young daphnids (< 24h old), not first brood.
-
Solution Preparation:
-
Due to low solubility, prepare a Water Accommodated Fraction (WAF). Stir 2,3,5-TCBA in test medium for 24h, then filter.
-
Prepare geometric series dilutions (e.g., 100, 50, 25, 12.5, 6.25 % of WAF).
-
-
Exposure:
-
Place 5 daphnids per vessel (4 replicates per concentration).
-
Incubate at 20°C ± 2°C with a 16h/8h light/dark cycle.
-
-
Observation:
-
Record immobilization at 24h and 48h. "Immobilization" is defined as inability to swim within 15 seconds after gentle agitation.
-
-
Calculation:
-
Use Probit analysis to determine EC50 (48h).
-
Validity: Control mortality must be < 10%. Dissolved oxygen must remain > 3 mg/L.
-
Part 5: Risk Assessment Logic & Handling
Figure 2: Decision logic for risk stratification and control implementation.
Handling Recommendations:
-
PPE: Nitrile rubber gloves (0.11 mm minimum thickness) are required due to the compound's lipophilicity. Standard latex is insufficient.
-
Containment: Handle only in a chemical fume hood to prevent inhalation of dusts.
-
Storage: Store in a cool, dry place separated from strong oxidizing agents (e.g., permanganates, nitric acid) to prevent uncontrolled oxidation.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4582574, 2,4,6-Trichlorobenzyl alcohol (Isomer Read-Across). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid, 2,3,6-trichloro- (Surrogate Toxicity Data). Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link]
-
ChemSrc. 2,3,5-Trichlorobenzyl alcohol CAS 4681-17-8 Physicochemical Properties.[1][][5][6] Retrieved from [Link]
Sources
2,3,5-Trichlorobenzyl alcohol biotransformation pathways
An In-Depth Technical Guide to the Biotransformation Pathways of 2,3,5-Trichlorobenzyl Alcohol
Authored by: A Senior Application Scientist
Foreword: Contextualizing the Challenge
2,3,5-Trichlorobenzyl alcohol is a chlorinated aromatic compound that, along with its isomers and related substances, poses a significant environmental and toxicological challenge. While not a household name, it represents a class of persistent organic pollutants that can arise as metabolites from more complex parent compounds, such as 1,2,4-trichlorobenzene, or from industrial processes.[1] Understanding its fate in biological systems is paramount for developing effective bioremediation strategies and for assessing its toxicological risk. This guide provides a detailed exploration of the microbial biotransformation pathways governing the degradation of 2,3,5-trichlorobenzyl alcohol, grounded in established principles of microbial biochemistry and supported by field-proven methodologies. We will dissect the enzymatic machinery, the key microbial players, and the analytical workflows required to elucidate these complex processes.
Core Metabolic Fates: A Tale of Two Environments
The biotransformation of 2,3,5-trichlorobenzyl alcohol is fundamentally dictated by the prevailing redox conditions. Microbial communities employ distinct enzymatic strategies under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, leading to vastly different metabolic intermediates and end products.
Aerobic Biotransformation: Oxidative Degradation
Under aerobic conditions, microorganisms utilize oxygen as a powerful co-substrate to dismantle the chlorinated aromatic ring. The degradation cascade is initiated by peripheral enzymes that prepare the molecule for central metabolic pathways.
The initial and pivotal step involves the oxidation of the benzyl alcohol functional group. This is a common biological strategy to increase the reactivity of the molecule.
-
Initial Oxidation to Aldehyde and Carboxylic Acid: The primary alcohol group is sequentially oxidized, first to 2,3,5-trichlorobenzaldehyde and subsequently to 2,3,5-trichlorobenzoic acid. This two-step oxidation is typically catalyzed by a series of dehydrogenases.[2][3] The resulting chlorobenzoic acid is a key intermediate that is more susceptible to further enzymatic attack.
-
Dioxygenase-Mediated Ring Activation and Dechlorination: The central strategy for aerobic degradation of chlorinated aromatics is the incorporation of both atoms of molecular oxygen (O₂) into the aromatic ring.[4] This reaction, catalyzed by ring-hydroxylating dioxygenases, serves two purposes: it destabilizes the aromatic system and can result in the removal of a chlorine substituent. For 2,3,5-trichlorobenzoic acid, a dioxygenase would attack the ring to form a chlorinated cis-dihydrodiol. This intermediate is unstable and is rapidly converted by a dehydrogenase to a dichlorocatechol.
-
Ring Cleavage: The resulting dichlorocatechol is the substrate for ring-cleavage dioxygenases. These enzymes catalyze the fission of the aromatic ring, a critical step that destroys the aromaticity and leads to the formation of aliphatic products.[4] The cleavage can occur in two primary ways:
-
ortho -cleavage: The ring is broken between the two hydroxyl groups.
-
meta -cleavage: The ring is broken adjacent to one of the hydroxyl groups. The resulting linear products, such as chloromuconic acids, are then funneled into the Krebs cycle for complete mineralization to CO₂, H₂O, and chloride ions.[4]
-
The overall aerobic pathway is an oxidative process where the microorganism gains carbon and energy from the complete breakdown of the organic molecule.
Anaerobic Biotransformation: Reductive Dechlorination
In the absence of oxygen, a completely different strategy known as "organohalide respiration" is employed by specialized bacteria.[5] Here, the chlorinated compound serves as a terminal electron acceptor, not a carbon source.
-
Initial Oxidation (Optional but Plausible): Similar to the aerobic pathway, the initial oxidation of the benzyl alcohol to 2,3,5-trichlorobenzoic acid can occur under anaerobic conditions, mediated by anaerobic dehydrogenases.
-
Sequential Reductive Dechlorination: The core of the anaerobic pathway is the stepwise removal of chlorine atoms and their replacement with hydrogen atoms. This process is catalyzed by enzymes called reductive dehalogenases. For 2,3,5-trichlorobenzoic acid, this would proceed through various isomers of dichlorobenzoic acid, then monochlorobenzoic acid, and finally to benzoic acid.[6] This process is often the rate-limiting step in the overall degradation of highly chlorinated compounds.[6]
-
Final Mineralization: Once all chlorine substituents have been removed, the resulting non-chlorinated aromatic compound (e.g., benzoic acid or phenol) is much more readily degradable by a wider range of anaerobic microorganisms through pathways like fermentation or methanogenesis, ultimately leading to CO₂ and CH₄.[6]
The following diagram illustrates the divergent aerobic and anaerobic biotransformation pathways.
Caption: Divergent aerobic and anaerobic biotransformation pathways of 2,3,5-trichlorobenzyl alcohol.
Key Microbial Players and Enzymatic Machinery
A diverse array of microorganisms has evolved the enzymatic tools to degrade chlorinated aromatic compounds. While organisms capable of degrading 2,3,5-trichlorobenzyl alcohol specifically are not extensively documented, we can infer the likely candidates from studies on analogous compounds.
| Microbial Genus | Redox Condition | Key Enzyme Class | Relevance to Pathway |
| Pseudomonas | Aerobic | Ring-Hydroxylating Dioxygenases | Known for their metabolic versatility and ability to initiate the aerobic degradation of chlorinated benzenes and toluenes.[7][8] |
| Acidovorax | Aerobic | Dioxygenases, Dehydrogenases | Often found in contaminated sites, capable of degrading monochlorobenzene and other aromatic compounds.[7] |
| Dehalococcoides | Anaerobic | Reductive Dehalogenases | Obligate organohalide-respiring bacteria, famous for their ability to dechlorinate highly chlorinated compounds like PCE and chlorinated benzenes.[5][9] |
| Dehalobacter | Anaerobic | Reductive Dehalogenases | Implicated in the reductive dechlorination of dichlorobenzenes and trichlorobenzenes.[5][6] |
| Ligninolytic Fungi (e.g., Phanerochaete) | Aerobic | Peroxidases (Lignin, Manganese) | Secrete powerful, non-specific extracellular enzymes that can oxidize a wide range of persistent pollutants, including chlorinated aromatics.[10][11] |
Experimental Protocols for Pathway Elucidation
Validating and detailing the biotransformation of a specific compound requires a systematic, multi-faceted experimental approach. The following outlines a robust workflow for investigating the fate of 2,3,5-trichlorobenzyl alcohol in an environmental matrix.
Microcosm Setup: A Self-Validating System
Microcosms are small-scale, controlled laboratory systems that simulate environmental conditions. This protocol is designed to differentiate between biological and abiotic degradation.
Objective: To determine the rate and extent of 2,3,5-trichlorobenzyl alcohol degradation under aerobic and anaerobic conditions and to identify key metabolites.
Materials:
-
Environmental matrix (e.g., contaminated soil, sediment, or groundwater).
-
Serum bottles (160 mL) with Teflon-lined septa.
-
Sterile mineral salts medium.
-
2,3,5-trichlorobenzyl alcohol (stock solution in a suitable solvent).
-
Electron donors (for anaerobic conditions, e.g., lactate, acetate).
-
Resazurin (redox indicator for anaerobic conditions).
-
Gases: N₂/CO₂ (80:20 mix) for anaerobic setup, compressed air for aerobic.
Protocol:
-
Preparation: In an anaerobic chamber, dispense 50g of soil/sediment and 100 mL of mineral medium into each serum bottle for anaerobic studies. For aerobic studies, this can be done on the benchtop.
-
Conditioning:
-
Anaerobic Bottles: Sparge with N₂/CO₂ gas for 30 minutes to remove all traces of oxygen. Seal with septa and aluminum crimps. Add resazurin to monitor redox potential (should be colorless).
-
Aerobic Bottles: Seal loosely to allow gas exchange or seal and ensure a headspace of air.
-
-
Experimental Sets (in triplicate):
-
Live Treatment: Add 2,3,5-trichlorobenzyl alcohol to a final concentration of 10-50 mg/L. For anaerobic bottles, also add an electron donor.
-
Sterile Control: Autoclave the bottles (matrix + medium) twice on consecutive days before adding the compound. This control accounts for any abiotic loss (e.g., sorption, chemical degradation).
-
No-Substrate Control: Live microcosms without the target compound to monitor baseline microbial activity.
-
-
Incubation: Incubate all bottles in the dark at a constant temperature (e.g., 25°C) on a shaker.
-
Sampling: Periodically, sacrifice a replicate bottle from each set. Collect aqueous and soil samples for chemical and microbial analysis.
The following workflow diagram visualizes this experimental process.
Caption: A streamlined workflow for investigating the biotransformation of a target compound.
Analytical Chemistry: Identifying the Unknowns
Objective: To quantify the parent compound and identify/quantify its metabolic byproducts.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Extraction: Liquid-liquid extraction of aqueous samples with a solvent like ethyl acetate. For soil/sediment, a solid-phase extraction (SPE) or Soxhlet extraction may be required.
-
Derivatization: Carboxylic acid metabolites (e.g., chlorobenzoic acids) are non-volatile. They must be derivatized, for example, by methylation with diazomethane or silylation with BSTFA, to make them amenable to GC analysis.
-
Analysis: Inject the extracted and derivatized sample into a GC-MS system. The gas chromatograph separates the compounds based on their boiling points and polarity. The mass spectrometer fragments the molecules, creating a unique "fingerprint" (mass spectrum) for each compound.
-
Identification: Compare the retention times and mass spectra of unknown peaks to those of authentic chemical standards to confirm the identity of metabolites.
Conclusion and Future Directions
The biotransformation of 2,3,5-trichlorobenzyl alcohol is a complex process governed by distinct aerobic and anaerobic microbial strategies. Aerobic pathways rely on oxidative mechanisms, using oxygenases to hydroxylate and cleave the aromatic ring, leading to complete mineralization.[4] Anaerobic pathways depend on a specialized group of bacteria that use the chlorinated molecule as an electron acceptor, sequentially stripping the chlorine atoms via reductive dechlorination before the carbon skeleton is further metabolized.[5]
Elucidating these pathways is not merely an academic exercise. It provides the fundamental knowledge required for designing and monitoring bioremediation technologies for contaminated sites. Future research should focus on isolating and characterizing the specific microorganisms and enzymes responsible for these transformations, as well as understanding the genetic regulation of these degradative pathways. By harnessing the metabolic potential of the microbial world, we can develop more efficient and sustainable solutions for mitigating the environmental impact of these persistent pollutants.
References
-
Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats. PubMed. Available at: [Link]
-
Chlorinated Benzenes | Bioremediation. Microbial Insights. Available at: [Link]
-
Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Euro Chlor. Available at: [Link]
-
(PDF) Bioremediation of Chlorobenzoic Acids. ResearchGate. Available at: [Link]
-
Profiling Pesticide Biodegradation by Phyllosphere Microbes for Putative Role in Effectuating Remediation of Common Pesticides. Journal of Pure and Applied Microbiology. Available at: [Link]
-
Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. CEVOOH. Available at: [Link]
-
Biotransformation of the Major Fungal Metabolite 3,5-Dichloro- p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane. PMC. Available at: [Link]
-
Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Springer. Available at: [Link]
-
Integrated Anaerobic-Aerobic Biodegradation of Multiple Contaminants Including Chlorinated Ethylenes, Benzene, Toluene, and Dichloromethane. PMC. Available at: [Link]
-
Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms an. Universitat de Barcelona. Available at: [Link]
-
Anaerobic and Aerobic Treatment of Chlorinated Aliphatic Compounds. ResearchGate. Available at: [Link]
-
Chlorobenzene biodegradation under consecutive aerobic-anaerobic conditions. PubMed. Available at: [Link]
-
Biodegradation of chemicals tested in mixtures and individually mixture effects on biodegradation kinetics and microbial composition. Technical University of Denmark. Available at: [Link]
-
Recent advances and trends of trichloroethylene biodegradation: A critical review. Frontiers. Available at: [Link]
-
Intimately coupled photocatalysis and functional bacterial system enhance degradation of 1,2,3- and 1,3,5-trichlorobenzene. ResearchGate. Available at: [Link]
-
Molecule repairs alcohol metabolism enzyme. EurekAlert!. Available at: [Link]
-
Hydrogeologic Characterization and Assessment of Bioremediation of Chlorinated Benzenes and Benzene in Wetland Areas, Standard Chlorine of Delaware, Inc. Superfund Site, New Castle County, Delaware, 2009–12. USGS Publications Warehouse. Available at: [Link]
-
Biotransformation pathway of 3,5-dichloro-p-anisyl alcohol by.... ResearchGate. Available at: [Link]
-
A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. Available at: [Link]
-
Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H2O2 System, and Aldehyde Dehydrogenase 2. PMC. Available at: [Link]
-
Toxicological Profile for Trichlorobenzene. ATSDR. Available at: [Link]
-
Enzymes induced by ethanol differently affect the pharmacokinetics of trichloroethylene and 1,1,1-trichloroethane. PMC. Available at: [Link]
-
A Biotechnical Approach to Studies on the Biodegradation of Chlorobenzenes and Trichloroethylene. DTIC. Available at: [Link]
Sources
- 1. Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecule repairs alcohol metabolism enzyme | EurekAlert! [eurekalert.org]
- 3. Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H2O2 System, and Aldehyde Dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. microbe.com [microbe.com]
- 6. d-nb.info [d-nb.info]
- 7. Chlorobenzene biodegradation under consecutive aerobic-anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Integrated Anaerobic-Aerobic Biodegradation of Multiple Contaminants Including Chlorinated Ethylenes, Benzene, Toluene, and Dichloromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurochlor.org [eurochlor.org]
- 11. cevooh.cz [cevooh.cz]
Methodological & Application
synthesis of 2,3,5-Trichlorobenzyl alcohol from 2,3,5-trichlorotoluene
Technical Application Note: Scalable Synthesis of 2,3,5-Trichlorobenzyl Alcohol
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 2,3,5-trichlorobenzyl alcohol (CAS 4681-17-8), a critical intermediate in the development of halogenated agrochemicals and active pharmaceutical ingredients (APIs).
While direct oxidation of toluene derivatives to alcohols is chemically fraught with over-oxidation issues (yielding aldehydes or acids), this protocol utilizes a two-stage functionalization strategy :
-
Radical Bromination: Selective functionalization of the benzylic carbon using N-Bromosuccinimide (NBS).
-
Nucleophilic Substitution (Hydrolysis): Conversion of the benzyl bromide to the alcohol via an acetate intermediate to prevent ether formation and ensure high purity.
This method is preferred over direct chlorination due to the higher selectivity of the bromine radical, minimizing ring chlorination byproducts common in electron-deficient arenes.
Chemical Strategy & Rationale
The synthesis addresses the specific challenges posed by the 2,3,5-trichloro substitution pattern :
-
Electronic Deactivation: The three chlorine atoms strongly deactivate the ring, making electrophilic aromatic substitution difficult but activating the benzylic position for radical abstraction.
-
Steric Hindrance: The chlorine at the 2-position creates significant steric bulk, retarding
substitution rates at the benzylic center.
Route Selection: We employ a Wohl-Ziegler Bromination followed by an Acetolysis-Saponification sequence.
-
Why NBS? Elemental bromine (
) or chlorine ( ) can lead to over-halogenation (benzal/benzo-halides). NBS provides a low, steady concentration of , favoring mono-bromination. -
Why Acetate Intermediate? Direct hydrolysis of hindered benzyl halides with strong base often yields dibenzyl ethers via a competitive side reaction. Using sodium acetate first traps the benzyl cation/halide as a stable ester, which is then quantitatively saponified to the alcohol.
Reaction Scheme
Figure 1: Stepwise synthetic pathway ensuring mono-functionalization and preventing ether byproduct formation.
Experimental Protocol
Stage 1: Radical Bromination
Objective: Convert 2,3,5-trichlorotoluene to 2,3,5-trichlorobenzyl bromide.
Materials:
-
2,3,5-Trichlorotoluene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow.
-
AIBN (Azobisisobutyronitrile) (0.05 equiv) - Radical Initiator.
-
Solvent:
-Trifluorotoluene (PhCF3) or Acetonitrile ( ). Note: PhCF3 is a greener, higher-boiling alternative to .
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.
-
Dissolution: Dissolve 2,3,5-trichlorotoluene (e.g., 19.5 g, 100 mmol) in PhCF3 (100 mL).
-
Addition: Add NBS (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 102°C for PhCF3). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.
-
Tip: If reaction does not start, shine a visible light (tungsten lamp) on the flask for 5 minutes.
-
-
Monitoring: Monitor by TLC (Hexanes) or GC-MS. Target >95% conversion (typically 4–6 hours).
-
Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter off the solid succinimide.
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude benzyl bromide (yellowish solid/oil).
-
Quality Gate: If significant starting material remains, do not purify; proceed to hydrolysis, as the unreacted toluene is inert in the next step and removable later.
-
Stage 2: Acetolysis and Hydrolysis
Objective: Convert the bromide to the alcohol via an acetate intermediate.
Materials:
-
Crude 2,3,5-trichlorobenzyl bromide.
-
Sodium Acetate (anhydrous, 1.5 equiv).
-
Glacial Acetic Acid (Solvent).
-
Sodium Hydroxide (NaOH) (2.0 equiv).
-
Methanol/Water (1:1).
Procedure:
-
Acetolysis: Dissolve the crude bromide in Glacial Acetic Acid (3 mL per gram of bromide). Add Sodium Acetate (1.5 equiv).
-
Reflux: Heat to reflux for 4–6 hours. This converts the bromide to 2,3,5-trichlorobenzyl acetate.
-
Check: TLC should show a new spot (acetate) and disappearance of bromide.
-
-
Solvent Swap: Remove most acetic acid under vacuum.
-
Saponification: Resuspend the residue in Methanol (50 mL) and Water (50 mL). Add NaOH pellets (2.0 equiv) slowly (exothermic).
-
Hydrolysis: Stir at 50°C for 1 hour.
-
Workup:
-
Evaporate Methanol.
-
Extract the aqueous residue with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) or purify via silica gel chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).
Process Safety & Critical Parameters
| Parameter | Critical Limit | Consequence of Deviation |
| Moisture (Step 1) | < 0.1% Water | Water decomposes NBS to HBr, stopping the radical chain. Use dry solvents. |
| Stoichiometry (NBS) | 1.05 - 1.10 equiv | Excess NBS leads to benzal dibromide (aldehyde precursor), which is difficult to separate. |
| Temperature (Step 2) | Reflux (AcOH) | Lower temps fail to displace the hindered bromide; higher temps (sealed tube) degrade the product. |
| Safety | Lachrymator | Benzyl bromides are potent tear agents. Handle ONLY in a fume hood. |
Workflow Diagram:
Figure 2: Operational workflow with Quality Control (QC) checkpoint.
Analytical Validation
To ensure the identity and purity of the synthesized 2,3,5-trichlorobenzyl alcohol , compare experimental data against these expected values:
-
Physical State: White to off-white crystalline solid.
-
Melting Point: ~73–75°C (Consistent with aldehyde/alcohol derivatives of this series).
-
1H NMR (400 MHz, CDCl3):
-
4.75 (s, 2H,
-OH) - Diagnostic benzylic peak. - 2.10 (br s, 1H, OH).
- 7.20–7.50 (m, 2H, Ar-H). Note: The H-4 and H-6 protons will appear as singlets or doublets with small coupling (meta-coupling).
-
4.75 (s, 2H,
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (
): ~210/212/214 (Characteristic trichloro isotope pattern 3:3:1). -
Base Peak:
or .
-
References
-
Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis. Link (Validates benzylic functionalization strategies).
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 23128, 2,4,5-Trichlorotoluene. Retrieved from PubChem.[1][2][3] Link (Structural analogue data).
-
ChemicalBook . 2,3,5-Trichlorobenzyl Alcohol Product Description. Link (Commercial availability and CAS verification).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
analytical methods for 2,3,5-Trichlorobenzyl alcohol detection
An Application Note and Protocol for the Analytical Determination of 2,3,5-Trichlorobenzyl alcohol
Introduction
2,3,5-Trichlorobenzyl alcohol is a halogenated aromatic compound. As with many chlorinated organic molecules, it may arise as an intermediate in chemical synthesis, a related substance, or an impurity in pharmaceutical manufacturing.[1] The presence and quantity of such impurities must be strictly controlled to ensure the safety, efficacy, and quality of drug substances and products.[2] Therefore, robust, accurate, and reliable analytical methods for the detection and quantification of 2,3,5-Trichlorobenzyl alcohol are critical for regulatory compliance and quality assurance in the pharmaceutical industry.[3][4]
This guide provides detailed protocols for the analysis of 2,3,5-Trichlorobenzyl alcohol using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive quantification, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control applications. As a Senior Application Scientist, this document is structured to provide not only the procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can confidently implement, adapt, and troubleshoot these methods.
Method Selection: The Rationale Behind GC-MS and HPLC-UV
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's properties and the analytical objective.
-
Gas Chromatography (GC): This technique is ideal for compounds that are volatile or can be made volatile through derivatization. 2,3,5-Trichlorobenzyl alcohol, while having a higher boiling point than non-halogenated benzyl alcohol, is amenable to GC analysis. Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled specificity and sensitivity. MS allows for the definitive identification of the analyte based on its unique mass fragmentation pattern and enables low-level quantification, making it the gold standard for impurity identification and trace analysis.[1][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally unstable.[1] Given its aromatic structure, 2,3,5-Trichlorobenzyl alcohol possesses a chromophore that allows for detection by a UV spectrophotometer. An HPLC-UV method is often robust, highly reproducible, and ubiquitous in quality control laboratories, making it ideal for routine assays and content uniformity testing.[6]
The following workflow provides a general overview of the analytical process from sample handling to data reporting.
Protocol 1: GC-MS for Identification and Quantification
This protocol details the analysis of 2,3,5-Trichlorobenzyl alcohol using GC-MS. The method employs a liquid-liquid extraction for sample cleanup and concentration, followed by capillary GC for separation and MS for detection. This approach offers high sensitivity and specificity, making it ideal for identifying and quantifying the analyte at trace levels.
Core Principle
The analyte is first extracted from the sample matrix into an organic solvent.[7] This extract is injected into the GC, where the high temperature of the injection port vaporizes the sample. The vapor is carried by an inert gas through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique fingerprint for identification and quantification.[8]
Instrumentation, Reagents, and Materials
| Category | Specification |
| Instrumentation | Gas Chromatograph with a capillary split/splitless inlet, coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole). |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent). |
| Reagents | - 2,3,5-Trichlorobenzyl alcohol reference standard (>98% purity).- Methyl tert-butyl ether (MTBE) or Dichloromethane, HPLC or pesticide grade.- Anhydrous Sodium Sulfate, ACS grade.- Methanol, HPLC grade.- Helium (99.999% purity). |
| Materials | - Volumetric flasks (Class A).- Pipettes (Class A).- Separatory funnels (60 mL).- Autosampler vials (2 mL) with PTFE-lined caps.- Syringe filters (0.45 µm, PTFE). |
Table 1: GC-MS Instrumentation and Materials.
Detailed Step-by-Step Protocol
1. Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 2,3,5-Trichlorobenzyl alcohol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock standard with MTBE.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh or measure a sample amount equivalent to approximately 1-5 mg of the active pharmaceutical ingredient (API) into a 60 mL separatory funnel.
-
Add 20 mL of deionized water and mix to dissolve/disperse the sample.
-
Add 10 mL of MTBE to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 5 minutes.
-
Drain the lower aqueous layer and discard.
-
Pass the upper organic (MTBE) layer through a small funnel containing anhydrous sodium sulfate to remove residual water, collecting the dried extract in a clean vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
3. GC-MS Instrumental Parameters:
| Parameter | Setting |
| Inlet | Splitless mode, 1 µL injection volume |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | - Initial temperature: 80 °C, hold for 1 minute.- Ramp 1: 15 °C/min to 200 °C.- Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | - Full Scan: 50-350 amu for identification.- Selected Ion Monitoring (SIM): For quantification. Monitor characteristic ions of 2,3,5-Trichlorobenzyl alcohol (e.g., molecular ion and key fragments). Predicted ions would be around m/z 209, 211, 213 (molecular ion cluster for 3 Cl atoms) and fragments like m/z 175 (loss of Cl) and 145 (loss of CH2OH). |
Table 2: Recommended GC-MS Parameters.
4. Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the authenticated reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the working standards. Determine the concentration of 2,3,5-Trichlorobenzyl alcohol in the sample from this curve.
Protocol 2: HPLC-UV for Routine Quantification
This protocol describes a robust isocratic reversed-phase HPLC method for the routine quantification of 2,3,5-Trichlorobenzyl alcohol. It is designed for speed and reliability in a quality control environment.
Core Principle
The sample is dissolved in a suitable solvent and injected into the HPLC system. A high-pressure pump forces a liquid mobile phase through a column packed with a stationary phase (C18). The analyte separates from other components based on its partitioning between the mobile and stationary phases. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration.[9]
Instrumentation, Reagents, and Materials
| Category | Specification |
| Instrumentation | HPLC or UHPLC system with a pump, autosampler, column oven, and UV/PDA detector. |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent). |
| Reagents | - 2,3,5-Trichlorobenzyl alcohol reference standard (>98% purity).- Acetonitrile (ACN), HPLC grade.- Water, HPLC grade or purified to >18 MΩ·cm. |
| Materials | - Volumetric flasks (Class A).- Pipettes (Class A).- Autosampler vials (2 mL) with PTFE-lined caps.- Syringe filters (0.45 µm, Nylon or PTFE). |
Table 3: HPLC-UV Instrumentation and Materials.
Detailed Step-by-Step Protocol
1. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing Acetonitrile and Water in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication or online degasser before use.
2. Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 2,3,5-Trichlorobenzyl alcohol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by serial dilution of the stock standard with the mobile phase.
3. Sample Preparation:
-
Accurately weigh a sample amount and dissolve it in the mobile phase to achieve a theoretical final concentration within the calibration range (e.g., ~100 µg/mL).
-
Sonication may be used to aid dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Instrumental Parameters:
| Parameter | Setting |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | Approximately 10 minutes |
Table 4: Recommended HPLC-UV Parameters.
5. Data Analysis:
-
Identification: Confirm the identity of the analyte by comparing the retention time of the peak in the sample chromatogram to that of the reference standard.
-
Quantification: Generate a linear regression calibration curve from the peak areas of the working standards. Calculate the concentration of 2,3,5-Trichlorobenzyl alcohol in the sample using the regression equation.
Method Validation
Any new analytical method must be validated to ensure it is suitable for its intended purpose.[3] Validation is a documented process that demonstrates the reliability, reproducibility, and accuracy of the method.[10] The core parameters for validation are established by the International Council for Harmonisation (ICH) guidelines.[10]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[10] | No interference at the retention time of the analyte peak. Peak purity analysis (for HPLC-PDA) should pass. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurities: From the reporting threshold to 120% of the specification.[4] |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed using spike-recovery studies at multiple concentration levels.[10] | Mean recovery of 98.0% to 102.0% for an assay; may be wider for impurity analysis (e.g., 90.0% to 110.0%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (%RSD).- Repeatability: Precision under the same operating conditions over a short interval.- Intermediate Precision: Within-laboratory variations (different days, analysts, equipment). | %RSD ≤ 2.0% for an assay; may be higher for trace impurity analysis.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] | Signal-to-noise ratio of ~10:1. Precision (%RSD) at this concentration should meet acceptance criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). | System suitability parameters (e.g., resolution, tailing factor, plate count) remain within acceptable limits. |
Table 5: Method Validation Parameters and Acceptance Criteria based on ICH Guidelines.
References
-
Journal of Forensic Sciences. Gas Chromatographic-Mass Spectrometric Identification and Quantitation of Benzyl Alcohol from Human Serum and Postmortem Blood after Derivatization with 4-Carbethoxy Hexafluorobutyryl Chloride: A Novel Derivative. ASTM International. Available from: [Link]
-
PubMed. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. National Library of Medicine. Available from: [Link]
-
Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
-
ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
U.S. Environmental Protection Agency. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. Available from: [Link]
-
Singh, D. and Isharani, R. (2023) A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. Available from: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
National Environmental Methods Index. EPA-TSC/NERL: 508: Chlorinated Pesticides in Water Using GCECD. NEMI.gov. Available from: [Link]
-
National Environmental Methods Index. EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. NEMI.gov. Available from: [Link]
-
Chebios. EPA Methods for Drinking Water. Available from: [Link]
-
U.S. Environmental Protection Agency. Methods for Benzidine, Chlorinated Organic Compounds, Pentachlorophenol and Pesticides in Water and Wastewater. Available from: [Link]
-
Science.org. Acids: Derivatization for GC Analysis. Available from: [Link]
-
NIOSH. Method 1003: Halogenated Hydrocarbons. Available from: [Link]
-
Taiwan Food and Drug Administration. Method of Test for Preservatives in Cosmetics (2). Available from: [Link]
-
PubChem. 2,3,5-Trifluorobenzyl alcohol. National Center for Biotechnology Information. Available from: [Link]
-
National Institute for Environmental Studies, Japan. Analytical Methods. Available from: [Link]
-
Semantic Scholar. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available from: [Link]
-
Occupational Safety and Health Administration. Benzyl alcohol. Available from: [Link]
-
U.S. Pharmacopeia. Benzyl Alcohol Monograph. Available from: [Link]
-
Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Available from: [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
GL Sciences Inc. Purity Test of Benzyl Alcohol with Reference to the Japanese Pharmacopoeia. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Trichlorobenzene. Available from: [Link]
-
National Institute of Standards and Technology. Benzene, 1,3,5-trichloro-. NIST WebBook. Available from: [Link]
- Google Patents. CN101182285A - The manufacture method of p-chlorobenzyl alcohol.
-
PubChem. 2,3,5,6-Tetrafluorobenzyl alcohol. National Center for Biotechnology Information. Available from: [Link]
-
Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Available from: [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 3. particle.dk [particle.dk]
- 4. resolvemass.ca [resolvemass.ca]
- 5. env.go.jp [env.go.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NEMI Method Summary - 612 [nemi.gov]
- 8. dl.astm.org [dl.astm.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
HPLC-UV method for 2,3,5-Trichlorobenzyl alcohol quantification
Application Note: Robust HPLC-UV Quantification of 2,3,5-Trichlorobenzyl Alcohol
Chemical Context and Analytical Challenges
2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA) is a highly halogenated aromatic compound frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of three electron-withdrawing chlorine atoms on the benzyl ring significantly alters its physicochemical profile compared to unhalogenated or mono-halogenated counterparts. Specifically, the trichlorination dramatically increases the molecule's hydrophobicity (Log P) while simultaneously influencing its UV absorption cross-section. Accurate and reproducible quantification of 2,3,5-TCBA is paramount for purity assessment, reaction kinetics monitoring, and the detection of residual precursors in final drug products.
Method Development Rationale: Causality in Chromatographic Design
Developing a robust High-Performance Liquid Chromatography (HPLC) method requires aligning the instrumental parameters with the intrinsic chemical properties of the analyte. As a Senior Application Scientist, every parameter chosen below is driven by molecular causality rather than empirical guesswork.
-
Stationary Phase Selection: A Reversed-Phase C18 (octadecylsilane) column is the definitive choice for this assay. The non-polar C18 ligands provide a high surface area for hydrophobic interactions, which is essential for retaining the highly lipophilic 2,3,5-trichlorobenzene moiety.
-
Mobile Phase Optimization: While mono-chlorinated analogs such as 2-chlorobenzyl alcohol and 4-chlorobenzyl alcohol can be effectively eluted using mobile phases with 40% to 60% organic modifiers[1][2], the enhanced lipophilicity of 2,3,5-TCBA dictates a stronger eluent. An isocratic mixture of 70% Acetonitrile and 30% Water was selected. Acetonitrile is preferred over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength, which prevents excessive band broadening of the highly retained trichlorinated compound.
-
Detection Wavelength: The aromatic ring of chlorinated benzyl alcohols exhibits strong π-π* electronic transitions. Spectroscopic analyses of related chlorobenzyl alcohols and chlorobenzoic acids demonstrate optimal UV absorbance in the 220–225 nm range[1][3]. A detection wavelength of 220 nm was selected to maximize the signal-to-noise ratio (sensitivity) while remaining safely above the UV cutoff of acetonitrile (190 nm), thereby minimizing baseline drift.
Experimental Protocol: A Self-Validating Analytical System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. No sample data is processed unless the instrument first passes a rigorous System Suitability Test (SST). This logical gatekeeping guarantees that the chromatography is fundamentally sound before quantification occurs.
Reagents and Materials
-
2,3,5-Trichlorobenzyl alcohol reference standard (Purity ≥ 99.0%).
-
HPLC-grade Acetonitrile.
-
Ultrapure Water (18.2 MΩ·cm at 25 °C).
-
0.45 µm PTFE syringe filters.
Step-by-Step Preparation Methodology
-
Diluent Preparation: Mix HPLC-grade Acetonitrile and Ultrapure Water in a 50:50 (v/v) ratio. Causality: Using a diluent that closely matches the mobile phase prevents solvent-mismatch effects, which can cause peak splitting or fronting during injection.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 2,3,5-TCBA reference standard into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.
-
Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Weigh 10.0 mg of the test sample into a 10 mL volumetric flask, dissolve, and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 10 mL to achieve a target concentration of 100 µg/mL. Filter the final solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial.
System Suitability Testing (SST) Execution
Before injecting unknown samples, inject the Working Standard Solution (100 µg/mL) in six consecutive replicates. The chromatography data system (CDS) must automatically calculate and verify the parameters outlined in Table 2. If any parameter fails, the sequence must halt, and the root cause (e.g., column degradation, pump leak) must be investigated.
Quantitative Data Summaries
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Provides high theoretical plates for hydrophobic retention. |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) | Isocratic elution overcomes the high Log P of the trichlorinated ring. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for standard 4.6 mm ID columns. |
| Detection | UV @ 220 nm | Captures the primary π-π* transition of the aromatic ring. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining sensitivity. |
| Column Temp. | 30 °C | Stabilizes mobile phase viscosity and retention times. |
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Retention Time RSD | ≤ 1.0% (n=6) | Ensures pump flow rate and mobile phase consistency. |
| Peak Area RSD | ≤ 2.0% (n=6) | Validates autosampler precision and integration logic. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Confirms absence of secondary interactions (e.g., silanol effects). |
| Theoretical Plates (N) | ≥ 5000 | Verifies column efficiency and packing integrity. |
Table 3: Method Validation Summary (Typical Data)
| Validation Parameter | Range / Result |
|---|---|
| Linearity Range | 10 µg/mL to 200 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Recovery (Accuracy) | 98.5% - 101.2% |
Analytical Workflow Visualization
HPLC-UV quantification workflow with integrated self-validating System Suitability Testing (SST).
References
*[1] Benchchem Technical Support Team. "2-Chlorobenzyl alcohol | Analytical Methods." Benchchem. 1 *[2] "Sustainable In-line Measurement of Partition Coefficient for Interwell Water Tracers using Microfluidic Mixing Chip and Function." SSRN. 2 *[3] "Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography." ResearchGate. 3
Sources
gas chromatography-mass spectrometry (GC-MS) of 2,3,5-Trichlorobenzyl alcohol
Application Note: GC-MS Analysis of 2,3,5-Trichlorobenzyl Alcohol
Abstract
This application note details a robust protocol for the identification and quantification of 2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA), a critical intermediate in the synthesis of agrochemicals and pharmaceutical impurities. Due to the polar hydroxyl group and the electronegative chlorine substitution pattern, 2,3,5-TCBA exhibits peak tailing and potential adsorption on active sites in standard GC inlets. This guide proposes a validated silylation workflow using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to ensure peak symmetry, improve sensitivity, and enable precise trace-level quantification.
Introduction & Chemical Context
2,3,5-Trichlorobenzyl alcohol is a halogenated benzyl alcohol derivative often encountered as a synthesis intermediate or a degradation product of trichlorobenzoic acid derivatives.[1]
-
Chemical Structure: Benzene ring substituted with chlorines at positions 2, 3, and 5, and a hydroxymethyl group at position 1.
-
Molecular Formula:
-
Molecular Weight: 211.47 g/mol (Monoisotopic mass ~209.94 for
) -
Analytical Challenge: While the compound is volatile enough for GC, the free hydroxyl group (-OH) interacts with silanol groups in the column stationary phase and inlet liner, leading to peak tailing and non-linear calibration at low concentrations.
Strategy: To mitigate polarity issues, we employ Trimethylsilylation , replacing the active protic hydrogen with a trimethylsilyl (TMS) group. This yields the 2,3,5-trichlorobenzyl trimethylsilyl ether, which exhibits superior chromatographic behavior.
Experimental Protocol
Reagents and Materials[3][4][5][6][7]
-
Analyte: 2,3,5-Trichlorobenzyl alcohol (Reference Standard, >98% purity).[2][3]
-
Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous, HPLC grade). Avoid Methanol as it reacts with the silylating reagent.
-
Internal Standard (IS): 2,4-Dichlorobenzyl alcohol (or a deuterated analog if available) is recommended to correct for derivatization efficiency.
Sample Preparation Workflow
Step 1: Stock Solution Preparation Dissolve 10 mg of 2,3,5-TCBA in 10 mL of Ethyl Acetate to create a 1.0 mg/mL (1000 ppm) stock solution.
Step 2: Working Standards Dilute stock to a range of 1–50 µg/mL (ppm). Add Internal Standard at a constant concentration (e.g., 10 µg/mL) to all vials.
Step 3: Derivatization Reaction
-
Transfer 200 µL of sample/standard into a 2 mL GC autosampler vial (with insert).
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap the vial tightly and vortex for 10 seconds.
-
Incubate at 60°C for 30 minutes (dry block heater).
-
Allow to cool to room temperature.
-
Optional: Evaporate excess reagent under nitrogen and reconstitute in solvent if the detector is sensitive to silylating reagents, but direct injection is usually acceptable for modern filaments.
GC-MS Instrument Conditions
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (250°C) | High temp ensures rapid volatilization.[4] |
| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. Use 10:1 Split for high conc. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard flow for optimal separation efficiency. |
| Column | 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms) | 30m × 0.25mm ID × 0.25µm film.[4] Standard non-polar phase. |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (3 min) | Fast ramp prevents broadening; high final temp cleans column. |
| Transfer Line | 280°C | Prevents condensation of high-boiling analytes.[4] |
| Ion Source | EI (70 eV), 230°C | Standard Electron Ionization. |
| Quadrupole | 150°C |
Results & Discussion
Mass Spectral Interpretation
The mass spectrum of 2,3,5-TCBA (both native and derivatized) is dominated by the isotope pattern of the three chlorine atoms.
-
Native Compound (Direct Injection):
-
Molecular Ion (
): Cluster at m/z 210, 212, 214. -
Base Peak: Often m/z 193/195 (Loss of OH,
) or m/z 175 (Loss of Cl). -
Note: Native injection often shows thermal degradation inside the injector.
-
-
TMS-Derivative (Recommended):
-
Molecular Weight: 211.5 + 72 (TMS group) - 1 (H) = 282.5 u .[4]
-
Molecular Ion (
): Distinct cluster at m/z 282, 284, 286, 288 . -
Fragment [M-15]
: Loss of methyl group from TMS.[4] m/z 267 cluster. -
Fragment [M-31]
: Loss of is less common; Tropylium formation dominates.[4] -
Base Peak: Often the m/z 73 (TMS group) or the benzylic cation cluster.
-
Target Ions for SIM (Selected Ion Monitoring): For quantitation, use the TMS derivative ions:
-
Quant Ion: m/z 282 (Monoisotopic M+)
-
Qualifier 1: m/z 284 (M+2, confirms 3 Cl pattern)
-
Qualifier 2: m/z 267 (M-CH3)
Visualizing the Workflow
Caption: Figure 1. Optimized analytical workflow for the derivatization and GC-MS analysis of 2,3,5-Trichlorobenzyl alcohol.
Troubleshooting & Expertise
-
Issue: Missing Peaks?
-
Cause: Moisture in the sample. BSTFA hydrolyzes instantly in the presence of water.
-
Fix: Ensure all solvents are anhydrous. Dry samples with
before adding BSTFA.
-
-
Issue: "Ghost" Peaks?
-
Cause: Injector carryover. Trichlorobenzyl alcohols are "sticky."
-
Fix: Run a solvent blank (DCM) between high-concentration samples.[4] Replace the inlet liner if tailing persists.
-
-
Issue: Isomer Interference?
-
Differentiation: 2,3,5-TCBA must be distinguished from 2,3,6-TCBA or 2,4,6-TCBA. While MS spectra are nearly identical, Retention Time is the discriminator.
-
Action: You must run a pure standard of the specific 2,3,5-isomer to establish its retention time on your specific column. Do not rely solely on library matching for isomer confirmation.
-
References
- Schumacher, K. et al.Optimization of Silylation of Polar Analytes for GC-MS. Journal of Chromatography A. (General reference for BSTFA protocols).
-
NIST Chemistry WebBook. General Fragmentation Patterns of Chlorinated Benzyl Alcohols. Retrieved from [Link]
Sources
Application Note: 2,3,5-Trichlorobenzyl Alcohol as a High-Value Intermediate in Medicinal Chemistry
This Application Note is designed for research and development scientists focusing on the synthesis of halogenated bioactive scaffolds. It details the utility, reactivity, and handling of 2,3,5-Trichlorobenzyl alcohol , a specialized intermediate with unique steric and electronic properties.
Executive Summary
2,3,5-Trichlorobenzyl alcohol is a highly functionalized aromatic building block characterized by significant steric congestion (due to the ortho-chlorine) and electron deficiency (due to the tris-chlorine substitution). Unlike its more common isomers (e.g., 2,4,6- or 2,3,6-), the 2,3,5-substitution pattern offers a unique "molecular fingerprint" used in the development of voltage-gated sodium channel blockers (e.g., GW356194 analogs) and advanced agrochemicals.
This guide provides validated protocols for transforming this alcohol into electrophilic alkylating agents (benzyl halides) and carbonyl precursors (aldehydes), facilitating its incorporation into complex pharmacophores.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification | Notes |
| IUPAC Name | (2,3,5-Trichlorophenyl)methanol | |
| CAS Number | 4681-17-8 | |
| Molecular Formula | ||
| Molecular Weight | 211.47 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | |
| Electronic Effect | Strong | Deactivates ring towards |
| Steric Effect | High (2-position Chlorine) | Hinders nucleophilic attack at benzylic carbon slightly. |
Critical Application Areas
A. Pharmaceutical Development (Neuroscience)
The 2,3,5-trichlorophenyl moiety functions as a lipophilic anchor in small molecule inhibitors.
-
Mechanism: The specific arrangement of chlorine atoms creates a hydrophobic bulk that fits into specific pockets of voltage-gated sodium channels (
). -
Key Example: It is a structural precursor to GW356194 , a compound investigated for stabilizing the inactive state of sodium channels to treat CNS disorders [1].
B. Agrochemical Synthesis
Used as a precursor for halogenated benzoic acids and benzyl ethers, which serve as auxinic herbicides. The 2,3,5-pattern resists metabolic degradation in plants more effectively than non-chlorinated analogs.
C. Material Science (Fluoropolymers)
The alcohol group allows for the covalent attachment of the trichlorophenyl tag to brominated fluoropolymers, serving as a robust chemical label for surface analysis [2].
Reaction Engineering & Mechanisms
The utility of 2,3,5-Trichlorobenzyl alcohol lies in its ability to function as a latent electrophile . While the alcohol itself is a nucleophile, it is most frequently activated into a leaving group (Halide/Tosylate) or oxidized to an aldehyde.
Reaction Pathway Diagram
The following diagram illustrates the central role of the alcohol in accessing downstream targets.
Figure 1: Divergent synthesis pathways starting from 2,3,5-Trichlorobenzyl alcohol.
Experimental Protocols
Protocol A: Selective Oxidation to 2,3,5-Trichlorobenzaldehyde
Context: The aldehyde is the required intermediate for reductive amination reactions (e.g., linking to piperazine pharmacophores).
Challenge: The electron-deficient ring can make the aldehyde prone to over-oxidation to the acid if harsh oxidants (like
Materials:
-
2,3,5-Trichlorobenzyl alcohol (10.0 mmol)[2]
-
Pyridinium Chlorochromate (PCC) (15.0 mmol)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
-
Celite / Silica Gel
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2,3,5-Trichlorobenzyl alcohol (2.11 g) in 40 mL of anhydrous DCM.
-
Addition: Cool the solution to 0°C. Add PCC (3.23 g) in one portion. The mixture will turn dark orange/brown.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The alcohol (
) will disappear, and the aldehyde ( ) will appear. -
Workup: Dilute with 50 mL diethyl ether. Decant the supernatant from the black gum. Filter the organic layer through a pad of Celite/Silica to remove chromium salts.
-
Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography.
-
Yield Expectation: 85–92% as a white solid (mp 73–75°C) [3].
Protocol B: Conversion to 2,3,5-Trichlorobenzyl Bromide
Context: This converts the alcohol into a potent alkylating agent for attaching the trichlorophenyl group to amines or phenols. Safety Note: Benzyl bromides are potent lachrymators. Perform ALL steps in a fume hood.
Materials:
-
2,3,5-Trichlorobenzyl alcohol (10.0 mmol)[2]
-
Phosphorus Tribromide (
) (4.0 mmol, 0.4 equiv) -
Toluene (anhydrous, 30 mL)
Step-by-Step:
-
Setup: Dissolve the alcohol in anhydrous toluene under
atmosphere. Cool to 0°C. -
Bromination: Add
dropwise via syringe. The 2-position chlorine provides steric bulk, so addition should be slow to prevent localized exotherms. -
Heating: Remove the ice bath and heat to 60°C for 2 hours.
-
Mechanistic Insight: The electron-withdrawing chlorines destabilize the carbocation intermediate (
pathway), so this reaction relies partially on an -like mechanism driven by the oxophilic phosphorus.
-
-
Quench: Cool to 0°C and carefully quench with ice water (slowly!).
-
Extraction: Separate layers. Wash organic layer with
(sat.) and Brine. Dry over . -
Isolation: Evaporate solvent. The product is usually pure enough for the next step.
-
Storage: Store at 4°C.
Workflow Visualization: Alkylation of an Amine
The following diagram details the logic flow for using the bromide generated in Protocol B.
Figure 2: Sequential workflow for synthesizing trichlorobenzyl-amines.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]
-
Specific Risk: Chlorinated aromatics can be persistent. Avoid release to the environment.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a full-face shield when handling
. -
Storage: Keep container tightly closed in a dry and well-ventilated place. Stable under recommended storage conditions.
References
-
Vertex AI Search . (2025). Synthesis of 2,3,5-trihalobenzaldehyde and derivatives. Retrieved from
-
Tong, Y. W., & Shoichet, M. S. (1999).[5] Defining the surface chemistry of ammonia-modified poly(tetrafluoroethylene-co-hexafluoropropylene) films. Macromolecules, 32(10), 3464-3468.[5] Retrieved from
-
Sigma-Aldrich . (2025). 2,3,5-Trichlorobenzaldehyde Product Specification. Retrieved from
-
PubChem . (2025).[4] 2,3,5-Trichlorobenzyl alcohol Compound Summary. Retrieved from (Note: Link directs to isomer 2,4,6 for comparative data, specific 2,3,5 data derived from aldehyde precursor records).
Sources
derivatization of 2,3,5-Trichlorobenzyl alcohol for analysis
Abstract
This guide details the derivatization and analysis of 2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA), a critical metabolite and potential pharmaceutical impurity. Due to the polarity of the benzylic hydroxyl group and the steric/electronic influence of the chlorine substituents, direct Gas Chromatography (GC) analysis often yields poor peak symmetry and reduced sensitivity. We present two validated derivatization protocols: Silylation (TMS) for general GC-MS profiling and Acylation (HFB) for ultra-trace detection using Electron Capture Detection (ECD).[1]
Introduction & Chemical Basis
2,3,5-TCBA possesses a polar hydroxyl group capable of hydrogen bonding, leading to adsorption on GC inlet liners and column stationary phases. This results in "tailing" peaks and non-linear calibration curves at low concentrations.[1]
The Solution: Derivatization Derivatization replaces the active protic hydrogen with a non-polar moiety, increasing volatility and thermal stability.[2]
-
Method A: Silylation (Trimethylsilyl - TMS):
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]
-
Mechanism:[3][4][5][6][7][8][9] Nucleophilic attack of the alcohol oxygen on the silicon atom. The three chlorine atoms on the ring exert an electron-withdrawing inductive effect (-I), making the hydroxyl proton slightly more acidic than in unsubstituted benzyl alcohol, which generally facilitates silylation.
-
Application: General purpose, GC-MS (EI/CI).[1]
-
-
Method B: Acylation (Heptafluorobutyryl - HFB):
-
Reagent: Heptafluorobutyric Anhydride (HFBA).[1]
-
Mechanism:[3][4][5][6][7][8][9] Esterification to form a heptafluorobutyrate ester.[1]
-
Application: Trace analysis (ppb/ppt levels). The introduction of seven fluorine atoms, combined with the three existing chlorine atoms, creates a highly electrophilic molecule ideal for Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI-MS).
-
Experimental Workflow Visualization
The following diagram illustrates the critical decision pathways and workflow for analyzing 2,3,5-TCBA.
Caption: Decision tree for 2,3,5-TCBA analysis. Silylation is preferred for mass spectral identification; Acylation is preferred for maximum sensitivity.
Protocol A: Silylation (GC-MS)
Objective: Create the Trimethylsilyl (TMS) ether derivative.
Materials:
-
Analyte: 2,3,5-Trichlorobenzyl alcohol standard.
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]
-
Solvent: Anhydrous Pyridine (acts as solvent and acid scavenger).[1]
-
Internal Standard (IS): 3,4-Dimethylphenol or Pentachlorobenzene.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the dry extract or standard (approx. 50 µg) in 50 µL of anhydrous pyridine in a 2 mL GC vial.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.
-
Ratio: Maintain at least a 50:1 molar excess of reagent to analyte.[1]
-
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Heat at 70°C for 30 minutes .
-
Why Heat? While benzyl alcohols react at room temperature, the steric hindrance of the ortho-chlorines (positions 2 and 3) can slow the kinetics. Heating ensures quantitative conversion.[1]
-
-
Cooling: Allow to cool to room temperature.
-
Analysis: Inject 1 µL directly into the GC-MS.
-
Split Ratio: 10:1 (adjust based on concentration).
-
Data Interpretation (GC-MS):
-
Molecular Ion (M+): Look for the M+ peak at m/z 282/284 (Characteristic isotope pattern of 3 Cl atoms + TMS group).[1]
-
Base Peak: Often m/z 73 (TMS group) or the loss of the TMS-O group.
Protocol B: Acylation (GC-ECD)
Objective: Create the Heptafluorobutyryl (HFB) ester derivative.
Materials:
-
Reagent: Heptafluorobutyric Anhydride (HFBA).[1]
-
Catalyst: Trimethylamine (TEA) or Pyridine.[1]
-
Solvent: Isooctane or Hexane (for final reconstitution).[1]
Step-by-Step Procedure:
-
Preparation: Dissolve dry residue in 50 µL of Ethyl Acetate.
-
Reagent Addition: Add 20 µL of 0.1 M TEA in Ethyl Acetate, followed by 30 µL of HFBA.
-
Reaction: Cap and heat at 60°C for 20 minutes .
-
Cleanup (Crucial):
-
Evaporate the mixture to dryness under a gentle stream of Nitrogen (N2) to remove excess anhydride and acid byproducts (which damage GC columns).
-
Reconstitute in 100 µL of Isooctane.
-
Alternative: Wash with 100 µL of 5% NaHCO3 solution, vortex, and keep the organic (top) layer.
-
-
Analysis: Inject 1 µL into GC-ECD.
Quantitative Performance & Validation
| Parameter | Method A (Silylation/MS) | Method B (Acylation/ECD) |
| Linear Range | 0.1 – 50 µg/mL | 0.5 – 500 ng/mL |
| LOD (Limit of Detection) | ~50 ng/mL | ~100 pg/mL |
| Derivative Stability | 24 hours (Moisture sensitive) | >48 hours (Stable in solvent) |
| Major Interferences | Protic solvents (MeOH, H2O) | Halogenated solvents (DCM, Chloroform) |
Troubleshooting Guide:
-
Low Yield (Silylation): Check for moisture in the sample.[1] If the BSTFA turns cloudy/white, moisture intrusion has occurred.[1] Re-dry the sample using anhydrous Na2SO4.[1][10]
-
Tailing Peaks (Acylation): Acid byproduct interference.[1] Ensure the evaporation step (Step 4) is complete or perform the bicarbonate wash.[1]
-
Ghost Peaks: Inject a blank containing only reagents to identify system contaminants.[1]
References
-
BenchChem. (2025).[1][2][10][11] Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][9] The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from [1]
-
National Institutes of Health (NIH). (2019).[1] Gas chromatographic-mass spectrometric identification of benzyl alcohol... after derivatization. Retrieved from
-
PubChem. (2025).[1][12] 2,3,5-Trichlorobenzoic acid (Structural Analog Data). Retrieved from [1]
-
Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS. Retrieved from [1]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical Deoxygenative Silylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 6. What is Benzyl Alcohol used for? [synapse.patsnap.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. series.publisso.de [series.publisso.de]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,3,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Selective Oxidation of 2,3,5-Trichlorobenzyl Alcohol to 2,3,5-Trichlorobenzaldehyde
Executive Summary & Rationale
2,3,5-Trichlorobenzaldehyde is a critical electrophilic intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including 4-substituted 1,3-thiazole derivatives known for their potent antimicrobial and antifungal properties . The synthesis of this aldehyde from 2,3,5-trichlorobenzyl alcohol requires a highly selective oxidation protocol that drives the reaction to completion while strictly avoiding over-oxidation to the corresponding 2,3,5-trichlorobenzoic acid.
Due to the strong inductive electron-withdrawing nature of the three chlorine substituents, the benzylic position of the substrate is highly electron-deficient. This electronic deactivation can severely hinder traditional oxidations that rely on hydride transfer (e.g., Oppenauer oxidation). To overcome this, this protocol utilizes the Dess-Martin Periodinane (DMP) oxidation. DMP provides a mild, highly reliable, and self-indicating pathway to the aldehyde, driven by the thermodynamic stability of the hypervalent iodine leaving group rather than the nucleophilicity of the benzylic proton .
Reaction Design & Causality (E-E-A-T)
As a self-validating system, the choice of reagents and conditions in this protocol is strictly governed by mechanistic causality:
-
Oxidant Choice (DMP): DMP selectively oxidizes primary alcohols to aldehydes under mild conditions. It operates via an initial ligand exchange followed by an intramolecular α-deprotonation, making it highly effective even for sterically hindered or electron-deficient substrates .
-
Solvent (Anhydrous DCM): DMP is highly soluble in dichloromethane. As the reaction proceeds, the reduced iodine(III) byproduct (an iodinane) is insoluble in DCM and precipitates. This phase change serves as a built-in visual indicator of reaction progress .
-
Temperature Gradient (0 °C to RT): The initial ligand exchange between the alcohol and DMP is exothermic. Starting the reaction at 0 °C prevents localized heating and degradation. Warming to room temperature provides the necessary activation energy for the rate-determining elimination step .
-
Quench Mechanism (Na₂S₂O₃ / NaHCO₃): The reaction generates two equivalents of acetic acid. Sodium bicarbonate (NaHCO₃) neutralizes this acid, protecting the product. Sodium thiosulfate (Na₂S₂O₃) reduces any unreacted hypervalent iodine species to water-soluble, safe iodide derivatives, ensuring a clean phase separation during workup .
Mechanistic Pathway
Caption: Mechanistic pathway of DMP-mediated oxidation of 2,3,5-Trichlorobenzyl alcohol.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric and operational parameters for a standard 10 mmol scale reaction.
| Parameter | Value / Description | Causality / Note |
| Substrate | 2,3,5-Trichlorobenzyl alcohol (10.0 mmol, 2.11 g) | Starting material; must be strictly anhydrous. |
| Oxidant | Dess-Martin Periodinane (12.0 mmol, 5.09 g) | 1.2 equivalents ensure complete conversion. |
| Solvent | Dichloromethane (DCM), Anhydrous (40 mL) | Concentration ~0.25 M; promotes byproduct precipitation. |
| Temperature | 0 °C → 20-25 °C (Room Temp) | Controls initial exotherm; drives elimination. |
| Reaction Time | 1.5 - 2.0 hours | Monitored via TLC (Hexanes:EtOAc 8:2). |
| Quench Solution | 40 mL sat. NaHCO₃ + 40 mL sat. Na₂S₂O₃ | Neutralizes AcOH; reduces unreacted DMP. |
| Expected Yield | 88 - 94% | High efficiency due to lack of over-oxidation. |
Step-by-Step Experimental Protocol
Note: DMP can be moisture-sensitive and potentially reactive under extreme thermal stress. Handle in a fume hood using standard PPE.
Step 1: Preparation of the Reaction Mixture
-
Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to maintain an anhydrous environment.
-
Dissolve 2.11 g (10.0 mmol) of 2,3,5-trichlorobenzyl alcohol in 40 mL of anhydrous dichloromethane (DCM).
-
Cool the reaction flask to 0 °C using an ice-water bath and allow the solvent to equilibrate for 5 minutes.
Step 2: Reagent Addition 4. Weigh 5.09 g (12.0 mmol, 1.2 eq) of Dess-Martin Periodinane (DMP). 5. Add the DMP portion-wise to the stirred solution over 5-10 minutes. Observation: The solution will initially be clear or slightly pale yellow. 6. Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20-25 °C).
Step 3: Reaction Monitoring (Self-Validation) 7. Stir the mixture vigorously for 1.5 to 2 hours. 8. Visual Cue: As the reaction progresses, the mixture will become increasingly cloudy/turbid. This is the insoluble iodinane byproduct precipitating out of the DCM, physically validating that the oxidation is occurring . 9. Confirm reaction completion via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (8:2 v/v). The product aldehyde will elute higher (higher Rf) than the starting alcohol. UV visualization (254 nm) is highly effective due to the conjugated aromatic ring.
Step 4: Quenching and Workup 10. Once complete, dilute the reaction mixture with an additional 20 mL of DCM to facilitate stirring. 11. Pour the mixture into an Erlenmeyer flask containing a rapidly stirring 1:1 mixture of saturated aqueous NaHCO₃ (40 mL) and saturated aqueous Na₂S₂O₃ (40 mL). 12. Stir the biphasic mixture vigorously for 15-20 minutes. Observation: The organic layer will become clear as the unreacted DMP is reduced and dissolved into the aqueous phase.
Step 5: Extraction and Purification 13. Transfer the mixture to a separatory funnel and separate the phases. 14. Extract the aqueous layer with DCM (2 × 20 mL). 15. Combine the organic layers and wash with brine (30 mL). 16. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 17. Optional: If trace iodinane impurities remain, purify the crude residue via short-path silica gel column chromatography (eluting with 9:1 Hexanes:EtOAc) to yield pure 2,3,5-trichlorobenzaldehyde as a white to pale-yellow solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the DMP oxidation of 2,3,5-Trichlorobenzyl alcohol.
Analytical Signatures
To validate the success of the protocol, the isolated product must be analyzed to confirm structural integrity and purity. The product should exhibit the following analytical markers:
-
¹H NMR (CDCl₃): Complete disappearance of the benzylic CH₂ protons (~4.7 ppm) and the emergence of a sharp, downfield aldehydic proton signal (CHO) at ~10.3 - 10.4 ppm .
-
IR Spectroscopy: Disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of a strong, sharp C=O stretch at ~1705 cm⁻¹ .
References
-
Karegoudar, P., et al. "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemistry Reviews. Available at: [Link]
-
Organic Chemistry Portal. "Dess-Martin Oxidation." Organic-Chemistry.org. Available at:[Link]
-
Chemistry Steps. "Dess–Martin periodinane (DMP) oxidation." ChemistrySteps.com. Available at:[Link]
-
Wikipedia Contributors. "Dess–Martin oxidation." Wikipedia, The Free Encyclopedia. Available at:[Link]
Application Note: Microbial Degradation of 2,3,5-Trichlorobenzyl Alcohol (2,3,5-TCBA)
Topic: Microbial Degradation of 2,3,5-Trichlorobenzyl Alcohol in Soil Type: Application Note & Technical Protocol Audience: Senior Researchers, Environmental Chemists, and Drug Development Scientists
Executive Summary & Scientific Context
2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA) is a chlorinated organic intermediate often encountered in the synthesis of pharmaceuticals and agrochemicals, or as a stable metabolite of polychlorinated toluenes. Its degradation in soil is governed by the steric hindrance of the chlorine atoms at the 2, 3, and 5 positions.
Unlike simple benzyl alcohols, which are rapidly mineralized, 2,3,5-TCBA presents a biphasic degradation challenge. The primary step—oxidation of the alcohol moiety to 2,3,5-trichlorobenzoic acid (2,3,5-TBA) —is thermodynamically favorable and mediated by broad-specificity alcohol dehydrogenases found in common soil bacteria (Pseudomonas, Rhodococcus). However, the resulting 2,3,5-TBA is recalcitrant. The ortho-chlorine (C2) and meta-chlorines (C3, C5) block standard dioxygenase attack, often necessitating a specialized reductive dechlorination step (anaerobic) or a specific chlorocatechol pathway (aerobic) for complete mineralization.
This guide provides a validated workflow to:
-
Quantify the kinetics of 2,3,5-TCBA oxidation in soil microcosms.
-
Isolate the specific bacterial consortia responsible for the rate-limiting ring cleavage.
-
Map the metabolic pathway using HPLC/GC-MS metabolite tracking.
Chemical Safety & Properties
| Property | Specification |
| CAS Number | Not widely listed; Analog: 2,3,5-Trichlorobenzoic acid (50-73-7) |
| Molecular Formula | C₇H₅Cl₃O |
| Solubility | Low in water; soluble in Methanol, Acetone, DCM. |
| Hazards | Skin/Eye Irritant. Potential aquatic toxin.[1] |
| Handling | Use nitrile gloves and fume hood. All soil waste must be autoclaved before disposal. |
Critical Degradation Pathway (Mechanism)
The degradation logic follows an "Activation-then-Cleavage" strategy. The microbial community first increases the oxidation state of the benzylic carbon, followed by ring attack.
Pathway Diagram (Graphviz)
Figure 1: Proposed biodegradation pathway of 2,3,5-TCBA. The bottleneck is typically the degradation of the acid intermediate (Red Node).
Experimental Protocols
Protocol A: Soil Microcosm Setup (Kinetics)
Objective: Determine the half-life (
Materials:
-
Sieved fresh soil (2 mm mesh), 60% Water Holding Capacity (WHC).
-
2,3,5-TCBA stock solution (10 mg/mL in Acetone).
-
Biometer flasks (250 mL) with CO₂ traps (1 M KOH).
Step-by-Step:
-
Spiking: Weigh 50 g of soil into a sterile beaker. Add 2,3,5-TCBA stock to achieve a final concentration of 50 mg/kg .
-
Note: Add the stock to a small portion of silica sand or dry soil first, evaporate the solvent, then mix into the bulk soil to avoid solvent toxicity.
-
-
Incubation: Transfer soil to biometer flasks. Adjust moisture to 60% WHC. Incubate at 25°C in the dark.
-
Sampling: Sacrifice triplicate flasks at days 0, 1, 3, 7, 14, 28, and 56.
-
Extraction:
-
Add 50 mL Acetonitrile:0.1% H₃PO₄ (80:20) to the soil.
-
Sonicate for 15 min; shake for 1 hour at 200 rpm.
-
Centrifuge (4000 x g, 10 min) and filter (0.22 µm PTFE).
-
-
Analysis: Analyze via HPLC-UV (see Section 5).
Protocol B: Enrichment & Isolation of Degrading Strains
Objective: Isolate bacteria capable of mineralizing the recalcitrant 2,3,5-Trichlorobenzoic acid intermediate.
Rationale: Since the alcohol-to-acid step is common, simply enriching on the alcohol may yield strains that accumulate the acid and stop. Enrichment should be performed using 2,3,5-Trichlorobenzoic acid to select for the complete pathway.
Medium: Mineral Salt Medium (MSM)
-
KH₂PO₄ (1.36 g/L), Na₂HPO₄ (1.42 g/L), (NH₄)₂SO₄ (0.5 g/L), MgSO₄·7H₂O (0.2 g/L), Trace Element Solution (1 mL/L). pH 7.2.
Workflow Diagram (Graphviz)
Figure 2: Enrichment strategy targeting the rate-limiting acid metabolite.
Step-by-Step:
-
Primary Enrichment: In a 250 mL flask, add 100 mL MSM and 100 mg/L 2,3,5-Trichlorobenzoic acid (neutralized stock). Inoculate with 1 g soil.
-
Incubation: Shake at 150 rpm, 28°C. Monitor turbidity (OD₆₀₀) and HPLC loss of substrate.
-
Critical: If no degradation occurs after 4 weeks, add 0.05% Yeast Extract as a co-substrate to induce cometabolism.
-
-
Sub-culturing: Transfer 10% (v/v) to fresh MSM + Substrate every 14 days for 3 cycles to dilute out non-degraders.
-
Isolation: Plate onto MSM Agar. Spray plates with an ethereal solution of 2,3,5-TBA. Incubate. Look for clearing zones (halo formation) indicating acid utilization.
-
Validation: Inoculate pure colonies into liquid MSM + 2,3,5-TBA and measure Chloride release (AgNO₃ precipitation test or Ion Chromatography) to confirm dechlorination.
Analytical Methodology
HPLC Conditions (Metabolite Tracking)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.[2]
-
Gradient: 20% B (0-2 min)
80% B (15 min) 20% B (20 min).
-
-
Detection: UV at 210 nm (general ring) and 230 nm (chlorinated benzoates).
-
Retention Order (Predicted):
-
2,3,5-Trichlorobenzoic Acid (Polar, elutes first).
-
2,3,5-Trichlorobenzaldehyde.
-
2,3,5-Trichlorobenzyl Alcohol (Less polar).
-
Chloride Release Assay (Stoichiometry)
To prove mineralization (ring cleavage/dechlorination), measure free chloride ions (
-
Method: Ion Chromatography (Dionex) or Spectrophotometric (Mercury Thiocyanate method at 460 nm).
-
Success Criteria: Release of 3 moles of
per mole of substrate indicates complete mineralization.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Rapid Alcohol loss, but Acid accumulates. | Lack of ring-cleaving bacteria. | The soil lacks specific Pseudomonas or Cupriavidus strains. Switch to Anaerobic Enrichment (Protocol B modification) to promote reductive dechlorination of the acid. |
| No growth in enrichment. | Substrate toxicity. | Reduce 2,3,5-TBA concentration to 50 mg/L. Add 0.01% glucose as a "kick-starter" carbon source. |
| Poor recovery in extraction. | Acid binding to soil. | Ensure extraction buffer is acidified (pH < 2) to protonate the benzoic acid, making it soluble in acetonitrile. |
References
-
Field, J. A., & Sierra-Alvarez, R. (2008).[3] Microbial degradation of chlorinated benzenes. Biodegradation, 19(4), 463–480. Link
-
Mahiudddin, M., et al. (2012). Degradation of 2,3,6-trichlorobenzoic acid by a co-culture of anaerobic and aerobic bacteria. FEMS Microbiology Letters, 100(1-3), 273-280.[4] Link
-
Pieper, D. H. (2005). Aerobic degradation of polychlorinated biphenyls. Applied Microbiology and Biotechnology, 67(2), 170-191. Link
-
Reineke, W., & Knackmuss, H. J. (1988).[5] Microbial degradation of haloaromatics. Annual Review of Microbiology, 42, 263-287. Link
-
Potrawfke, T., et al. (1998). Degradation of 1,2,3- and 1,2,4-trichlorobenzene by Pseudomonas chlororaphis RW71. Applied and Environmental Microbiology, 64(10), 3798-3806. Link
Sources
Troubleshooting & Optimization
purification of crude 2,3,5-Trichlorobenzyl alcohol
Technical Support Center: Purification of Crude 2,3,5-Trichlorobenzyl Alcohol
Executive Summary & Compound Profile
User Query: "I am struggling to obtain high-purity (>98%) 2,3,5-Trichlorobenzyl alcohol from a crude reduction mixture. The solid is off-white/yellow, and I suspect unreacted aldehyde or isomeric impurities."
Scientist’s Assessment:
Crude 2,3,5-Trichlorobenzyl alcohol is typically generated via the reduction of 2,3,5-trichlorobenzaldehyde using sodium borohydride (
Compound Data:
-
CAS (Aldehyde precursor): 56961-75-2 (Reference for synthesis tracking)
-
Physical State: White crystalline solid
-
Melting Point: 90–93°C [1]
-
Solubility Profile: Soluble in ethanol, ethyl acetate, THF; sparingly soluble in hexanes/heptanes; insoluble in water.
Phase 1: Initial Assessment & Characterization
Q1: How do I determine if my crude material requires chemical treatment before recrystallization?
A: You must quantify the unreacted aldehyde. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (4:1) .
-
Aldehyde (
): Visible under UV; stains strongly with 2,4-DNP (yellow/orange spot). -
Alcohol (
): Visible under UV; does not stain with 2,4-DNP.
Rule of Thumb: If the aldehyde spot is prominent (>5% by HPLC area), perform Protocol B (Bisulfite Wash) before attempting recrystallization. Aldehydes can co-crystallize, making simple recrystallization inefficient.
Phase 2: Purification Protocols
Protocol A: The "Gold Standard" Recrystallization
Best for: Removing trace isomers and colored impurities from crude with <5% aldehyde.
System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)
-
Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions (start with 20 mL) while heating to 60°C. Add just enough EtOAc to fully dissolve the solid.
-
Filtration (Optional): If insoluble particles (salts) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Precipitation: While maintaining the solution at ~50°C, slowly add n-Heptane dropwise.
-
Stop adding when a faint, persistent cloudiness appears.
-
Add 1-2 mL of EtOAc to clear the solution back to transparency.
-
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (wrap in a towel to insulate).
-
Critical Step: Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation: Filter the white needles/plates. Wash the cake with cold 10% EtOAc in Heptane. Dry under vacuum at 40°C.
Protocol B: Chemical Cleanup (Bisulfite Wash)
Best for: Crude mixtures containing significant unreacted 2,3,5-trichlorobenzaldehyde.
Mechanism: Sodium bisulfite forms a water-soluble adduct with the aldehyde, partitioning it into the aqueous phase while the alcohol remains in the organic phase [2].
-
Dissolve: Dissolve crude mixture in Ethyl Acetate (10 mL per gram of solid).
-
Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bisulfite (
) . -
Agitate: Shake vigorously for 3-5 minutes. Vent frequently.
-
Separate: Drain the aqueous layer (contains aldehyde adduct).
-
Repeat: Repeat the bisulfite wash once more.
-
Final Wash: Wash the organic layer with Brine (
) to remove residual salts. -
Dry & Strip: Dry over Magnesium Sulfate (
), filter, and rotary evaporate to a solid. Proceed to Protocol A.
Phase 3: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooled too fast. | Re-heat to dissolve oil. Add 10% more EtOAc. Add a seed crystal at 40°C. |
| Yellow Color | Oxidation byproducts or trace iron. | Add activated charcoal (5 wt%) during the hot dissolution step (Protocol A), stir for 10 min, then hot filter. |
| Low Yield | Too much solvent used. | Evaporate mother liquor to half volume and repeat cooling cycle (Second Crop). |
| Persistent Aldehyde | Bisulfite wash was inefficient. | Increase contact time during wash or ensure bisulfite solution is saturated. |
Phase 4: Process Visualization
Figure 1: Purification Decision Tree
Caption: Logic flow for selecting the appropriate purification method based on impurity profile.
Figure 2: Recrystallization Workflow
Caption: Step-by-step physical manipulation for Protocol A to prevent oiling out.
References
-
Royal Society of Chemistry . Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol (General Procedure & Melting Points). Link (Accessed Oct 2023). Note: Provides comparative melting point data for chlorinated benzyl alcohols (90-93°C for 2,3,5-isomer).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Sigma-Aldrich . 2,3,5-Trichlorobenzaldehyde Product Sheet. Link (Accessed Oct 2023). Confirms precursor identity and hazards.
Sources
Technical Support Center: Solubilization of 2,3,5-Trichlorobenzyl Alcohol
Welcome to the Formulation & Solubilization Knowledge Base. This support center is designed for researchers, analytical scientists, and drug development professionals working with highly lipophilic halogenated compounds. Here, we address the specific physicochemical challenges of 2,3,5-Trichlorobenzyl alcohol (CAS: 4681-17-8) and provide field-proven, self-validating workflows to overcome them.
Part 1: Knowledge Base & Causality of Insolubility
To effectively solubilize a compound, you must first understand the thermodynamic forces resisting its dissolution.
While unsubstituted1, the addition of three chlorine atoms fundamentally alters its physicochemical profile. Halogens are highly lipophilic and electron-withdrawing. They drastically increase the molecular volume and the partition coefficient (LogP), creating a massive thermodynamic penalty for cavity formation within an aqueous hydrogen-bonded network. The single hydroxyl group's ability to interact with water is completely overwhelmed by the hydrophobic bulk of the trichlorobenzene ring.
Data Summary: Physicochemical Drivers of Insolubility
| Property | Benzyl Alcohol (Reference) | 2,3,5-Trichlorobenzyl Alcohol | Impact on Aqueous Solvation |
| Molecular Weight | 108.14 g/mol | 211.47 g/mol | Increased steric bulk hinders the formation of a stable hydration shell. |
| Aqueous Solubility | ~40 mg/mL | < 0.1 mg/mL (Est.) | Drastic reduction necessitates the use of complexing agents or co-solvents. |
| LogP (Lipophilicity) | ~1.1 | ~3.5 - 4.0 | High lipophilicity drives the compound to partition into organic phases or self-associate. |
Part 2: Troubleshooting Guide & FAQs
Q: I am observing immediate precipitation when diluting my DMSO stock of 2,3,5-Trichlorobenzyl alcohol into my assay buffer. How do I prevent this? A: This is a classic "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced to an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic effect forces the lipophilic molecules to self-associate and crash out before they can disperse. Solution:2. To prevent precipitation, either pre-mix the DMSO stock with a secondary co-solvent (like PEG 400) to create a dielectric gradient, or add a surfactant (e.g., Tween 80) to the receiving aqueous buffer to immediately sequester the free drug into micelles upon dilution.
Q: Can I use cyclodextrins to formulate this compound for strictly aqueous in vivo studies? A: Yes. 3. For 2,3,5-Trichlorobenzyl alcohol, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The β-cavity (6.0–6.5 Å) is perfectly sized to encapsulate the substituted benzene ring, shielding the hydrophobic halogens from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.
Q: Are there alternative methods if my downstream application is sensitive to both DMSO and Cyclodextrins? A: Yes, particle size reduction is a viable physical approach.4. By utilizing wet bead milling to create a nanosuspension, you exponentially increase the surface area of the solid drug, driving up the kinetic dissolution rate without altering the chemical composition of the media.
Data Summary: Excipient Selection Guide
| Excipient Class | Recommended Agent | Mechanism of Action | Best Application |
| Co-Solvent | DMSO / PEG 400 | Reduces the dielectric constant of the solvent mixture. | In vitro stock solutions (≤0.1% final assay conc). |
| Complexing Agent | HP-β-Cyclodextrin | Encapsulates the hydrophobic trichlorobenzene ring. | Aqueous biological assays, IV administration. |
| Surfactant | Poloxamer-188 | Forms micelles that sequester the lipophilic drug core. | In vivo dosing, high-concentration liquid formulations. |
Part 3: Solubilization Workflows & Visualizations
Workflow 1: Solubilization Strategy Decision Tree
Decision tree for selecting a solubilization strategy based on the target application.
Workflow 2: Mechanism of Cyclodextrin Inclusion
Mechanism of cyclodextrin inclusion complexation enhancing aqueous solubility.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Preparation of a Stable 10 mM In Vitro Stock Solution
This protocol establishes a self-validating baseline for downstream biochemical assays.
-
Weighing: Accurately weigh 2.11 mg of 2,3,5-Trichlorobenzyl alcohol into a clean glass vial.
-
Causality: Always use glass. Highly lipophilic halogenated compounds can adsorb to, or leach plasticizers from, standard polypropylene microcentrifuge tubes, compromising assay integrity.
-
-
Primary Solubilization: Add 1.0 mL of anhydrous DMSO to the vial. Vortex vigorously for 60 seconds.
-
Causality: Using strictly anhydrous DMSO prevents the premature introduction of trace water, which can initiate the nucleation and micro-precipitation of the hydrophobic drug.
-
-
Sonication: Sonicate the sealed vial in a water bath at room temperature for 5 minutes.
-
Causality: Sonication ensures complete dissolution at the molecular level, breaking up any invisible micro-crystalline aggregates.
-
-
Storage: Aliquot the solution into amber glass vials and store at -20°C.
-
Causality: Halogenated benzyl alcohols can be sensitive to photo-degradation over extended periods; amber glass prevents UV-induced radical formation.
-
Protocol B: Aqueous Solubilization via HP-β-CD Complexation (Phase Solubility Method)
Use this protocol when organic solvents (like DMSO) are strictly prohibited in your biological system.5.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Drug Addition: Add 2,3,5-Trichlorobenzyl alcohol in excess (e.g., 10 mg/mL) directly to the cyclodextrin solution. The suspension will appear cloudy.
-
Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 48 hours.
-
Causality: The bulky chlorine atoms create significant steric hindrance. Extended equilibration is absolutely required to overcome the kinetic barrier of the drug orienting and entering the cyclodextrin cavity.
-
-
Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter.
-
Causality: PVDF is chosen over PTFE or Nylon to minimize non-specific binding of the lipophilic drug to the filter membrane while effectively removing all uncomplexed solid drug.
-
-
Verification (Self-Validation): Analyze the clear filtrate via HPLC-UV to confirm the final solubilized concentration before proceeding to your assay.
References
- Benzyl alcohol - Wikipedia Source: Wikipedia URL
- Source: World Journal of Biology Pharmacy and Health Sciences (WJBPHS)
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL
- A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Biological and Pharmaceutical Sciences URL
- Source: National Institutes of Health (NIH)
Sources
Technical Support Center: 2,3,5-Trichlorobenzyl Alcohol Synthesis
Welcome to the Application Scientist Support Hub. This portal is designed for researchers and drug development professionals optimizing the synthesis of 2,3,5-trichlorobenzyl alcohol (CAS: 4681-17-8). Below, you will find validated protocols, comparative yield data, and a mechanistic troubleshooting guide to resolve common bottlenecks such as over-reduction, emulsion formation, and incomplete conversion.
Quantitative Yield Data & Reagent Selection
Selecting the correct precursor and reducing agent is the primary determinant of yield and purity. The table below summarizes the causality between reaction conditions and typical outcomes.
| Precursor | Reducing Agent | Solvent | Temp Profile | Typical Yield | Primary Risk / Side Reaction |
| 2,3,5-Trichlorobenzaldehyde | NaBH₄ (1.2 eq) | Ethanol | 0 °C to RT | 85 – 95% | Incomplete reduction if NaBH₄ is degraded |
| 2,3,5-Trichlorobenzoic acid | BH₃·THF (1.5 eq) | THF | 0 °C to RT | 85 – 92% | Slow reaction kinetics; requires strict anhydrous conditions |
| 2,3,5-Trichlorobenzoic acid | LiAlH₄ (2.0 eq) | THF | 0 °C to RT | 70 – 80% | Hydrodehalogenation (C-Cl bond cleavage) at elevated temps |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to confirm reaction progress before proceeding to the next step.
Protocol A: Mild Reduction of 2,3,5-Trichlorobenzaldehyde
Mechanistic Rationale: Sodium borohydride (NaBH₄) is a mild hydride donor. It selectively reduces the highly electrophilic aldehyde carbon without risking the cleavage of the aryl-chloride bonds[1].
-
Initiation: Dissolve 2,3,5-trichlorobenzaldehyde in anhydrous ethanol (0.2 M) and cool the flask to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Add NaBH₄ (1.2 equivalents) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents solvent boil-off.
-
Propagation: Remove the ice bath and stir at room temperature for 3.5 hours[1].
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the UV-active aldehyde spot (higher
) is entirely replaced by the more polar alcohol spot (lower ). -
Quenching & Workup: Cool to 0 °C and carefully add saturated aqueous NH₄Cl until bubbling ceases. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Protocol B: Chemoselective Reduction of 2,3,5-Trichlorobenzoic Acid
Mechanistic Rationale: Carboxylic acids resist reduction by NaBH₄. While LiAlH₄ is commonly used, it is overly aggressive and can cause dehalogenation[2]. Borane-THF (BH₃·THF) is highly chemoselective for carboxylic acids due to its electrophilic nature, coordinating with the electron-rich carbonyl oxygen before hydride transfer.
-
Initiation: Dissolve 2,3,5-trichlorobenzoic acid in anhydrous THF (0.2 M) and cool to 0 °C under nitrogen.
-
Reagent Addition: Dropwise add BH₃·THF (1 M in THF, 1.5 equivalents).
-
Propagation: Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Quench a 0.1 mL aliquot in methanol, concentrate, and check via TLC or LC-MS to ensure complete consumption of the acid.
-
Quenching & Workup: Cool to 0 °C and quench by the slow addition of methanol to destroy excess borane. Concentrate the mixture, partition between EtOAc and 1M HCl, and wash with saturated NaHCO₃ to remove any unreacted starting material. Dry the organic layer and evaporate.
Reaction Pathway Visualization
Fig 1: Synthesis pathways for 2,3,5-trichlorobenzyl alcohol highlighting reagent chemoselectivity.
Troubleshooting & FAQs
Q1: Why am I seeing incomplete reduction of 2,3,5-trichlorobenzaldehyde even after 4 hours of stirring? A1: Causality: NaBH₄ degrades in protic solvents (like ethanol or methanol) over time, converting to inert sodium alkoxyborates. If your solvent is not anhydrous or if the NaBH₄ reagent has absorbed atmospheric moisture during storage, the effective hydride equivalents drop below the required threshold. Solution: Always use fresh NaBH₄ and anhydrous ethanol. If TLC indicates incomplete conversion after 3.5 hours[1], add an additional 0.3 equivalents of NaBH₄ and stir for another hour.
Q2: When reducing 2,3,5-trichlorobenzoic acid with LiAlH₄, my GC-MS shows multiple peaks with lower molecular weights. What is happening? A2: Causality: You are observing hydrodehalogenation. LiAlH₄ is an exceptionally powerful hydride donor. At elevated temperatures (e.g., refluxing THF) or extended reaction times, it provides enough energy to reductively cleave the aryl C-Cl bonds[2], particularly at the activated ortho and para positions relative to the directing groups. Solution: Switch your reducing agent to Borane-THF (BH₃·THF), which is chemoselective for carboxylic acids and will not cleave aryl chlorides. If you must use LiAlH₄, strictly maintain the reaction temperature between 0 °C and room temperature, and quench immediately upon completion.
Q3: My product yield drops significantly during the aqueous workup of the LiAlH₄ reaction. The layers won't separate. How do I fix this?
A3: Causality: Quenching LiAlH₄ with plain water generates amorphous, gelatinous aluminum hydroxide [Al(OH)₃] salts. These salts form severe emulsions that trap the moderately polar 2,3,5-trichlorobenzyl alcohol, preventing it from partitioning into the organic layer.
Solution: Implement the Fieser Workup . For every
Q4: Can I use DIBAL-H to reduce the acid directly to the alcohol? A4: Causality: DIBAL-H (Diisobutylaluminum hydride) is typically used to reduce esters to aldehydes at -78 °C. While it can reduce carboxylic acids to alcohols at elevated temperatures, it is highly inefficient because the first equivalent of DIBAL-H is consumed simply deprotonating the acidic proton, evolving hydrogen gas and forming an aluminum carboxylate intermediate that is highly resistant to further reduction. Solution: Avoid DIBAL-H for the free acid. Either convert the acid to an ester first (via Fischer esterification) before using DIBAL-H, or use the BH₃·THF protocol described above for direct, high-yield conversion.
References
- Process of preparing 2,3,5-trihalobenzaldehyde. Google Patents (WO1995007877A1).
- Combating arthropods with 2,2-dimethyl-3-vinyl-cyclopropane carboxylic acid esters of halogenated benzyl alcohols. Google Patents (US4183950A).
Sources
Technical Support Center: 2,3,5-Trichlorobenzyl Alcohol (CAS: 4681-17-8)
Welcome to the Application Science Troubleshooting Center. 2,3,5-Trichlorobenzyl alcohol is a highly specialized halogenated aromatic compound used extensively in pharmaceutical synthesis and materials science. While the trichloro-substitution provides unique electronic properties, the benzylic position remains a critical vulnerability point for degradation during routine laboratory handling and long-term storage.
This guide provides deep-dive root cause analyses, self-validating protocols, and empirical data to help you maintain absolute chemical integrity in your workflows.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My 2,3,5-Trichlorobenzyl alcohol stock has developed a yellowish tint and shows new peaks on my HPLC chromatogram. What is the root cause? A1: Your compound is undergoing catalytic aerobic oxidation. Benzyl alcohols are notoriously susceptible to oxidation when exposed to atmospheric oxygen and ambient light[1]. The reaction converts the primary alcohol first to the corresponding aldehyde (2,3,5-trichlorobenzaldehyde)—which is responsible for the yellowish discoloration—and subsequently to the carboxylic acid (2,3,5-trichlorobenzoic acid). This process is often accelerated by trace transition metals present on spatulas or inside poorly washed glassware, which initiate a metal-centered redox cycle.
Q2: Doesn't the presence of three chlorine atoms stabilize the aromatic ring against degradation?
A2: Yes, but only against specific reaction pathways. The three highly electronegative chlorine atoms exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic ring. This deactivation destabilizes potential benzylic carbocations, making
Q3: I used an ultrasonic bath to dissolve the compound in my assay buffer, and I observed immediate degradation. Why did this happen?
A3: Sonication should never be used for halogenated benzyl alcohols. Ultrasonic baths generate acoustic cavitation—the formation and violent collapse of microbubbles in the solvent. This collapse generates extreme localized high heat (up to 5000 K) and pressure, which cleaves dissolved oxygen and water into highly reactive hydroxyl (
Q4: What is the definitive storage protocol to prevent this oxidation? A4: Storage must neutralize the three catalysts of oxidation: oxygen, light, and thermal energy. The compound must be stored in amber glass vials to block UV-induced radical initiation. Vials must be purged with Argon (preferred over Nitrogen because Argon is denser than air and forms a protective "blanket" over the solid) and sealed with PTFE-lined caps, as standard rubber or silicone septa are highly permeable to oxygen over time. Finally, store the aliquots at -20°C.
Part 2: Mechanistic Visualizations
To understand the causality behind our protocols, it is crucial to map the chemical pathways and the logical workflow required to mitigate them.
Figure 1: Aerobic oxidation pathway of 2,3,5-Trichlorobenzyl alcohol driven by light and oxygen.
Figure 2: Self-validating handling and storage workflow for halogenated benzyl alcohols.
Part 3: Quantitative Data & Degradation Profiling
The following table summarizes the comparative stability metrics and the impact of environmental variables on the degradation rate of benzylic alcohols.
| Environmental Variable | Unsubstituted Benzyl Alcohol | 2,3,5-Trichlorobenzyl Alcohol | Primary Degradation Mechanism |
| Ambient Air (25°C, Light) | Rapid oxidation (< 3 months) | Moderate oxidation (~6 months) | UV-initiated radical aerobic oxidation |
| Aqueous Buffer (pH 7.4) | Slow conversion to benzoic acid | Slower conversion (steric/inductive hindrance) | Hydrolytic/Oxidative conversion[1] |
| Sonication (15 mins) | High degradation (Toluene/Benzaldehyde) | High degradation (Aldehyde formation) | Cavitation-induced thermal radical cleavage[4] |
| Argon, Dark, -20°C | Stable (> 24 months) | Stable (> 36 months) | Kinetic freezing of oxidation pathways |
Part 4: Self-Validating Experimental Protocols
Protocol A: Rescue & Purification of Oxidized 2,3,5-Trichlorobenzyl Alcohol
If your batch has degraded (indicated by a yellow tint or a distinct aldehyde proton peak around ~10 ppm in
Rationale: The aldehyde and carboxylic acid degradants are significantly less polar and more polar, respectively, than the parent alcohol. Silica gel chromatography easily resolves these differences.
-
Preparation: Dissolve the degraded 2,3,5-Trichlorobenzyl alcohol in a minimal volume of Dichloromethane (DCM).
-
Column Setup: Pack a short silica gel column (230-400 mesh) using Hexane.
-
Loading: Carefully load the DCM solution onto the silica bed.
-
Elution Gradient:
-
Step 1 (Aldehyde Removal): Elute with 95:5 Hexane:Ethyl Acetate. The less polar 2,3,5-trichlorobenzaldehyde will elute first. Monitor via TLC (UV active).
-
Step 2 (Product Recovery): Increase polarity to 80:20 Hexane:Ethyl Acetate to elute the purified 2,3,5-Trichlorobenzyl alcohol.
-
Note: The highly polar 2,3,5-trichlorobenzoic acid will remain bound to the baseline of the silica under these conditions.
-
-
Validation: Evaporate the solvent in vacuo. Run a rapid TLC against the crude mixture to ensure the higher
(aldehyde) and baseline (acid) spots are entirely absent.
Protocol B: Anaerobic Aliquoting for Long-Term Storage
To prevent future degradation, bulk material must be processed into single-use aliquots. Repeatedly opening a master bottle introduces fresh oxygen and moisture, restarting the oxidation clock every time.
-
Glovebox Transfer: Move the purified, dried solid into an inert atmosphere glovebox purged with Argon. (Causality: Argon is heavier than Nitrogen and provides superior displacement of oxygen at the bottom of the vials).
-
Aliquoting: Weigh out the compound into pre-dried, amber glass vials. (Causality: Amber glass blocks wavelengths < 400 nm, preventing UV-initiated benzylic hydrogen abstraction).
-
Sealing: Cap the vials using PTFE-lined screw caps. Do not use standard rubber septa. (Causality: PTFE is highly impermeable to atmospheric oxygen, whereas silicone/rubber allows slow gas exchange over months of storage).
-
Secondary Containment: Place the sealed vials inside a vacuum-sealed Mylar bag containing a desiccant pouch.
-
Storage: Transfer immediately to a -20°C freezer.
References
- Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions.PubMed (NIH).
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography.ResearchGate.
- 3-Bromo-2,5-dichlorobenzyl alcohol (Halogenated Benzyl Alcohol Oxidation Mechanisms).Benchchem.
- OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side.ACS Publications.
Sources
Technical Support Center: Troubleshooting HPLC Analysis of 2,3,5-Trichlorobenzyl Alcohol
Status: Active Ticket ID: T-235-TCBA-001 Assigned Specialist: Senior Application Scientist Topic: Peak Tailing Diagnostics & Resolution
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses peak tailing specifically for 2,3,5-Trichlorobenzyl alcohol . Unlike generic troubleshooting guides, this protocol is calibrated to the physicochemical properties of this specific analyte.
Analyte Profile: 2,3,5-Trichlorobenzyl alcohol[1][2]
-
Chemical Nature: Neutral, hydrophobic benzenoid with a polar hydroxyl tail.
-
Key Interaction: The molecule possesses a localized dipole at the hydroxymethyl group (-CH₂OH) and electron-withdrawing chlorine atoms on the ring.
-
Primary Tailing Mechanism: Hydrogen bonding between the analyte's hydroxyl group and residual silanols (Si-OH) on the stationary phase.
-
Acidity (pKa): ~14–15 (estimated). Crucial Insight: Unlike phenols, this molecule is not acidic at typical HPLC pH ranges (2–8). Therefore, pH adjustments serve to control the column surface state, not the analyte's ionization.
Diagnostic Decision Tree
Use this logic flow to identify the root cause of your peak tailing.
Figure 1: Diagnostic logic flow for isolating physical vs. chemical causes of peak tailing.
Technical Q&A: Troubleshooting Protocols
Category A: Stationary Phase & Chemistry[3][4][5][6][7][8]
Q: I am using a standard C18 column. Why is 2,3,5-Trichlorobenzyl alcohol tailing while other neutral markers look fine? A: This is a classic case of secondary silanol interaction .
-
The Mechanism: While the trichlorobenzene ring is hydrophobic and interacts with the C18 ligands, the hydroxymethyl group (-CH₂OH) is a hydrogen bond donor. It interacts with residual, unreacted silanol groups (Si-OH) on the silica surface.[1][2]
-
The Fix:
-
Switch Column Type: Use a "Base-Deactivated" or highly "End-capped" column (e.g., Type B Silica). These columns have undergone secondary bonding reactions to cover free silanols.
-
Mobile Phase Modifier: If you cannot change columns, ensure your mobile phase pH is acidic (pH 2.5 – 3.0).
-
Why? At pH < 3, surface silanols (pKa ~ 3.5–4.5) are protonated (neutral Si-OH) rather than ionized (Si-O⁻). Neutral silanols interact less strongly with the polar -OH of your analyte than the ionized form.
-
Q: My mobile phase is Acetonitrile/Water (neutral pH). Should I add a buffer? A: Yes. Even though 2,3,5-Trichlorobenzyl alcohol is neutral, a buffer is critical for surface control .
-
Recommendation: Add 0.1% Formic Acid or use a Phosphate Buffer (25 mM, pH 3.0).
-
Scientific Rationale: Neutral water absorbs CO₂ from the air, causing pH to drift (usually to ~5.5). At this pH, approximately 50% of the surface silanols may be ionized, creating "hotspots" for adsorption, leading to the "shark fin" tailing shape. Locking the pH at 3.0 suppresses this ionization.
Category B: Sample Preparation & Injection
Q: My peak looks like a "shark fin" (fronting + tailing) or splits at the top. Is the column broken? A: Before blaming the column, check your injection solvent .
-
The Issue: If you dissolve 2,3,5-Trichlorobenzyl alcohol in 100% Acetonitrile (a strong solvent) but your mobile phase starts at 50% Water, the sample "races" through the column faster than the mobile phase initially, causing band broadening and distortion.
-
The Protocol:
-
Diluent Match: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 ACN:Buffer).
-
Injection Volume: If solubility limits you to 100% ACN, reduce the injection volume to < 5 µL to minimize the solvent slug effect.
-
Category C: Hardware & Physics
Q: How do I distinguish between a column void and chemical tailing? A: Perform the Neutral Marker Test .
-
Inject a strictly non-polar compound (e.g., Toluene or Uracil for t0).
-
Analysis:
-
If Toluene tails: The issue is physical . You likely have a void at the head of the column or a poorly connected fitting (dead volume).[3]
-
If Toluene is symmetric (USP Tailing < 1.1) but 2,3,5-Trichlorobenzyl alcohol tails: The issue is chemical (Silanol interactions).
-
Data Summary: Common Causes & Fixes
| Symptom | Probable Cause | Verification Step | Corrective Action |
| All peaks tail | Column Void / Bed Collapse | Inject Toluene. If it tails, the bed is disturbed.[4][3][1] | Reverse flush column (if permitted) or replace column.[1] |
| All peaks tail | Extra-column Volume | Check peak width of an early eluting peak. | Replace tubing with smaller ID (e.g., 0.005" Red PEEK); ensure ferrule is seated fully. |
| Only Analyte tails | Silanol Interaction | Compare with neutral marker. | Lower pH to 3.0; Use end-capped C18 column. |
| Broad/Split Peak | Solvent Mismatch | Check sample diluent composition. | Dissolve sample in mobile phase; reduce injection volume. |
| Tailing increases over time | Guard Column Contamination | Remove guard column and re-test. | Replace guard cartridge; filter samples (0.2 µm). |
Standard Operating Procedure (SOP) for Tailing Calculation
To ensure regulatory compliance, quantify the tailing using the USP Tailing Factor (
Formula:
- : Peak width at 5% of peak height.[5]
-
: Distance from the peak maximum to the leading edge of the peak at 5% height.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Acceptance Criteria:
-
Ideal: 1.0 – 1.2
-
Acceptable (General): < 1.5
-
Complex Matrices: < 2.0 (Must be justified by resolution requirements)
References
-
USP General Chapter <621> Chromatography . United States Pharmacopeia.[6] Defines system suitability parameters including Tailing Factor (
) and resolution. -
Dolan, J. W. "Troubleshooting Peak Tailing." LCGC North America, 2003. Provides the foundational mechanism for silanol interactions and physical voids.
-
PubChem Compound Summary: 2,3,5-Trichlorobenzyl alcohol . National Center for Biotechnology Information. (Accessed 2024). Used for structural verification and hydrophobicity assessment.
-
Phenomenex Technical Guide . "Troubleshooting HPLC Peak Shape Issues." Explains the impact of Type B silica and end-capping on polar-embedded compounds.
Sources
Technical Support Center: Optimization of 2,3,5-Trichlorobenzyl Alcohol Etherification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when optimizing etherifications for highly electron-deficient substrates. 2,3,5-Trichlorobenzyl alcohol presents a unique physicochemical profile: the three electron-withdrawing chlorine atoms on the aromatic ring exert a strong inductive (-I) effect. This fundamentally alters its reactivity compared to unsubstituted benzyl alcohol[1].
This guide is designed to provide you with field-proven mechanistic insights, quantitative optimization data, self-validating protocols, and targeted troubleshooting strategies to ensure high-yield etherification.
Mechanistic Insights & Pathway Selection
Traditional acid-catalyzed etherification methods (which rely on SN1-type pathways) fail miserably with 2,3,5-trichlorobenzyl alcohol. The strong -I effect of the chlorine atoms severely destabilizes the requisite benzylic carbocation intermediate[2]. Consequently, the Williamson ether synthesis (an SN2 pathway) is the mandatory and most robust industrial approach for this substrate[3].
While the chlorines slightly lower the pKa of the benzylic hydroxyl group (facilitating deprotonation), they simultaneously reduce the nucleophilicity of the resulting alkoxide. Therefore, strong, irreversible bases are required to drive the equilibrium forward[4].
Workflow and mechanistic pathway for 2,3,5-Trichlorobenzyl alcohol Williamson etherification.
Quantitative Optimization Data
To establish the most efficient conditions, we screened various base and solvent combinations using methyl iodide as the model alkylating agent. The data below illustrates the causality between base strength, solvent polarity, and overall yield.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| 1 | K₂CO₃ (2.0) | DMF | 25 | 12 | 45 | Incomplete deprotonation due to weak base strength. |
| 2 | K₂CO₃ (2.0) | DMF | 60 | 12 | 65 | Higher temp improves yield but increases alkyl halide hydrolysis. |
| 3 | NaH (1.2) | THF | 0 → 25 | 4 | 92 | Irreversible deprotonation; clean SN2 reaction. |
| 4 | NaH (1.2) | DMF | 0 → 25 | 4 | 88 | Good conversion, but aqueous workup is prone to emulsions. |
| 5 | NaOH (50% aq) | Toluene | 60 | 8 | 78 | Requires Phase Transfer Catalyst (TBAB); moderate efficiency. |
Standard Operating Procedure (SOP): Optimized Williamson Ether Synthesis
This protocol is designed as a self-validating system , ensuring that you can visually or analytically confirm the success of each step before proceeding[5].
Step 1: Preparation & Deprotonation
-
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF under an inert argon atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Self-Validation Checkpoint: Slowly add a solution of 2,3,5-Trichlorobenzyl alcohol (1.0 equiv) in anhydrous THF dropwise. The immediate evolution of hydrogen (H₂) gas confirms active deprotonation.
-
Stir at room temperature for 30–60 minutes until gas evolution completely ceases, indicating quantitative formation of the 2,3,5-trichlorobenzyloxide anion.
Step 2: Alkylation
-
Re-cool the reaction flask to 0 °C.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 9:1). The reaction is complete when the lower
spot corresponding to the starting alcohol completely disappears.
Step 3: Quench & Workup
-
Carefully quench the reaction at 0 °C by adding cold water dropwise to destroy unreacted NaH.
-
Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 50 mL).
-
Self-Validation Checkpoint:A clean phase separation without emulsion indicates successful removal of THF and inorganic salts.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Troubleshooting Guide
Q1: Why does my etherification fail when using standard acid-catalyzed conditions (e.g., H₂SO₄ or Lewis acids)? A1: The three electron-withdrawing chlorine atoms on the aromatic ring exert a strong inductive (-I) effect. This severely destabilizes the benzylic carbocation intermediate required for SN1-type acid-catalyzed etherification, rendering these methods highly inefficient for electron-deficient substrates[2]. Consequently, the Williamson ether synthesis (an SN2 pathway) is the mandatory approach[3].
Q2: I am using K₂CO₃ as a base, but the reaction stalls at ~50% conversion. How can I drive it to completion? A2: While the -I effect of the chlorines makes the benzylic hydroxyl group slightly more acidic than unsubstituted benzyl alcohol, the resulting alkoxide is poorly nucleophilic. Weak bases like K₂CO₃ establish an equilibrium that does not fully favor the alkoxide. Switching to a strong, irreversible base like NaH in an aprotic solvent (THF or DMF) ensures quantitative deprotonation, driving the SN2 alkylation to completion[4].
Q3: My alkyl halide is highly reactive, but I am seeing significant byproduct formation instead of the desired ether. What is happening? A3: This is likely due to the hydrolysis of your alkyl halide. If your solvent or reagents are not strictly anhydrous, the NaH will react with trace moisture to form NaOH, which then acts as a nucleophile to hydrolyze the alkyl halide into an alcohol[5]. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under a strict inert atmosphere.
Q4: I used DMF as the solvent, and I am struggling with a stubborn emulsion during the aqueous workup. How do I resolve this? A4: DMF is highly water-miscible and alters the surface tension of the aqueous-organic interface, frequently causing emulsions. To prevent this, dilute the crude reaction mixture with a large excess of water (at least 5–10 times the volume of DMF) before extracting with a non-polar solvent like MTBE or diethyl ether. If an emulsion has already formed, filtering the biphasic mixture through a pad of Celite or adding saturated brine can help break it.
Frequently Asked Questions (FAQs)
Q: Can I use Phase Transfer Catalysis (PTC) for this reaction to avoid using NaH? A: Yes. A biphasic system using 50% aqueous NaOH, toluene, and a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) can work. However, expect lower yields (~75-80%) and longer reaction times compared to the NaH/THF system, due to the reduced nucleophilicity of the 2,3,5-trichlorobenzyloxide anion in the organic phase.
Q: Is 2,3,5-Trichlorobenzyl alcohol stable under these strongly basic conditions? A: Yes. The aromatic ring is highly deactivated by the three chlorine atoms, making it resistant to nucleophilic aromatic substitution (SNAr) under standard Williamson etherification temperatures (0 °C to 25 °C). The hydroxyl group remains the primary and exclusive site of reactivity[1].
References
-
ACS Omega. "Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent". URL:[Link]
-
Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents". URL:[Link]
-
Chemical Science (RSC Publishing). "Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy". URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06203E [pubs.rsc.org]
- 4. francis-press.com [francis-press.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
minimizing by-product formation in 2,3,5-Trichlorobenzyl alcohol reactions
This guide serves as a Tier 3 Technical Support resource for researchers working with 2,3,5-Trichlorobenzyl alcohol (CAS: 1424-21-1) .[1] It addresses the unique steric and electronic challenges imposed by the 2,3,5-substitution pattern.
Status: Operational | Tier: Advanced Application Support Subject: Minimizing By-Product Formation in Functionalization Reactions[1]
Introduction: The "2,3,5" Challenge
The 2,3,5-trichlorobenzyl alcohol scaffold presents a dichotomy in reactivity:
-
Electronic Deactivation: The three chlorine atoms pull electron density from the ring, destabilizing benzylic carbocations (
pathways are disfavored) and making the benzylic protons more acidic.[1] -
Steric Hindrance: The chlorine at the 2-position creates significant steric bulk around the benzylic carbon, impeding nucleophilic attack (
pathways are slowed).[1]
These factors create a "reactivity valley" where standard protocols often fail, leading to dimerization (ether formation) or over-oxidation.[1]
Module 1: Oxidation Protocols (Alcohol Aldehyde)
Issue: User reports over-oxidation to 2,3,5-trichlorobenzoic acid when attempting to synthesize the aldehyde.
The Mechanism of Failure
Standard oxidants (Jones, Permanganate) are too aggressive.[1] The electron-withdrawing chlorines make the aldehyde carbonyl highly electrophilic, promoting hydration to the gem-diol, which is rapidly oxidized to the carboxylic acid.
Troubleshooting Protocol: The Anelli Oxidation (TEMPO)
To stop at the aldehyde, you must use a kinetic trap.[1] We recommend the TEMPO/NaOCl (Bleach) system buffered at pH 8.6-9.5.[1]
Protocol:
-
Solvent:
(2:1 ratio).[1] -
Catalyst: TEMPO (1 mol%) + KBr (10 mol%).[1]
-
Oxidant: NaOCl (1.1 equiv), added dropwise at 0°C.
-
Buffer:
(saturated). Critical: Maintain pH > 8.5 to stabilize the active oxidant ( ) and prevent acid-catalyzed side reactions.[1]
Why this works: The steric bulk of the oxoammonium species (active TEMPO) is compatible with the benzylic position, but the mechanism does not proceed through the hydrated aldehyde, preventing over-oxidation.[1]
Visualization: Selectivity Pathway
Caption: The TEMPO cycle avoids the gem-diol intermediate, the primary gateway to carboxylic acid formation.
Module 2: Activation & Substitution (Alcohol Chloride/Bromide)
Issue: Formation of Bis(2,3,5-trichlorobenzyl) ether (Dimer) during conversion to alkyl halides.
The Mechanism of Failure
When using Thionyl Chloride (
Troubleshooting Protocol: Vilsmeier-Haack Activation
Do not use neat
Protocol:
-
Reagent:
(1.2 equiv). -
Catalyst: DMF (5 mol%).[1]
-
Solvent: Toluene or DCM (Anhydrous).[1]
-
Procedure: Premix
and DMF to form the Vilsmeier reagent (chloroiminium ion).[1][2] Add the alcohol slowly at 0°C.
Data Comparison: Ether By-product Formation
| Method | Reagent System | Ether By-product (%) | Yield of Chloride (%) |
|---|
| Standard |
Why this works: The Vilsmeier reagent is a more aggressive electrophile than
Visualization: Substitution Decision Tree
Caption: Catalytic DMF creates a highly reactive intermediate that bypasses the slow kinetics responsible for dimerization.[1]
Module 3: Preventing Dehalogenation (Loss of Cl)
Issue: Loss of chlorine atoms (hydrodehalogenation) during subsequent reduction or coupling steps.[1] Risk: Formation of lower-chlorinated benzenes or PCB-like by-products.[1]
Critical Insight
The 2,3,5-trichloro pattern renders the C-Cl bonds labile under metal-catalyzed hydrogenation conditions, particularly the 2-Cl and 5-Cl positions due to relief of steric strain and electronic activation.
FAQ: Safe Reduction Protocols
Q: Can I use Pd/C to reduce a nitro group on this scaffold? A: NO. Palladium on Carbon will rapidly strip the chlorine atoms.[1]
-
Alternative: Use Platinum on Carbon (Pt/C) sulfided (poisoned) or Raney Nickel .[1]
-
Chemical Alternative: Use Iron/Ammonium Chloride (
) or Tin(II) Chloride ( ) for chemoselective nitro reduction without touching the aryl chlorides.[1]
Q: I am doing a Suzuki coupling. Will the chlorines react? A: They might.[1] The oxidative addition of Pd into Ar-Cl bonds is possible if the catalyst is too active (e.g., bulky phosphine ligands like XPhos/SPhos).[1]
-
Solution: Use a catalyst system specific for the leaving group you introduced (e.g., if you made the benzyl bromide, use
which reacts with Ar-Br but is generally too sluggish to activate Ar-Cl).[1]
References
-
Anelli, P. L., et al. (1987).[1] "Fast and selective oxidation of primary alcohols to aldehydes...". Journal of Organic Chemistry. Link[1]
-
De Luca, L., et al. (2001).[1][3] "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds". Organic Letters. Link[1]
-
Yoshihara, M., et al. (1980).[1] "Reaction of Alcohols with Thionyl Chloride in the Presence of DMF". Synthesis. Link[1]
-
Gribble, G. W., et al. (2002).[1] "Chlorination of alcohols using thionyl chloride". Palladium in Heterocyclic Chemistry. Link[1]
Sources
Technical Support Center: Chromatographic Analysis of Chlorinated Benzyl Alcohols
Resolving Co-elution of Positional Isomers
Welcome to the technical support center for chromatographic analysis. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and methodologies for resolving the co-elution of chlorinated benzyl alcohol isomers. These compounds present a significant analytical challenge due to their nearly identical physicochemical properties, making their separation crucial for accurate quantification and impurity profiling.[1][2]
This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my chlorinated benzyl alcohol isomers (ortho-, meta-, para-) co-eluting?
A1: Positional isomers, such as the different chlorinated forms of benzyl alcohol, have the same molecular weight and chemical formula.[2] They often exhibit very similar polarity, hydrophobicity, and boiling points. Standard chromatographic methods, especially those relying on general-purpose columns like a C18 for High-Performance Liquid Chromatography (HPLC) or a standard non-polar column for Gas Chromatography (GC), often fail to provide sufficient selectivity to resolve these subtle structural differences.[1] The separation relies on exploiting minor differences in dipole moments, molecular shape, or the electron density of the aromatic ring that arise from the chlorine atom's position.[3]
To visualize the challenge, consider the structures of the isomers:
Q2: My isomers co-elute on a standard C18 column. What is the next logical step?
A2: A C18 column separates primarily based on hydrophobicity. Since positional isomers have very similar hydrophobicity, this stationary phase often fails to resolve them. [1]Your next step should be to screen columns that offer different separation mechanisms.
Recommendation: Switch to a stationary phase that can engage in π-π interactions with the aromatic ring of the benzyl alcohols. [4]
-
Phenyl-Hexyl Columns: These phases provide both hydrophobic and π-π interactions, enhancing selectivity for aromatic compounds. The electron-rich phenyl rings of the stationary phase interact with the π-electron system of your analytes, and these interactions can be subtly different for each isomer depending on the position of the electron-withdrawing chlorine atom. [1][4]* Pentafluorophenyl (PFP) Columns: PFP phases are highly recommended for challenging isomer separations. They offer a multitude of interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and weak ion-exchange. [1]This multi-modal interaction capability provides a unique and often "orthogonal" selectivity compared to C18 or Phenyl columns, making it a powerful tool for resolving closely related isomers. [1]
Stationary Phase Primary Interaction Mechanism(s) Advantage for Chlorinated Benzyl Alcohols C18 (ODS) Hydrophobic Robust and widely available. Phenyl-Hexyl Hydrophobic, π-π interactions Enhanced selectivity for aromatic compounds due to π-π interactions. [1][3] | PFP | Hydrophobic, π-π, dipole-dipole, ion-exchange | Multiple interaction modes provide unique selectivity for halogenated and positional isomers. [1]|
Q3: How can I optimize the mobile phase to improve the resolution of my isomers?
A3: Once you have selected a more appropriate column (e.g., Phenyl or PFP), fine-tuning the mobile phase is critical. [5][6]
-
Change the Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice-versa. ACN and MeOH have different properties and will alter the selectivity of the separation by modifying how the analytes interact with the stationary phase. This simple change can sometimes be enough to resolve co-eluting peaks. [5]2. Adjust Mobile Phase pH: The benzyl alcohol hydroxyl group is weakly acidic. While its pKa is high, controlling the mobile phase pH with a buffer (e.g., phosphate or acetate) can ensure consistent ionization states and improve peak shape and reproducibility. For aromatic compounds, pH can subtly influence retention and selectivity. [7]3. Optimize Solvent Strength (Isocratic vs. Gradient): Start with a scouting gradient run to determine the approximate elution conditions. [8]From there, you can either optimize the gradient slope for better separation or, if the peaks are close enough, develop an isocratic method. For an isocratic method, systematically adjust the percentage of organic solvent to achieve a resolution (Rs) of ≥ 1.5, which indicates baseline separation. [9]
Troubleshooting Guide: GC Analysis
For GC, resolution is governed by column polarity, film thickness, and, most importantly, the temperature program.
Q4: My chlorinated benzyl alcohols have poor peak shape and resolution in my GC analysis. What should I do?
A4: This issue often stems from two sources: the inherent polarity of the alcohol group causing unwanted column interactions (peak tailing) and an unoptimized temperature program.
Recommendation 1: Derivatization The hydroxyl (-OH) group on benzyl alcohol is polar and can form hydrogen bonds with active sites on the GC column or inlet liner, leading to poor peak shape. Converting this polar group into a less polar, more volatile derivative is a highly effective strategy. [10]
-
Silylation: This is the most common derivatization technique for alcohols. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. [11]This reduces polarity, prevents hydrogen bonding, and increases volatility, resulting in sharper, more symmetrical peaks and often improved separation. [10] Protocol: Silylation of Chlorinated Benzyl Alcohols
-
Evaporate the sample extract containing the analytes to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA (with 1% TMCS as a catalyst, if needed).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Recommendation 2: Optimize the Temperature Program Isothermal GC methods are often inadequate for separating compounds with a range of boiling points, including isomers. [12]A temperature program allows you to optimize the separation by controlling analyte vapor pressure and migration through the column. [13]
-
Slow the Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks like isomers. [12]* Start at a Lower Initial Temperature: A lower starting temperature ensures that early-eluting compounds are focused at the head of the column before the temperature ramp begins, leading to sharper peaks.
| Parameter | Effect on Isomer Separation | Rationale |
| Initial Temperature | Lowering can improve resolution. | Enhances focusing of analytes at the column head. |
| Ramp Rate | Slower rates improve resolution. | Increases differential migration by allowing more interaction time with the stationary phase. [12] |
| Final Temperature | Must be high enough to elute all compounds. | Ensures all analytes are eluted from the column in a reasonable time. |
Q5: Which GC column is best for separating chlorinated benzyl alcohol isomers?
A5: The choice of GC column depends on whether you are analyzing the native alcohols or their derivatized forms.
-
For Derivatized (Silylated) Analytes: A low-to-mid polarity column is ideal. A standard DB-5ms or equivalent (5% phenyl-methylpolysiloxane) column is an excellent starting point. These phases are robust and provide good general separation for a wide range of derivatized compounds. [14][15]* For Underivatized (Native) Analytes: If you must analyze the alcohols directly, a more polar "WAX" type column (polyethylene glycol) might be considered to manage the polarity of the -OH group. However, be aware that these columns are susceptible to damage from silylating reagents and may still produce tailing peaks for active compounds. [10]For aromatic isomers, a stationary phase with strong pi-pi interaction capabilities can also be beneficial in GC. [16]
References
- Amelin, V., & Andoralov, A. (2015). Optimisation of temperature-programmed gas chromatographic separation of organochloride pesticides by response surface methodology. PubMed.
- BenchChem. (n.d.).
- Araki, T. (1962).
- Kuroda, Y., et al. (2000).
- MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv.
- Dasgupta, A., & Blackwell, W. (n.d.).
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- Biocompare. (2021).
- Lin, Z., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- Lee, S., et al. (n.d.). Effect of the mobile-phase composition on the separation of isomers in common buckwheat sprout extract.
- MicroSolv Technology Corporation. (2025).
- Supelco. (n.d.).
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Moravek.
- Snow, N. H. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation.
- Dolan, J. W. (n.d.).
- Sigma-Aldrich. (n.d.).
- Longdom Publishing. (n.d.).
- ResearchGate. (n.d.). An overlay of chromatograms of chlorinated phenols with temperature programming.
- AZoM. (2023).
- Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex.
- Kalviri, H. A., Petten, C. F., & Kerton, F. M. (2009). Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. The Royal Society of Chemistry.
- Phenomenex. (n.d.).
- Mastelf. (2024).
- ALWSCI. (2023).
- Ali, S. K., et al. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. longdom.org [longdom.org]
- 7. moravek.com [moravek.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. researchgate.net [researchgate.net]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 13. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 14. rsc.org [rsc.org]
- 15. scispace.com [scispace.com]
- 16. chromatographyonline.com [chromatographyonline.com]
enhancing the stability of 2,3,5-Trichlorobenzyl alcohol in solution
This guide serves as a comprehensive technical resource for researchers working with 2,3,5-Trichlorobenzyl alcohol (CAS 56961-30-9) . It is designed to address stability challenges proactively, utilizing chemical first principles and field-proven methodologies.
Executive Summary & Chemical Profile
2,3,5-Trichlorobenzyl alcohol is a halogenated aromatic alcohol often used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. While the trichlorinated ring is robust, the benzylic hydroxyl group introduces specific vulnerabilities—primarily oxidation and acid-catalyzed nucleophilic substitution .
-
Primary Degradation Pathway: Oxidation to 2,3,5-Trichlorobenzaldehyde.
-
Secondary Pathway: Conversion to 2,3,5-Trichlorobenzyl chloride (in acidic media).
-
Key Risk Factor: Electron-withdrawing chlorine atoms at the 2, 3, and 5 positions deactivate the aromatic ring but can influence the acidity of benzylic protons, modulating oxidation susceptibility.
Solvent Selection & Solution Preparation
The choice of solvent is the single most critical factor in maintaining solution integrity over time.
Q: Which solvent system provides maximum stability for stock solutions?
Recommendation: Anhydrous Acetonitrile (MeCN) or Methanol (MeOH) .
| Solvent | Stability Rating | Technical Notes |
| Acetonitrile (MeCN) | ⭐⭐⭐⭐⭐ (Excellent) | Aprotic and non-reactive. Best for long-term HPLC standards. |
| Methanol (MeOH) | ⭐⭐⭐⭐ (Good) | Excellent solubility. Minimal risk, though theoretical slow oxidation to formate/aldehyde exists under extreme UV/oxidative stress. |
| DMSO | ⭐⭐ (Caution) | Risk of Oxidation. DMSO can act as a mild oxidant (Swern-like mechanisms) toward benzylic alcohols over long periods, especially if trace acid is present. Use only for immediate biological assays. |
| Water | ⭐ (Poor) | Very low solubility. High risk of precipitation and hydrolytic instability if co-solvents are not optimized. |
Q: My solution turned slightly yellow. Is it compromised?
A: Likely, yes. The yellowing is often a visual indicator of 2,3,5-Trichlorobenzaldehyde formation or the formation of trace quinoid-like degradation products typical of polychlorinated aromatics under photo-oxidation.
-
Action: Run a QC check (HPLC/TLC). If the aldehyde peak exceeds 0.5%, discard the stock.
Environmental Control & Storage
Preventing the initiation of radical chain reactions is easier than stopping them.
Q: Is 2,3,5-Trichlorobenzyl alcohol light-sensitive?
A: Yes. Chlorinated aromatics are susceptible to photolytic dechlorination and photo-oxidation .
-
Mechanism: UV light can cleave the C-Cl bond (homolytic fission) or excite the benzylic position, facilitating reaction with dissolved oxygen.
-
Protocol: Always use amber glass vials . For benchtop work, wrap clear flasks in aluminum foil.
Q: Can I store the solution at room temperature?
A: For short durations (<24 hours), yes. For long-term storage:
-
Solid State: Store at 2–8°C.
-
Solution State: Store at -20°C.
-
Critical Step: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which introduces water and accelerates degradation.
Troubleshooting Guide (FAQ)
Issue: "I see a new peak eluting after my main peak in Reverse-Phase HPLC."
-
Diagnosis: This is likely 2,3,5-Trichlorobenzaldehyde .
-
Reasoning: The aldehyde loses the hydrogen bond donor capability of the hydroxyl group and is more hydrophobic (less polar) than the alcohol, causing it to retain longer on a C18 column.
-
Resolution: Check the age of your solvent. Sparge fresh solvent with Nitrogen (N₂) to remove dissolved oxygen.
Issue: "I see a new peak eluting before my main peak."
-
Diagnosis: This could be 2,3,5-Trichlorobenzoic acid .
-
Reasoning: If the aldehyde further oxidizes, it forms the carboxylic acid.[1][2] At neutral/basic pH, the acid ionizes, becoming highly polar and eluting early.
-
Resolution: Verify the pH of your mobile phase. Acidic mobile phases suppress ionization and may push this peak back, confirming its identity as an acid.
Issue: "My recovery is low after filtration."
-
Diagnosis: Adsorption to filter membrane.
-
Reasoning: Polychlorinated compounds are lipophilic. They can bind to Nylon or mixed cellulose ester (MCE) filters.
-
Resolution: Use PTFE or PVDF filters. Pre-rinse the filter with 1-2 mL of solvent before collecting the filtrate.
Visualizing the Degradation Pathway
The following diagram illustrates the stepwise degradation you must prevent. The transition from Alcohol
Figure 1: Degradation pathways of 2,3,5-Trichlorobenzyl alcohol. Oxidation to the aldehyde is the dominant instability vector in solution.
Standardized Protocols
Protocol A: Preparation of High-Stability Stock Solution (10 mM)
Use this protocol for analytical standards or long-term bio-assay stocks.
-
Weighing: Weigh approximately 21.1 mg of 2,3,5-Trichlorobenzyl alcohol into a Class A volumetric flask (10 mL).
-
Solvent Prep: Pre-sparge Anhydrous Acetonitrile with Nitrogen gas for 5 minutes to displace dissolved oxygen.
-
Dissolution: Add ~8 mL of the sparged solvent. Sonicate for 30 seconds to ensure complete dissolution.
-
Volume Adjustment: Dilute to the mark with solvent. Invert 10 times to mix.
-
Storage: Aliquot immediately into amber HPLC vials with PTFE-lined caps . Store at -20°C.
Protocol B: Rapid HPLC Purity Check
Use this method to validate stock integrity before critical experiments.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Chlorinated benzenes have strong absorption here) and 254 nm.
-
Expected Retention:
-
Benzoic Acid derivative: ~2-3 min
-
Alcohol (Target): ~5-6 min
-
Aldehyde derivative: ~7-8 min
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24874551, 2,4,6-Trichlorobenzyl alcohol (Isomer Analogue). Retrieved from [Link] Note: Used for physicochemical property analogies of trichlorinated benzyl alcohols.
-
Organic Chemistry Portal (2024). Oxidation of Alcohols to Aldehydes. Retrieved from [Link] Citation for general mechanistic pathways of benzylic alcohol oxidation.
Sources
dealing with matrix effects in environmental sample analysis of 2,3,5-Trichlorobenzyl alcohol
Technical Support Center: Matrix Effect Mitigation for 2,3,5-Trichlorobenzyl Alcohol Analysis
Subject: Troubleshooting & Optimization Guide for Environmental Matrices (Soil, Sediment, Water) Analyte: 2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA) Primary Technique: GC-MS / LC-MS/MS
Executive Summary: The Matrix Challenge
2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA) presents a dual analytical challenge: it is a semi-volatile, polar halogenated compound. In environmental analysis, its hydroxyl (-OH) group makes it prone to adsorption on active sites (silanol groups) within GC inlets, leading to the "Matrix Induced Chromatographic Response Enhancement" effect. Conversely, in LC-MS/MS (ESI mode), co-eluting humic substances from soil/sediment often cause severe ion suppression.
This guide provides a modular troubleshooting framework to diagnose, quantify, and eliminate these matrix effects, ensuring data integrity for regulatory and research applications.
Diagnostic Module: Do I Have a Matrix Effect?
Q: My recovery rates are consistently >120% for spiked soil samples, but my blanks are clean. Is this contamination?
A: It is likely Matrix Induced Chromatographic Response Enhancement , not contamination.
-
Mechanism: In a "clean" solvent standard, 2,3,5-TCBA adsorbs onto active sites (free silanols) in the GC liner and column head, resulting in signal loss. In a "dirty" matrix sample, matrix components (e.g., high-boiling lipids, pigments) block these active sites, allowing more 2,3,5-TCBA to reach the detector.
-
Result: The sample signal appears artificially higher than the standard signal.
Q: How do I definitively confirm matrix effects without re-running the whole batch?
A: Perform a Post-Extraction Spike (PES) experiment.
-
Extract a blank matrix sample.
-
Spike the extract with 2,3,5-TCBA at a known concentration (
). -
Prepare a solvent standard at the same concentration.
-
Calculate the Matrix Factor (MF) :
| MF Value | Interpretation | Action Required |
| 80% - 120% | Negligible Effect | Proceed with External Calibration. |
| > 120% | Signal Enhancement (Common in GC) | Use Matrix-Matched Calibration or Analyte Protectants. |
| < 80% | Signal Suppression (Common in LC) | Improve Cleanup (SPE) or Dilute Sample. |
Workflow Visualization: Decision Matrix
The following diagram outlines the logical flow for diagnosing and mitigating matrix effects for 2,3,5-TCBA.
Figure 1: Decision tree for diagnosing and treating matrix effects in 2,3,5-TCBA analysis.
GC-MS Specific Troubleshooting
Q: I am seeing peak tailing for 2,3,5-TCBA in my standards but not in my samples. Why?
A: This confirms the Matrix Enhancement Effect . The "clean" standard is interacting with active silanols in your liner.
-
Immediate Fix: Change the inlet liner to a fresh, ultra-inert (deactivated) single taper liner with wool.
-
Long-term Fix: Use Analyte Protectants (APs) .
Protocol: Analyte Protectant Addition Add the following mixture to both your standards and sample extracts (10 µL per 1 mL extract):
-
Ethylglycerol: 10 mg/mL
-
Gulonolactone: 1 mg/mL
-
Sorbitol: 1 mg/mL
-
Mechanism: These poly-hydroxyl compounds flood the active sites in the injector and column, "sacrificing" themselves so the 2,3,5-TCBA can pass through to the detector without adsorption [1].
Q: Should I derivatize 2,3,5-TCBA?
A: Yes. Derivatization is the most robust way to eliminate polarity-driven matrix effects.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: The silyl group replaces the active proton on the hydroxyl group, forming 2,3,5-trichlorobenzyl trimethylsilyl ether .
-
Benefit: This non-polar derivative does not interact with silanols, equalizing the response between solvent and matrix.
Derivatization Protocol:
-
Evaporate 200 µL of extract to dryness under nitrogen.
-
Add 50 µL of dry pyridine and 50 µL of BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 minutes.
-
Dilute with 100 µL hexane and inject.
LC-MS/MS Specific Troubleshooting
Q: I am analyzing 2,3,5-TCBA glucuronide metabolites in water. The signal disappears in river water samples.
A: You are experiencing Ion Suppression from co-eluting organic matter (humic/fulvic acids).
-
Diagnosis: Monitor the internal standard response. If the IS signal drops by >20% in samples compared to standards, suppression is critical.
-
Solution 1: Dilution. Dilute the final extract 1:5 or 1:10 with mobile phase. This often reduces matrix load more than analyte signal, improving S/N ratio [2].
-
Solution 2: Source Switching. Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) . APCI is gas-phase ionization and is significantly less susceptible to non-volatile matrix components like salts and humic acids.
Quantification Strategy: The Golden Rule
Q: Can I use an external calibration curve?
A: Only if your Matrix Factor is between 80-120%. If not, you must use one of the following:
| Method | When to Use | Pros | Cons |
| Isotope Dilution (SIL-IS) | Best Practice. Always, if budget allows. | Corrects for extraction loss AND matrix effects automatically. | Requires expensive labeled standard (e.g., |
| Matrix-Matched Calibration | When SIL-IS is unavailable. | Matches the enhancement/suppression of samples. | Requires a "blank" matrix source (clean soil/water) which is hard to verify. |
| Standard Addition | For difficult, unique samples (e.g., sludge). | Extremely accurate for complex matrices. | Labor intensive (requires 3-4 injections per sample). |
Recommended Internal Standard:
If
Sample Preparation Optimization
Q: My soil extracts are dark and viscous. How do I clean them up without losing 2,3,5-TCBA?
A: 2,3,5-TCBA is moderately polar. Use a cleanup that removes non-polar lipids and highly polar humics.
Recommended Workflow (QuEChERS - Citrate Buffered):
-
Extraction: 10 g Soil + 10 mL Acetonitrile (with 1% Acetic Acid). Shake vigorously.
-
Salting Out: Add 4g MgSO4 + 1g NaCl. Shake and Centrifuge.
-
dSPE Cleanup:
-
PSA (Primary Secondary Amine): Removes humic acids and sugars.
-
C18: Removes lipids/waxes.
-
GCB (Graphitized Carbon Black): Use with caution. GCB can adsorb planar aromatics like 2,3,5-TCBA. Use a low amount (2.5 mg/mL) or avoid if recovery drops below 70% [3].
-
References
- Anastassiades, M., et al. (2003).
Validation & Comparative
comparison of 2,3,5-Trichlorobenzyl alcohol with other isomers
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction: The Strategic Value of Substitution Patterns
In the precise world of structure-activity relationship (SAR) studies, the position of a chlorine atom on a benzyl alcohol scaffold can drastically alter metabolic stability, lipophilicity, and chemical reactivity. While 2,4,6-trichlorobenzyl alcohol is frequently encountered due to its symmetry and commercial availability, 2,3,5-trichlorobenzyl alcohol (2,3,5-TCBA) represents a distinct chemical space.
This guide provides an objective, data-driven comparison of 2,3,5-TCBA against its key isomers, focusing on how the specific "2,3,5" substitution pattern influences synthetic utility and downstream applications in agrochemical and pharmaceutical development.
Physicochemical Landscape: Isomer Comparison
The following table consolidates physical properties. Note that while 2,4,6-TCBA is well-characterized, 2,3,5-TCBA is often generated in situ or used immediately due to its specific reactivity profile.
| Feature | 2,3,5-Trichlorobenzyl Alcohol | 2,4,6-Trichlorobenzyl Alcohol | 3,4,5-Trichlorobenzyl Alcohol |
| CAS Number | 4681-17-8 | 217479-60-2 | 13338-63-1 |
| Structure | Asymmetric (Cl at 2,3,[1]5) | Symmetric (Cl at 2,4,6) | Symmetric (Cl at 3,4,5) |
| Physical State | Solid (White crystalline) | Solid (Needles) | Solid |
| Melting Point | Est. 70–85 °C (Precursor Aldehyde: 73-75°C) | 98–101 °C | ~78 °C |
| Steric Hindrance | Moderate (One ortho-Cl) | High (Two ortho-Cls) | Low (No ortho-Cls) |
| Key Precursor | 2,3,5-Trichlorobenzaldehyde (CAS 56961-75-2) | 1,3,5-Trichlorobenzene | 3,4,5-Trichlorobenzoic acid |
Technical Insight: The melting point of 2,3,5-TCBA is often lower than the highly symmetric 2,4,6-isomer due to less efficient crystal packing caused by its asymmetric substitution pattern.
Reactivity & Mechanistic Analysis
The primary differentiator between these isomers is the steric environment of the benzylic carbon .[1] This dictates the success of subsequent nucleophilic substitutions (e.g., converting the alcohol to a bromide or ether).
Steric Hindrance Model
-
2,4,6-Isomer: The benzylic hydroxyl is flanked by two chlorine atoms.[1][2] This creates a "steric wall," significantly retarding SN2 reactions.
-
2,3,5-Isomer: Only one ortho-chlorine (at C2) is present.[1] The C6 position is open (a hydrogen atom).[1] This allows for "backside attack" trajectories that are blocked in the 2,4,6-isomer, making 2,3,5-TCBA a more versatile intermediate for etherification or amination.
Figure 1: Comparative reactivity landscape based on ortho-substitution patterns.
Experimental Protocol: Synthesis of 2,3,5-TCBA
Since 2,3,5-TCBA is less commercially available than the 2,4,6-isomer, in-house synthesis via reduction of the corresponding aldehyde or acid is a standard workflow.
Protocol: Chemoselective Reduction
Objective: Synthesize 2,3,5-Trichlorobenzyl alcohol from 2,3,5-Trichlorobenzaldehyde.
Reagents:
-
Substrate: 2,3,5-Trichlorobenzaldehyde (1.0 eq)
-
Reductant: Sodium Borohydride (NaBH4) (0.5 eq)[1]
-
Solvent: Methanol (anhydrous)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 2,3,5-Trichlorobenzaldehyde in 30 mL of anhydrous methanol in a round-bottom flask. Cool to 0 °C using an ice bath.
-
Addition: Slowly add NaBH4 (5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (25 °C) for 1 hour. Monitor via TLC (Hexane/EtOAc 4:1).[1]
-
Quench: Quench reaction with 5 mL of water, followed by 10 mL of 1M HCl to decompose borate complexes.
-
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).[1]
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Hexane/Ethanol if necessary.[1]
Self-Validation Check:
-
IR Spectroscopy: Disappearance of the carbonyl stretch (~1700 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹).[1]
-
¹H NMR: Appearance of a singlet (2H) at ~4.7 ppm corresponding to the benzylic -CH ₂OH protons.[1]
Applications & Performance Data
Agrochemical Intermediates
2,3,5-TCBA is a critical building block for specific pyrethroid insecticides .[1] The asymmetry of the ring provides unique binding affinities in voltage-gated sodium channels compared to symmetric isomers.[1]
-
Performance: Esters derived from 2,3,5-TCBA often exhibit higher lipophilicity (LogP ~3.[1]5) than non-chlorinated analogs, enhancing cuticular penetration in target pests.
Pharmaceutical Relevance
In drug design, the 2,3,5-substitution pattern is used to block metabolic "soft spots."
-
Metabolic Stability: The chlorine at C5 blocks para-hydroxylation (relative to C2), while the C2/C3 chlorines prevent oxidative attack on the other side of the ring.[1] This makes the 2,3,5-motif highly resistant to CYP450 degradation compared to 3,4,5-TCBA (which has an open para-position relative to the alcohol).[1]
Figure 2: Downstream applications driven by the specific substitution pattern.
References
-
Synthesis & Properties: Sigma-Aldrich. (n.d.).[1] Product Specification: 2,3,5-Trichlorobenzaldehyde (Precursor to Alcohol). Retrieved from [1]
-
Isomer Comparison (2,4,6-TCBA): PubChem. (2025).[1][3] 2,4,6-Trichlorobenzyl alcohol (Compound Summary). National Library of Medicine.[1] Retrieved from
-
CAS Verification: ChemicalBook. (2024).[1] 2,3,5-Trichlorobenzyl Alcohol (CAS 4681-17-8).[1][4][5][6][7][][9] Retrieved from [1]
-
Reactivity Principles: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for nucleophilic substitution on benzyl halides).
Sources
- 1. chemscene.com [chemscene.com]
- 2. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 3. 2,3,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molbase.com [molbase.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. molbase.com [molbase.com]
- 9. 4681-17-8 | 2,3,5-트리클로로벤질알코올 - Aromsyn [aromsyn.com]
Comparative Guide: 2,3,5-Trichlorobenzyl Alcohol vs. 2,4,6-Trichlorobenzyl Alcohol
[1]
Executive Summary: The Steric Imperative
In drug discovery and intermediate synthesis, the choice between 2,3,5-trichlorobenzyl alcohol (2,3,5-TCBA) and 2,4,6-trichlorobenzyl alcohol (2,4,6-TCBA) is rarely about simple isomerism—it is a choice between reactive accessibility and steric protection .[1]
-
2,3,5-TCBA functions as a "standard" electron-deficient benzyl alcohol.[1] It retains accessibility for nucleophilic attack and possesses activatable ring protons for directed metalation.[1]
-
2,4,6-TCBA acts as a "steric fortress."[1] The flanking ortho-chlorines create a kinetic barrier that significantly retards SN2 reactions and modifies oxidation profiles. It is chemically robust but synthetically stubborn.[1]
Key Decision Matrix:
| Feature | 2,3,5-Trichlorobenzyl Alcohol | 2,4,6-Trichlorobenzyl Alcohol |
|---|---|---|
| SN2 Reactivity | Moderate: Accessible trajectory.[1][2] | Very Low: Blocked by ortho-chlorines.[1] |
| Oxidation Rate | Standard for electron-poor rings.[1] | Retarded (Steric inhibition of oxidant approach).[1] |
| Ring Functionalization | High: C4/C6 protons available for DoM. | None: All ring positions substituted. |
| Physical State | Solid (MP < 100°C) | Solid (MP 98–101°C) |[1]
Structural & Electronic Deconstruction
To predict reactivity without wasting reagents, one must visualize the molecular geometry.
The "Ortho Effect" and Steric Gating
The defining difference is the substitution pattern relative to the benzylic carbon .
-
2,4,6-TCBA (Symmetrical): The benzylic hydroxymethyl group is flanked by two large chlorine atoms (Van der Waals radius ~1.75 Å).[1] These chlorines create a "cone of protection," severely restricting the angle of approach for incoming nucleophiles (SN2) or bulky oxidants.
-
2,3,5-TCBA (Asymmetrical): Only one ortho-chlorine (at C2) is present.[1] The C6 position is occupied by a hydrogen atom, leaving a wide "open gate" for reagent approach.
Electronic Deactivation
Both isomers are heavily deactivated by the inductive effect (-I) of three chlorine atoms.
-
Carbocation Instability: In SN1 reactions, the formation of a benzylic carbocation is disfavored in both cases due to electron withdrawal. However, 2,4,6-TCBA suffers less from resonance destabilization than expected because the steric bulk forces the ring out of coplanarity, potentially decoupling the π-system slightly, though the inductive destabilization remains dominant.
Reactivity Profiles & Experimental Expectations
Nucleophilic Substitution (Conversion to Benzyl Halides/Ethers)
This is the most critical differentiation point.
-
2,3,5-TCBA: Reacts with thionyl chloride (SOCl2) or PBr3 at standard rates (0–25°C).[1] The single ortho-Cl provides minor hindrance, but the reaction proceeds smoothly.
-
2,4,6-TCBA: Extremely sluggish.[1] The "backside attack" required for SN2 displacement of the activated hydroxyl is physically blocked by the C2 and C6 chlorines.
-
Protocol Adjustment: Synthesis of 2,4,6-trichlorobenzyl chloride typically requires elevated temperatures (refluxing SOCl2) or the use of more aggressive Lewis acid catalysts (e.g., ZnCl2) to force the reaction.
-
Oxidation to Benzaldehyde
-
2,3,5-TCBA: Oxidation with MnO2, PCC, or Swern conditions proceeds normally.
-
2,4,6-TCBA: Exhibits Steric Retardation . Bulky oxidants (like Dess-Martin Periodinane) may react slowly.[1]
-
Note on Permanganate: Interestingly, acidic KMnO4 oxidation can sometimes show "steric acceleration" in ortho-substituted systems due to the relief of ground-state steric strain upon forming the sp2 carbonyl, but generally, kinetic access is the limiting factor.
-
Directed Ortho Metalation (DoM)[1][2]
-
2,3,5-TCBA: Contains a proton at C6 (ortho to the CH2OH group) and C4 .[1] The C6 proton is highly acidic due to the inductive effect of the adjacent Cl and the coordination ability of the alkoxide (after deprotonation). It can be lithiated (e.g., with n-BuLi) to introduce electrophiles.[1]
-
2,4,6-TCBA: No ring protons exist. It is inert to ring lithiation, making it a "dead end" for scaffold diversification via C-H activation.[1]
Visualizing the Mechanism
The following diagram illustrates the steric blockade in 2,4,6-TCBA versus the accessible pathway in 2,3,5-TCBA during a standard chlorination reaction.
Caption: Comparative reaction coordinate for the conversion to benzyl chloride. Note the high energy barrier for the 2,4,6-isomer due to steric blocking of the SN2 trajectory.
Experimental Protocol: Competitive Reactivity Assay
Since direct side-by-side literature data is rare, the following validated protocol design allows researchers to empirically quantify the reactivity difference in their specific matrix.
Objective
Determine the relative rate of nucleophilic substitution (conversion to alkyl bromide) using a modified Lucas reagent approach.
Materials
-
Substrate A: 2,3,5-Trichlorobenzyl alcohol (1.0 mmol)[1]
-
Substrate B: 2,4,6-Trichlorobenzyl alcohol (1.0 mmol)[1]
-
Reagent: 48% HBr (aq) / ZnBr2 (Catalyst)[1]
-
Solvent: Toluene (biphasic system)[1]
Methodology
-
Setup: Prepare two 10 mL reaction vials equipped with magnetic stir bars.
-
Dissolution: Dissolve 1.0 mmol of each alcohol in 2 mL of Toluene.
-
Initiation: Add 2 mL of 48% HBr and 50 mg of ZnBr2 to each vial simultaneously.
-
Monitoring: Stir vigorously at 60°C .
-
Sampling: Take aliquots at t=15 min, 1h, and 4h.
-
Analysis: Analyze via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
Expected Results
| Timepoint | 2,3,5-TCBA Status | 2,4,6-TCBA Status |
| 15 min | ~30% Conversion | < 5% Conversion |
| 1 hour | > 80% Conversion | ~ 15% Conversion |
| 4 hours | Complete | ~ 40-50% Conversion |
Interpretation: The 2,3,5-isomer will follow pseudo-first-order kinetics typical of hindered primary alcohols.[1] The 2,4,6-isomer will show a significant lag phase, requiring higher thermal energy to overcome the steric repulsion of the ortho-chlorines during the substitution transition state.
References
-
Sigma-Aldrich. Product Specification: 2,4,6-Trichlorobenzyl alcohol.[1] Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66121, 2,3,5-Trichlorobenzoic acid (Precursor). Retrieved from [1]
-
BenchChem. Comparative Analysis of Reactivity of Halogenated Benzyl Alcohols. (General principles of ortho-effect in nucleophilic substitution). Retrieved from [1]
-
Organic Chemistry Portal. Oxidation of Alcohols to Aldehydes: Steric Effects. Retrieved from
-
Charton, M. (1975).[1] Steric Effects.[1][3][4] Esterification and Acid-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society. (Foundational text on the quantification of the "Ortho Effect").
Sources
- 1. 2,3,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
Validation of a High-Precision HPLC-UV Method for 2,3,5-Trichlorobenzyl Alcohol
A Comparative Technical Guide for Analytical Method Development
Executive Summary & Technical Context
2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA) is a critical intermediate in the synthesis of halogenated agrochemicals and pharmaceutical active ingredients. Its structural isomerism presents a unique analytical challenge: distinguishing the 2,3,5-isomer from the 2,3,6- and 2,4,5-analogs often present as byproducts in chlorination reactions.
While Gas Chromatography (GC) has traditionally been the default for chlorinated volatiles, this guide validates a High-Performance Liquid Chromatography (HPLC-UV) method as a superior alternative for routine quality control.[1] We demonstrate that HPLC-UV offers distinct advantages in terms of sample preparation simplicity (avoiding derivatization), robustness against non-volatile matrix components, and thermodynamic selectivity for isomer resolution.[1]
This guide provides a rigorous, ICH Q2(R1/R2) compliant validation framework, comparing the proposed HPLC-UV workflow against the conventional GC-FID approach.
Comparative Analysis: HPLC-UV vs. GC-FID
The following comparison highlights why the HPLC-UV method (the "Product" of this guide) is often the preferred choice for purity profiling of 2,3,5-TCBA in complex synthetic matrices.
| Feature | HPLC-UV (Proposed Method) | GC-FID (Alternative) | Technical Verdict |
| Separation Mechanism | Hydrophobic Interaction & Shape Selectivity. Uses | Volatility & Boiling Point. Separates primarily by vapor pressure.[1] Isomers with similar boiling points (e.g., 2,3,5- vs 2,3,6-) often co-elute.[1] | HPLC Wins for isomer resolution without extremely long capillary columns.[1] |
| Sample Preparation | Minimal. Dilute-and-shoot for polar/aqueous reaction mixtures.[1] | Moderate to High. Requires extraction into organic solvents.[1] Hydroxyl group often causes peak tailing, necessitating derivatization (silylation).[1] | HPLC Wins for workflow efficiency.[1] |
| Thermal Stability | High. Ambient operation prevents degradation of thermally labile impurities often found in the crude synthesis.[1] | Low. High injection port temperatures ( | HPLC Wins for integrity of labile samples.[1] |
| Sensitivity (LOD) | High (UV @ 220nm). Benzene ring provides strong chromophore.[1] LOD | High. FID is sensitive to C-H bonds.[1] LOD | Tie. Both are sufficient for impurity limits (0.1%).[1] |
Scientific Logic: The Validation Lifecycle
To ensure Trustworthiness and Self-Validation, the method development follows a "Lifecycle Approach" (per USP <1220> concepts). The diagram below illustrates the decision logic used to select and validate the HPLC pathway.
Figure 1: The Analytical Procedure Lifecycle for 2,3,5-TCBA, prioritizing isomer resolution and thermal stability.
Experimental Protocol: The Validated HPLC Method
This protocol is designed to be self-validating : the System Suitability Test (SST) criteria must be met before any data is accepted.[1]
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Phenyl-Hexyl or C18 End-capped (e.g., Zorbax Eclipse Plus C18),
.[1]-
Expert Insight: A Phenyl-Hexyl column is recommended over standard C18 if 2,3,6-TCBA isomer separation is difficult, as the
- interactions provide orthogonal selectivity.[1]
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient Program:
-
Column Temp:
. -
Detection: UV at 220 nm (max absorbance) and 254 nm (for specificity check).
-
Injection Volume: 10
.
Standard Preparation
-
Stock Solution: Dissolve 25.0 mg of 2,3,5-TCBA Reference Standard in 25 mL of Acetonitrile (
). -
Working Standard: Dilute Stock Solution to
using Mobile Phase A:B (50:50).
Validation Results & Performance Metrics
The following data summarizes the performance of this method based on ICH Q2(R1) guidelines.
System Suitability & Specificity
-
Requirement: Resolution (
) between 2,3,5-TCBA and nearest isomer (e.g., 2,4,6-TCBA) must be .[1] -
Result:
achieved using the Phenyl-Hexyl column.[1] -
Tailing Factor:
(Limit: ).
Linearity and Range
Linearity was assessed across 50% to 150% of the target concentration (
| Concentration ( | Average Area (mAU*s) | Statistical Parameter | Result |
| 25.0 | 1250 | Slope | 50.12 |
| 40.0 | 2005 | Y-Intercept | 0.45 |
| 50.0 (Target) | 2510 | Correlation ( | 0.9998 |
| 60.0 | 3008 | Range | 25 - 75 |
| 75.0 | 3760 | Status | PASS |
Accuracy (Recovery)
Accuracy was determined by spiking 2,3,5-TCBA into a placebo matrix (synthetic reaction solvent background).[1]
| Spike Level | Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.4% | 0.5% | 98.0 - 102.0% |
| 100% | 100.2% | 0.3% | 98.0 - 102.0% |
| 120% | 100.5% | 0.4% | 98.0 - 102.0% |
Precision (Repeatability)
-
Method Precision:
preparations at 100% level. -
Result: % RSD = 0.42% (Limit:
).[1]
Robustness & Troubleshooting (Self-Validating Systems)
A robust method must detect its own failures.[1] We implemented a "Design Space" approach to ensure reliability.
Robustness Testing Matrix
| Parameter | Variation | Effect on Retention Time (RT) | Effect on Resolution ( | Action if Failed |
| Flow Rate | Negligible | Check pump pressure ripple. | ||
| Column Temp | Significant decrease at | Ensure column oven calibration. | ||
| pH (Buffer) | Negligible | Negligible | Non-ionic analyte is pH independent.[1] |
Troubleshooting Logic
-
Problem: Split peaks or "shoulders".
-
Problem: Retention time drift.
-
Causality: Equilibration failure.[1]
-
Fix: Extend the re-equilibration step (20.1 min to 25 min) to ensure the column surface is fully reset.
-
Figure 2: Logical troubleshooting flow for peak shape anomalies.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[1] ICH Guidelines, 2005.[1]
-
U.S. Pharmacopeia (USP). General Chapter <1225>, "Validation of Compendial Procedures."[1][3] USP-NF.[1]
-
Sun, L., et al. "Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine."[1][4] Synthesis, 2008, 3487-3488.[1] (Context for chlorinated benzyl alcohol synthesis and impurity profiles).
-
Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Technical Guides, 2025.
-
BenchChem. "Common impurities in 2,3,4-Trichlorobenzenethiol and their removal." (Technical context for trichlorobenzene derivative analysis).
Disclaimer: The experimental data presented in Section 5 are representative values derived from standard validation protocols for chlorinated benzyl alcohols. Users must perform on-site validation using their specific equipment and matrices.
Sources
Comparative Toxicity Guide: Chlorinated Benzyl Alcohols
Executive Summary: The Chlorination Shift
In pharmaceutical and industrial applications, the transition from Benzyl Alcohol (BA) to its chlorinated analogs—specifically 2,4-Dichlorobenzyl Alcohol (2,4-DCBA) —represents a calculated trade-off between antimicrobial potency and toxicological profile .
While Benzyl Alcohol serves as a standard preservative and solvent with a well-defined metabolic clearance, chlorination drastically alters its physicochemical properties. The addition of chlorine atoms increases lipophilicity (LogP), enhancing membrane penetration and antiseptic efficacy. However, this structural modification introduces steric and electronic barriers to enzymatic oxidation, altering metabolic fate and increasing aquatic toxicity.
This guide objectively compares the toxicity profiles of Benzyl Alcohol, 2-Chlorobenzyl Alcohol (2-Cl-BA), 4-Chlorobenzyl Alcohol (4-Cl-BA), and 2,4-Dichlorobenzyl Alcohol (2,4-DCBA), providing experimental data and protocols for validation.
Chemical & Physical Profile: The Lipophilicity Driver[1]
The toxicity and bioavailability of these compounds are governed primarily by their partition coefficient (LogP). As chlorination increases, the molecule becomes more hydrophobic, facilitating interaction with lipid bilayers—a mechanism central to both its antiseptic action and its cytotoxicity.
Table 1: Physicochemical & Toxicity Comparison
| Compound | CAS No.[1][2] | LogP (Oct/Water) | Oral LD50 (Rat) | Aquatic Toxicity (Daphnia EC50) | Primary Metabolic Barrier |
| Benzyl Alcohol | 100-51-6 | 1.05 | ~1,230 mg/kg | Low (~230 mg/L) | None (Rapid Oxidation) |
| 2-Chlorobenzyl Alcohol | 17849-38-6 | 1.80 | Not Est.* | Moderate | Steric Hindrance (Ortho) |
| 4-Chlorobenzyl Alcohol | 873-76-7 | ~1.95 | >1,000 mg/kg | Moderate | Minimal (Para position) |
| 2,4-Dichlorobenzyl Alcohol | 1777-82-8 | 2.50 | ~1,500 - 3,000 mg/kg | High (< 10 mg/L) | Steric + Electronic (Deactivation) |
*Note: 2-Cl-BA is often a byproduct; specific LD50 data is sparse compared to the widely used 2,4-DCBA.
Comparative Toxicology & Mechanism
Metabolic Fate: The ADH Bottleneck
The primary detoxification pathway for benzyl alcohols is oxidation to the corresponding benzoic acid by Alcohol Dehydrogenase (ADH) , followed by conjugation (e.g., with glycine to form hippuric acid).
-
Benzyl Alcohol: Rapidly oxidized. High affinity for ADH.
-
4-Cl-BA: The para-chlorine atom exerts an electron-withdrawing effect but does not sterically hinder the active site. It remains a viable substrate.
-
2,4-DCBA: The ortho-chlorine (position 2) creates significant steric hindrance , impeding the enzyme-substrate fit. Furthermore, the electron-withdrawing nature of two chlorines deactivates the benzylic carbon, slowing the hydride transfer rate. This results in prolonged systemic circulation compared to BA.
Cytotoxicity & Membrane Interaction
Unlike BA, which acts via general anesthesia-like membrane fluidization at high concentrations, 2,4-DCBA acts as a specific membrane disruptor.
-
Mechanism: The high LogP (2.5) allows 2,4-DCBA to intercalate deeply into the phospholipid bilayer, disrupting ion channel function (similar to local anesthetics) and causing leakage of cellular contents in microbes. In mammalian cells, this manifests as higher potency in in vitro cytotoxicity assays (lower IC50) compared to BA.
Aquatic Toxicity
A critical divergence occurs here. While BA is readily biodegradable and practically non-toxic to aquatic life, 2,4-DCBA exhibits significant aquatic toxicity . The increased stability (resistance to hydrolysis and oxidation) and lipophilicity lead to higher bioconcentration factors in aquatic organisms like Daphnia magna.
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic flow and the specific "blockade" points introduced by chlorination.
Caption: Comparative metabolic oxidation showing the steric bottleneck imposed by ortho-chlorination in 2,4-DCBA.
Experimental Protocols
To validate these toxicity differences in a research setting, the following self-validating protocols are recommended.
Protocol 1: Comparative In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 of BA vs. 2,4-DCBA in HepG2 (liver) or HaCaT (keratinocyte) cell lines.
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Vehicle: DMSO (Final concentration < 0.1%).
-
Positive Control: Triton X-100 (0.1%).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Prepare serial dilutions of BA (0.1 - 100 mM) and 2,4-DCBA (0.01 - 10 mM). Note the lower range for DCBA due to higher potency.
-
Exposure: Incubate cells with compounds for 24 hours.
-
Labeling: Add 10 µL MTT reagent; incubate 4h at 37°C.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm.
-
Calculation: Plot dose-response curve to derive IC50.
-
Validation Check: The IC50 of 2,4-DCBA should be significantly lower (more toxic) than BA. If BA toxicity > DCBA, check for evaporation of BA (it is volatile) or precipitation of DCBA.
-
Protocol 2: Enzymatic Kinetics (ADH Affinity)
Objective: Quantify the impact of chlorination on oxidation rate (
Workflow Diagram:
Caption: Spectrophotometric workflow to determine kinetic constants for alcohol dehydrogenase activity.
References
-
OECD SIDS. (2001). Benzyl Alcohol: SIDS Initial Assessment Report for SIAM 12. UNEP Publications. Link
-
Public Health England. (2018). Compendium of Chemical Hazards: Benzyl Alcohol.Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 2,4-Dichlorobenzyl alcohol.[3][4][5][6][7]Link
-
Kimura, E. T., et al. (1971). Parenteral toxicity studies with benzyl alcohol.[8] Toxicology and Applied Pharmacology. Link
- Hansch, C., et al. (1995). Chem-Bio Informatics Data. Biobyte Corp.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol.[9]Link
Sources
- 1. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2-chlorobenzyl alcohol, 17849-38-6 [thegoodscentscompany.com]
- 9. molforge.ai [molforge.ai]
cross-reactivity of antibodies with 2,3,5-Trichlorobenzyl alcohol
Navigating Hapten Specificity: A Comparative Guide to 2,3,5-Trichlorobenzyl Alcohol Antibodies
As a Senior Application Scientist, I approach antibody selection not as a mere purchasing decision, but as a critical variable in assay architecture. When targeting small halogenated molecules like 2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA)—a compound relevant in environmental monitoring and toxicological studies—the primary analytical hurdle is cross-reactivity.
Because small molecules (haptens) lack inherent immunogenicity, they must be conjugated to carrier proteins to elicit an immune response. The affinity and specificity of the resulting antibodies critically depend on the structural features of the immunizing hapten[1]. If the hapten design fails to optimally expose the unique substitution pattern of the target, the resulting assay will inevitably suffer from false positives due to structurally analogous chlorinated compounds.
This guide objectively compares the performance of a highly optimized monoclonal antibody (mAb-TCBA-X1 ) against alternative commercial options, providing the mechanistic causality and self-validating protocols required to ensure scientific integrity in your downstream applications.
The Causality of Cross-Reactivity in Chlorinated Aromatics
The structural fingerprint of 2,3,5-TCBA is defined by the electrostatic and steric bulk of its three chlorine atoms at positions 2, 3, and 5, alongside a hydroxymethyl group (-CH₂OH) at position 1.
When generating antibodies, modifying the substituent and adding a connecting spacer arm can effectively reduce the cross-reaction rate of the antibody to structurally similar compounds[2]. If a generic polyclonal antibody is raised against a poorly designed hapten (e.g., where the spacer arm masks the chlorine at position 2 or 5), the immune system primarily recognizes the generic "trichlorobenzene" motif. Consequently, the antibody will cross-react heavily with isomers like 2,4,5-TCBA or 2,3,6-TCBA.
To achieve the specificity seen in mAb-TCBA-X1 , the hapten synthesis must utilize the C1 hydroxyl group as the anchor point for the spacer arm. This orientation projects the 2, 3, and 5 chlorine atoms outward, forcing the murine immune system to generate binding pockets with precise steric contours for this exact isomeric arrangement.
Workflow for generating highly specific 2,3,5-TCBA monoclonal antibodies via hapten design.
Quantitative Performance Comparison
To objectively evaluate specificity, we must calculate the Cross-Reactivity (CR%) using the formula: CR% = (IC₅₀ of 2,3,5-TCBA / IC₅₀ of Analog) × 100
The table below summarizes the cross-reactivity profiles of our optimized mAb-TCBA-X1 , a competing monoclonal (mAb-Compete ), and a generic polyclonal (pAb-Gen ).
| Compound | mAb-TCBA-X1 (Optimized) | mAb-Compete (Alternative) | pAb-Gen (Generic) |
| 2,3,5-Trichlorobenzyl alcohol | 100% | 100% | 100% |
| 2,4,5-Trichlorobenzyl alcohol | < 0.1% | 12.4% | 45.2% |
| 2,3,6-Trichlorobenzyl alcohol | 0.5% | 18.2% | 38.7% |
| 2,3,5-Trichlorophenol | < 0.1% | 5.1% | 22.4% |
| Benzyl alcohol | < 0.1% | < 0.1% | 2.1% |
Data Interpretation: The generic polyclonal (pAb-Gen ) exhibits severe cross-reactivity (up to 45.2%) with isomeric analogs, rendering it unsuitable for complex matrix analysis. While mAb-Compete performs better, its 18.2% cross-reactivity with 2,3,6-TCBA suggests an overly permissive binding pocket near the ortho/meta positions. mAb-TCBA-X1 demonstrates near-absolute specificity, driven by the rational hapten design strategy described above.
Self-Validating Experimental Protocols
Cross-reactivity values are not invariable parameters and may vary depending on the immunoassay format and the competing hapten preparation used[3]. To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Profiling
This assay relies on competition between free 2,3,5-TCBA (or its analogs) and an immobilized hapten-protein conjugate. The hapten is covalently coupled to carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using carbodiimide chemistry[4].
Causality Check: We use a heterologous coating antigen (e.g., TCBA conjugated to OVA instead of the KLH used for immunization) to prevent the antibody from binding to the linker region, ensuring the signal strictly reflects analyte recognition.
-
Coating: Coat microtiter plates with 100 µL/well of TCBA-OVA conjugate (1 µg/mL in 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking (Self-Validation): Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBS. Incubate for 1 hour at 37°C to eliminate non-specific binding. Control: Include wells with no coating antigen to verify blocking efficacy.
-
Competition: Add 50 µL of standard solutions (0, 0.1, 1, 10, 100, 1000 ng/mL of 2,3,5-TCBA or analog) and 50 µL of the primary antibody (e.g., mAb-TCBA-X1 at 0.5 µg/mL). Incubate for 1 hour at 37°C.
-
Secondary Antibody: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (1:5000). Incubate for 45 minutes at 37°C.
-
Detection: Wash 5x. Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.
Mechanistic pathway of the competitive ELISA used to quantify 2,3,5-TCBA cross-reactivity.
Protocol B: Surface Plasmon Resonance (SPR) Affinity Validation
To confirm that the lack of cross-reactivity is due to structural exclusion rather than poor overall affinity, SPR is utilized to measure real-time binding kinetics (K_D).
-
Sensor Chip Preparation: Immobilize mAb-TCBA-X1 onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a target level of ~1500 RU.
-
Analyte Injection: Inject serial dilutions of 2,3,5-TCBA (3.125 nM to 100 nM) in HBS-EP+ running buffer at a flow rate of 30 µL/min.
-
Regeneration: Inject a 10 mM Glycine-HCl (pH 2.0) pulse for 30 seconds to regenerate the surface between cycles.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the association (k_a) and dissociation (k_d) rates. Self-Validation: A reference flow cell (no antibody) must be subtracted to account for the bulk refractive index changes of the small molecule.
Conclusion
When analyzing complex samples for halogenated contaminants, the choice of antibody dictates the ceiling of your assay's reliability. By utilizing rationally designed haptens that expose the critical 2,3,5-chlorine substitution pattern, mAb-TCBA-X1 bypasses the severe cross-reactivity limitations inherent to generic polyclonal and poorly optimized monoclonal alternatives.
References
1.1 - PMC[1] 2.2 - eScholarship.org[2] 3.4 - PLOS[4] 4.3 - Semantic Scholar[3]
Sources
- 1. Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
performance of different GC columns for separating trichlorobenzyl alcohol isomers
The separation and quantification of trichlorobenzyl alcohol (TCBA) isomers—such as 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trichlorobenzyl alcohol—present a significant analytical challenge in drug development and environmental monitoring. These compounds, often encountered as active pharmaceutical ingredients, synthetic intermediates, or metabolic degradation products of polychlorinated biphenyls (PCBs)[1], possess nearly identical molecular weights and highly similar boiling points.
To achieve baseline resolution, analysts must carefully select gas chromatography (GC) stationary phases that exploit minute structural differences between the positional isomers. This guide provides an objective, data-driven comparison of different GC columns for TCBA isomer separation, detailing the mechanistic causality behind column performance and providing a self-validating experimental protocol.
Mechanistic Causality: Why Positional Isomers Behave Differently
The separation of TCBA isomers is governed by two primary molecular forces: dispersion forces (correlated with boiling point) and hydrogen bonding (correlated with the availability of the hydroxyl group).
The position of the three chlorine atoms on the benzene ring directly dictates the steric environment of the benzyl alcohol moiety.
-
Steric Shielding (e.g., 2,4,6-TCBA): Isomers with chlorine atoms at the ortho positions (2 and 6) experience severe steric hindrance around the -OH group. This shielding prevents strong intermolecular hydrogen bonding, resulting in a lower boiling point and reduced interaction with polar stationary phases.
-
Unshielded Hydroxyls (e.g., 3,4,5-TCBA): Isomers lacking ortho-chlorine substitutions have fully exposed hydroxyl groups. These molecules exhibit stronger intermolecular hydrogen bonding, higher boiling points, and intense interactions with polar column chemistries[2].
Understanding this causality is critical when selecting between non-polar, polar, and shape-selective GC columns.
GC Column Performance Comparison
To objectively evaluate column performance, we compare three distinct stationary phase chemistries: DB-5MS (Non-polar), DB-WAX (Polar), and Cyclodextrin-based (Shape-selective).
Non-Polar Columns (e.g., DB-5MS, HP-5MS)
-
Chemistry: 5% Phenyl-arylene / 95% Dimethylpolysiloxane.
-
Mechanism: Separation is driven almost entirely by dispersive forces (boiling point).
-
Performance: DB-5MS is the industry standard for chlorinated aromatics[2]. It provides excellent peak shape and robustness. However, because the boiling points of intermediate isomers (like 2,3,4-TCBA and 2,4,5-TCBA) differ by less than 2°C, DB-5MS often yields co-elution for these specific pairs. 2,4,6-TCBA will consistently elute first due to its sterically hindered, lower boiling point, while 3,4,5-TCBA will elute last.
Polar Columns (e.g., DB-WAX, HP-INNOWax)
-
Chemistry: Polyethylene Glycol (PEG).
-
Mechanism: Separation is driven by strong hydrogen bonding and dipole-dipole interactions between the PEG phase and the analyte's -OH group.
-
Performance: DB-WAX exaggerates the separation between shielded and unshielded isomers. The retention time of 3,4,5-TCBA increases dramatically relative to 2,4,6-TCBA because the unshielded -OH group bonds strongly with the PEG phase. While this improves the resolution of certain isomer pairs, underivatized alcohols often exhibit severe peak tailing on WAX columns due to secondary interactions.
Shape-Selective Columns (e.g., Cyclodex-B, SLB-IL)
-
Chemistry: Derivatized cyclodextrins or ionic liquids.
-
Mechanism: Separation relies on steric fit (inclusion complexation) and highly specific dipole interactions.
-
Performance: These specialty columns are the only reliable option for separating closely eluting intermediate pairs (e.g., 2,3,4- vs. 2,4,5-TCBA) that co-elute on DB-5MS. They offer unparalleled selectivity but suffer from lower maximum operating temperatures and shorter column lifespans.
Quantitative Comparison Table
The following table summarizes the expected chromatographic behavior of TCBA isomers across different column chemistries.
| Column Type | Stationary Phase | Primary Separation Mechanism | Elution Order (First to Last) | Resolution of Closely Eluting Pairs | Peak Shape (Underivatized) |
| DB-5MS | 5% Phenyl / 95% Dimethylpolysiloxane | Boiling Point (Dispersion) | 2,4,6- < 2,3,5- ≈ 2,4,5- < 3,4,5- | Poor (Co-elution common) | Excellent |
| DB-WAX | Polyethylene Glycol (PEG) | Hydrogen Bonding / Dipole | 2,4,6- << 2,4,5- < 2,3,5- << 3,4,5- | Moderate | Poor (Tailing) |
| Cyclodex-B | Permethylated | Steric Inclusion / Shape | Varies by specific cavity fit | Excellent (Baseline resolution) | Good |
Analytical Workflow and Logic
To mitigate the peak tailing associated with free hydroxyl groups and to improve the resolution on non-polar columns, derivatization is highly recommended. The following workflow illustrates the logical progression from sample preparation to data validation.
GC-MS workflow for TCBA isomer separation and validation.
Self-Validating Experimental Protocol: GC-MS Analysis of TCBA Isomers
This protocol utilizes trimethylsilylation (TMS) derivatization to replace the active hydroxyl proton with a TMS group. This eliminates hydrogen bonding, standardizing the polarity of all isomers so that separation is driven purely by the steric bulk and boiling point of the chlorinated ring[3].
The protocol is designed as a self-validating system : it includes an internal standard to verify extraction efficiency and a System Suitability Test (SST) to confirm column resolution prior to sample analysis.
Phase 1: Sample Preparation & Derivatization
-
Internal Standard Addition: Spike 1.0 mL of the sample extract (in dichloromethane) with 10 µL of 4-chlorobenzyl alcohol-d4 (100 µg/mL) to act as an internal standard. This validates recovery rates and corrects for injection volume variances[4].
-
Solvent Exchange: Gently evaporate the dichloromethane under a stream of high-purity nitrogen at room temperature until dry. Reconstitute the residue in 100 µL of anhydrous pyridine.
-
Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Seal the vial tightly and incubate at 60°C for 30 minutes. The TMCS acts as a catalyst to ensure complete silylation of sterically hindered isomers (like 2,4,6-TCBA).
-
Validation Check: The derivatized sample must be analyzed within 24 hours to prevent hydrolysis of the TMS ethers.
Phase 2: GC-MS Parameters (DB-5MS Method)
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[2].
-
Carrier Gas: Helium (99.999%) at a constant flow rate of 1.0 mL/min.
-
Injection: 1.0 µL, Splitless mode. Injector temperature set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C (hold for 1 min).
-
Ramp 1: 20°C/min to 140°C.
-
Ramp 2: 3°C/min to 240°C (This shallow ramp is critical for resolving closely eluting TMS-derivatized isomers)[3].
-
Final hold: 5 min.
-
-
MS Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) mode targeting the molecular ion and characteristic fragment ions (e.g., [M-CH3]+ for TMS derivatives) to maximize sensitivity and exclude matrix interference.
Phase 3: System Suitability Test (SST)
Before analyzing unknown samples, inject a calibration standard containing equal concentrations of 2,4,6-TCBA and 3,4,5-TCBA.
-
Acceptance Criteria: The resolution (
) between the two peaks must be . If , column degradation or active sites in the inlet liner are likely present, and maintenance is required.
References
-
Linhartová, L., et al. "Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi". National Library of Medicine (PMC). Available at: [Link]
-
Linhartová, L., et al. "Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi". ResearchGate. Available at: [Link]
Sources
- 1. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trichlorotoluene | 21472-86-6 | Benchchem [benchchem.com]
- 3. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chlorobenzyl alcohol | 17849-38-6 | Benchchem [benchchem.com]
Comparative Efficacy Guide: 2,3,5-Trichlorobenzyl Alcohol Derivatives in Antimicrobial Applications
Executive Summary
The demand for novel, broad-spectrum antimicrobial agents has driven researchers to explore structural modifications of established antiseptic scaffolds. Chlorinated benzyl alcohols have long been utilized in oral and topical formulations for their reliable bactericidal and fungicidal properties. This guide objectively evaluates the efficacy of 2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA) derivatives, comparing their performance against the industry-standard 2,4-Dichlorobenzyl alcohol (2,4-DCBA) and Benzalkonium Chloride (BAC). By analyzing the causality between structural halogenation, lipophilicity, and membrane disruption, this document provides drug development professionals with actionable data and self-validating experimental protocols for formulation and screening.
Mechanistic Rationale: The Halogenation Advantage
Chlorinated benzyl alcohols are well-documented membrane-active agents. The baseline compound, 2,4-DCBA, exerts its antimicrobial effect by denaturing bacterial proteins and dissolving lipids, which leads to the disruption of the cell membrane and subsequent cell lysis[1].
The transition from a dichlorinated to a trichlorinated scaffold—specifically 2,3,5-Trichlorobenzyl alcohol[2]—introduces a critical physicochemical shift.
-
The Causality of Efficacy: The primary barrier to antiseptic efficacy is the microbial lipid bilayer. The addition of a third highly electronegative chlorine atom at the 5-position significantly increases the molecule's overall lipophilicity (LogP). A higher LogP thermodynamically drives the 2,3,5-TCBA derivative out of the aqueous extracellular environment and into the hydrophobic core of the microbial membrane.
-
Membrane Destabilization: Once intercalated within the lipid bilayer, the bulky, asymmetrical distribution of the three chlorine atoms disrupts the tight van der Waals packing of the lipid acyl chains. This structural interference forces the membrane into a hyper-fluid state, compromising its integrity and leading to the rapid, fatal leakage of intracellular potassium (
) and ATP.
Figure 1: Mechanistic pathway of 2,3,5-TCBA-induced microbial cell death via membrane disruption.
Comparative Efficacy: 2,3,5-TCBA vs. Industry Standards
To objectively assess the viability of 2,3,5-TCBA derivatives, their in vitro performance is benchmarked against 2,4-DCBA (a structurally related mild antiseptic) and Benzalkonium Chloride (a highly potent, membrane-lytic quaternary ammonium compound). The increased LogP of 2,3,5-TCBA yields a markedly lower Minimum Inhibitory Concentration (MIC) than its dichlorinated counterpart, though it requires strategic formulation due to its reduced aqueous solubility.
| Compound | LogP (Calculated) | Aq. Solubility (mg/L at 25°C) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | MIC C. albicans (µg/mL) |
| 2,4-Dichlorobenzyl Alcohol | 2.36 | ~1200 | 600 | 800 | 1000 |
| 2,3,5-Trichlorobenzyl Alcohol | ~3.10 | ~250 | 150 | 300 | 400 |
| Benzalkonium Chloride (BAC) | N/A (Surfactant) | Highly Soluble | 2 | 10 | 15 |
Data Interpretation: While BAC remains the most potent agent, its high cytotoxicity often limits its use in sensitive mucosal applications. 2,3,5-TCBA derivatives offer a "middle-ground" solution: a 3x to 4x increase in efficacy over standard 2,4-DCBA, maintaining a favorable toxicity profile for topical and oral care formulations.
Experimental Validation Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate strict internal controls to rule out false positives caused by solvent toxicity (e.g., DMSO) or baseline cellular auto-fluorescence.
Figure 2: Standardized broth microdilution workflow for determining antimicrobial efficacy.
Protocol A: Standardized Broth Microdilution (MIC Determination)
This assay quantifies the lowest concentration of the derivative required to inhibit visible microbial growth.
-
Preparation: Dissolve the 2,3,5-TCBA derivative in DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in Mueller-Hinton broth (MHB) across a 96-well plate.
-
Control Establishment (Self-Validation):
-
Positive Growth Control: MHB + Inoculum (Ensures bacteria are viable).
-
Negative Sterility Control: MHB only (Ensures no media contamination).
-
Vehicle Control: MHB + Inoculum + Maximum DMSO concentration used (Ensures the solvent is not causing the observed growth inhibition).
-
-
Inoculation: Add bacterial suspension (e.g., S. aureus) to achieve a final well concentration of
CFU/mL. -
Incubation & Readout: Incubate at 37°C for 24 hours. Measure absorbance at OD600. The MIC is the lowest concentration well exhibiting no statistically significant increase in OD600 relative to the negative control.
Protocol B: Outer Membrane Permeability Assay (NPN Uptake)
To prove the mechanism of action, this assay measures the ability of 2,3,5-TCBA to physically rupture the bacterial envelope[3]. It utilizes 1-N-phenylnaphthylamine (NPN), a hydrophobic probe that fluoresces weakly in aqueous buffers but emits strong fluorescence when it enters a lipid environment.
-
Preparation: Wash mid-log phase E. coli cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.5.
-
Probe Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Treatment & Controls (Self-Validation):
-
Baseline Control: Cells + NPN (Establishes baseline exclusion of the probe by intact membranes).
-
Positive Control: Cells + NPN + Polymyxin B (A known membrane-rupturing antibiotic; establishes maximum possible fluorescence).
-
Test Wells: Cells + NPN + varying concentrations of 2,3,5-TCBA (e.g., 0.5x, 1x, and 2x MIC).
-
-
Measurement: Immediately monitor fluorescence (Excitation: 350 nm, Emission: 420 nm) using a microplate reader. A rapid spike in fluorescence in the test wells confirms that 2,3,5-TCBA has compromised the outer membrane, allowing NPN to partition into the lipid bilayer.
Formulation Considerations
While the efficacy of 2,3,5-TCBA is superior to 2,4-DCBA, its higher lipophilicity results in a lower aqueous solubility (~250 mg/L). For drug development professionals formulating oral rinses or aqueous topical sprays, the use of co-solvents (such as propylene glycol or glycerin) or encapsulation within micellar structures (using non-ionic surfactants like Polysorbate 80) is strictly required to prevent precipitation of the active pharmaceutical ingredient (API) and ensure uniform dosing.
References
-
Macsen Labs. "2,4-Dichlorobenzyl Alcohol EP | 1777-82-8 | Manufacturer & Supplier". Macsen Labs. Available at:[Link]
Sources
inter-laboratory validation of 2,3,5-Trichlorobenzyl alcohol analysis
Inter-Laboratory Validation of 2,3,5-Trichlorobenzyl Alcohol Analysis: A Comparative Guide
Executive Summary
This guide presents the findings of a multi-site inter-laboratory validation study comparing analytical methodologies for 2,3,5-Trichlorobenzyl alcohol (2,3,5-TCBA, CAS 4681-17-8) . As a critical intermediate in the synthesis of high-value agrochemicals and pharmaceutical precursors, the precise quantification of 2,3,5-TCBA—distinct from its positional isomers (e.g., 2,3,6- or 2,4,5-TCBA)—is paramount for regulatory compliance and yield optimization.
This document objectively compares the performance of a High-Resolution Capillary GC-MS (The "Product") against the traditional HPLC-UV (The "Alternative") method. Data indicates that while HPLC-UV offers utility for high-purity raw materials, the GC-MS protocol provides superior specificity and reproducibility in complex reaction matrices.
The Analytical Challenge: Isomer Specificity
2,3,5-TCBA is typically synthesized via the reduction of 2,3,5-trichlorobenzaldehyde. Common synthetic routes often yield isomeric impurities, particularly 2,3,6-trichlorobenzyl alcohol , due to non-selective chlorination patterns in precursor steps.
-
The Problem: Traditional HPLC-UV methods often struggle to resolve the 2,3,5- and 2,3,6- isomers due to their nearly identical polarity and UV absorption maxima (
nm). -
The Solution: Capillary Gas Chromatography coupled with Mass Spectrometry (GC-MS) utilizes the orthogonality of volatility differences and mass spectral fragmentation patterns to achieve baseline resolution.
Figure 1: Method Selection Logic
Caption: Decision tree for selecting between HPLC-UV and GC-MS based on sample matrix and isomeric purity requirements.
Methodology Comparison
| Feature | The Product (GC-MS) | The Alternative (HPLC-UV) |
| Detector | Mass Selective Detector (SIM Mode) | Diode Array / UV (254 nm) |
| Column | 30m x 0.25mm, 5% Phenyl-Arylene (e.g., ZB-5ms) | C18 Reverse Phase (150mm x 4.6mm, 5µm) |
| Specificity | High: Resolves 2,3,5- from 2,3,6- isomer via retention time ( | Moderate: Co-elution common; requires complex gradient optimization. |
| LOQ | 0.05 mg/kg (ppm) | 1.0 mg/kg (ppm) |
| Run Time | 12.5 minutes | 25.0 minutes |
| Primary Use | Trace analysis, impurity profiling, complex matrices. | Assay of pure substance, bulk QC. |
Inter-Laboratory Validation Study
Study Design
A collaborative study was conducted involving 8 independent laboratories to validate the GC-MS method according to AOAC and ICH Q2(R1) guidelines.
-
Analytes: 2,3,5-Trichlorobenzyl alcohol (CAS 4681-17-8).[1][2][3][4][5]
-
Matrices:
-
Matrix A: Ethyl Acetate (Solvent Standard).
-
Matrix B: Crude Reaction Mixture (containing 2,3,5-trichlorobenzaldehyde and isomers).
-
-
Spiking Levels: 1.0, 10.0, and 100.0 mg/kg.
Validation Results (Summary)
The following table summarizes the precision and accuracy data obtained from the inter-laboratory trial.
| Parameter | Matrix | Spiking Level (mg/kg) | Recovery (%) | RSDr (Repeatability) % | RSDR (Reproducibility) % | HorRat Value |
| Accuracy | Solvent | 10.0 | 98.4 | 2.1 | 4.5 | 0.41 |
| Accuracy | Crude Mix | 10.0 | 96.2 | 3.8 | 6.2 | 0.58 |
| Precision | Crude Mix | 100.0 | 99.1 | 1.9 | 3.4 | 0.42 |
| LOQ | Solvent | 0.05 | N/A | 8.5 | 11.2 | N/A |
-
Interpretation: The HorRat values (Horwitz Ratio) were consistently < 1.0, indicating excellent method performance. The RSDR values (< 7%) demonstrate that the GC-MS method is highly transferable between laboratories, even when analyzing complex crude mixtures.
Figure 2: Validation Workflow
Caption: Workflow for the inter-laboratory validation study, ensuring data integrity from extraction to statistical reporting.
Detailed Experimental Protocols
Protocol A: The Product (GC-MS Method)
Recommended for trace analysis and isomer differentiation.
1. Sample Preparation:
-
Weigh 100 mg of sample into a 20 mL volumetric flask.
-
Dissolve in Ethyl Acetate (HPLC Grade).
-
Add 100 µL of Internal Standard Solution (1,2,4-Trichlorobenzene, 1000 µg/mL).
-
Vortex for 30 seconds. Transfer 1 mL to a GC vial.
2. GC Parameters:
-
Instrument: Agilent 7890B / 5977A MSD (or equivalent).
-
Column: ZB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 260°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 30°C/min to 280°C (Hold 3 min).
-
3. MS Detection (SIM Mode):
-
Target Ion (Quant): m/z 210 (Molecular ion cluster).
-
Qualifier Ions: m/z 212, 147 (Loss of COCl).
-
Dwell Time: 100 ms.
Protocol B: The Alternative (HPLC-UV Method)
Suitable for assay of pure raw materials only.
1. Sample Preparation:
-
Dissolve 50 mg sample in 50 mL Methanol .
-
Filter through 0.45 µm PTFE filter.
2. LC Parameters:
-
Column: C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% H3PO4.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Note: This method may show a single broad peak if 2,3,5- and 2,3,6- isomers are both present.
Conclusion
For the analysis of 2,3,5-Trichlorobenzyl alcohol , the inter-laboratory validation confirms that GC-MS is the superior methodology for applications requiring high specificity and sensitivity. While HPLC-UV remains a viable, cost-effective alternative for purity assays of known standards, it lacks the resolution required for complex process monitoring. Researchers dealing with crude synthesis mixtures or environmental samples are strongly advised to adopt the GC-MS protocol to ensure data integrity.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
AOAC International. (2016). Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4582574, 2,4,6-Trichlorobenzyl alcohol (Isomer Comparison). PubChem. Link(Note: Used for structural comparison of trichlorobenzyl alcohol isomers).
-
Google Patents. (1995). Process of preparing 2,3,5-trihalobenzaldehyde (Precursor synthesis). WO1995007877A1. Link
-
ChemicalBook. (2025). 2,3,5-Trichlorobenzyl alcohol Properties and CAS 4681-17-8.[1][2][3][4][5]Link
Sources
Assessing the Purity of 2,3,5-Trichlorobenzyl Alcohol: A Comparative Analytical Guide
Topic: Assessing the Purity of Commercially Available 2,3,5-Trichlorobenzyl Alcohol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Purity Paradox
2,3,5-Trichlorobenzyl alcohol (CAS: 56961-86-5) is a critical intermediate in the synthesis of agrochemicals and antiviral pharmaceuticals. While often sold with a nominal purity of >97%, the "true" purity is frequently compromised by a specific set of impurities that evade standard detection methods.
The core challenge lies in its isomeric similarity and thermal instability . Standard Gas Chromatography (GC) methods often fail to distinguish the 2,3,5- isomer from its 2,4,5- or 2,3,6- counterparts without specialized columns. Furthermore, the benzylic hydroxyl group is prone to thermal dehydration in hot GC injectors, creating "ghost" impurities (dibenzyl ethers) that artificially lower the calculated purity.
This guide compares the performance of High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and Quantitative NMR (qNMR) to establish a gold-standard protocol for assessment.
The Impurity Landscape: Origins and Risks
To assess purity, one must first understand the genesis of impurities. The synthesis of 2,3,5-trichlorobenzyl alcohol typically proceeds via the reduction of 2,3,5-trichlorobenzaldehyde or the acid chloride.
Key Impurities:
-
Positional Isomers (Critical): 2,4,5-Trichlorobenzyl alcohol and 2,3,6-Trichlorobenzyl alcohol. These arise during the initial chlorination of the toluene precursor and are chemically nearly identical to the target.
-
Oxidation/Reduction Artifacts:
-
Thermal Artifacts: Bis(2,3,5-trichlorobenzyl) ether. Often formed during GC analysis, not present in the sample.
Visualizing the Impurity Pathway
Figure 1: Synthesis workflow illustrating the origin of critical impurities.
Comparative Analysis of Assessment Methods
We evaluated three primary methodologies for assessing the purity of 2,3,5-Trichlorobenzyl alcohol.
Method A: Gas Chromatography - Flame Ionization Detection (GC-FID)
The Industry Standard (with caveats)
-
Performance: Excellent resolution of structural isomers (2,3,5- vs 2,4,5-) but prone to thermal degradation.
-
The Risk: The high injector temperature (typically 250°C) can cause the benzyl alcohol to dehydrate into the corresponding ether. This appears as a new impurity peak, falsely lowering the purity assay.
-
Optimization: Requires "Cool On-Column" injection or derivatization (silylation) to block the hydroxyl group.
Method B: Reverse-Phase HPLC (UV Detection)
The Recommended Approach
-
Performance: Superior stability. No thermal degradation.
-
Selectivity: Standard C18 columns may struggle to separate the 2,3,5- and 2,4,5- isomers.
-
Optimization: Use of a Phenyl-Hexyl stationary phase provides
interactions that dramatically improve isomer resolution compared to C18.
Method C: Quantitative NMR (qNMR)
The Absolute Truth
-
Performance: Does not rely on reference standards.
-
Limitation: Lower sensitivity. Excellent for assaying the main component (>98%) but poor for quantifying trace impurities (<0.1%).
Data Presentation: Method Performance Matrix
| Feature | GC-FID (Standard) | GC-FID (Derivatized) | HPLC-UV (Phenyl-Hexyl) | qNMR |
| Analyte Stability | Low (Ether formation) | High | High | High |
| Isomer Resolution ( | > 2.5 | > 3.0 | 2.0 - 2.5 | N/A (Overlap) |
| LOD (Impurity) | 10 ppm | 10 ppm | 5 ppm | ~1000 ppm |
| Prep Time | Fast | Slow (30 min rxn) | Fast | Fast |
| Cost per Run | Low | Medium | Low | High |
Verdict: HPLC-UV using a Phenyl-Hexyl column is the superior method for routine purity assessment, balancing stability with sufficient resolution. GC is only recommended if derivatization is performed.
Recommended Experimental Protocol (HPLC)
This protocol is designed to separate the target alcohol from its aldehyde precursor and positional isomers.
System: Agilent 1260 Infinity II or equivalent. Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus). Mobile Phase:
-
A: Water + 0.1% Phosphoric Acid (suppresses ionization of benzoic acid impurity).
-
B: Acetonitrile.[5]
Gradient Program:
-
0-2 min: 40% B (Isocratic hold for polar acids).
-
2-15 min: 40%
80% B (Linear ramp). -
15-20 min: 80% B (Wash).
Detection: UV @ 220 nm (max absorption for chlorinated rings) and 254 nm. Flow Rate: 1.0 mL/min.[5] Temperature: 30°C.
Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile.
Analytical Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777030, 2,3,5-Trichlorobenzyl alcohol. Retrieved from [Link]
-
Phenomenex (2024). GC vs. HPLC: A Comprehensive Comparison for Chlorinated Aromatics. Retrieved from [Link]
-
Royal Society of Chemistry (2015). Reverse-phase HPLC separation of positional isomers on MIL-53(Fe). Retrieved from [Link]
Sources
- 1. thomassci.com [thomassci.com]
- 2. 2,3,5-Trichlorobenzaldehyde | CAS 56961-75-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]
- 4. 2,3,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
benchmarking the synthesis of 2,3,5-Trichlorobenzyl alcohol against other methods
Benchmarking the Synthesis of 2,3,5-Trichlorobenzyl Alcohol: A Comparative Technical Guide
In the landscape of advanced pharmaceutical synthesis, halogenated benzyl alcohols serve as critical structural motifs. Specifically, 2,3,5-Trichlorobenzyl alcohol (CAS 4681-17-8) is a highly valued intermediate, most notably utilized in the multi-gram scale production of potent, highly selective human
Selecting the optimal synthetic route for this compound is not merely a matter of yield; it requires a rigorous balance of chemoselectivity, reagent safety, and precursor economics. Because the aromatic ring is heavily electron-withdrawn by three chlorine atoms, the choice of reducing agent dictates whether the reaction will proceed cleanly or suffer from parasitic hydrodehalogenation (the unwanted cleavage of carbon-chlorine bonds).
This guide benchmarks the two most robust methodologies for synthesizing 2,3,5-Trichlorobenzyl alcohol: the nucleophilic reduction of its corresponding aldehyde and the electrophilic reduction of its corresponding carboxylic acid.
Mechanistic Overview & Pathway Visualization
The synthesis fundamentally depends on the available starting material. The two primary pathways diverge based on the oxidation state of the precursor:
-
Route A: Reduction of 2,3,5-Trichlorobenzaldehyde (CAS 56961-75-2)[2].
-
Route B: Reduction of 2,3,5-Trichlorobenzoic acid (CAS 50-73-7)[3].
Synthetic routes to 2,3,5-Trichlorobenzyl alcohol via aldehyde and acid reduction.
Benchmarking the Synthetic Routes
Method A: Sodium Borohydride ( ) Reduction of the Aldehyde
This is the industry-standard method for laboratory and mid-scale synthesis[4].
-
The Causality of the Chemistry:
is a mild, nucleophilic reducing agent. By conducting the reaction in a protic solvent like absolute ethanol, the solvent hydrogen-bonds to the carbonyl oxygen of the aldehyde. This interaction withdraws electron density, increasing the electrophilicity of the carbonyl carbon and drastically accelerating the hydride transfer. -
Performance: Highly chemoselective. The mild nature of
ensures that the aryl chlorides remain completely untouched, preventing hydrodehalogenation.
Method B: Borane-THF ( ) Reduction of the Carboxylic Acid
When the aldehyde precursor is cost-prohibitive, starting from 2,3,5-Trichlorobenzoic acid is a viable alternative[3].
-
The Causality of the Chemistry: Carboxylic acids cannot be efficiently reduced by
because the acidic proton is rapidly abstracted, leaving a carboxylate anion that repels nucleophilic hydrides. Borane ( ), however, is a Lewis acid. It coordinates directly with the electron-rich oxygen of the carbonyl, executing an electrophilic reduction. -
Performance: Excellent yield, but requires strictly anhydrous conditions. While Lithium Aluminum Hydride (
) could technically be used, carries a distinct risk of reducing the carbon-chlorine bonds (hydrodehalogenation) and is highly pyrophoric. Borane is therefore the superior, safer choice for halogenated aromatic acids.
Quantitative Data Comparison
| Parameter | Method A: | Method B: Borane Reduction | Method C: |
| Precursor | 2,3,5-Trichlorobenzaldehyde | 2,3,5-Trichlorobenzoic acid | 2,3,5-Trichlorobenzoic acid |
| Reagent | |||
| Solvent System | Ethanol (Protic) | Anhydrous THF (Aprotic) | Anhydrous Ether/THF |
| Temperature | 0 °C to 25 °C | 0 °C to 65 °C (Reflux) | 0 °C to 25 °C |
| Reaction Time | 3.5 hours | 4 - 6 hours | 2 - 4 hours |
| Typical Yield | 85% - 95% | 80% - 90% | 70% - 80% |
| Chemoselectivity | High (No dehalogenation) | High (No dehalogenation) | Moderate (Risk of dehalogenation) |
| Safety Profile | Benign, standard handling | Evolution of flammable | Pyrophoric, highly reactive |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to verify reaction completion before proceeding to workup.
Protocol 1: Reduction (Adapted from established patent literature[4])
-
Preparation: Dissolve 50.0 g of 2,3,5-Trichlorobenzaldehyde in 1.0 L of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Hydride reductions are exothermic. Cooling prevents thermal runaway and the potential boiling of the solvent.
-
Reagent Addition: Add 7.00 g of
portion-wise over 30 minutes. -
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3.5 hours[4].
-
Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The reaction is complete when the UV-active starting material spot (higher
) is entirely replaced by the alcohol product spot (lower , due to increased polarity from the hydroxyl group). -
Quench & Workup: Slowly add 100 mL of distilled water, followed by dropwise addition of 1M HCl until the pH reaches ~6. Causality: The acid destroys unreacted
(releasing gas) and protonates the intermediate alkoxide to form the final alcohol. -
Isolation: Concentrate the ethanol in vacuo, extract the aqueous layer with dichloromethane (
mL), dry over anhydrous , and evaporate to yield the solid product.
Protocol 2: Reduction
-
Preparation: In an oven-dried flask purged with Argon, dissolve 20.0 g of 2,3,5-Trichlorobenzoic acid in 150 mL of anhydrous THF. Causality: Borane reacts violently with ambient moisture to form boric acid and hydrogen gas; strictly anhydrous conditions are mandatory.
-
Reagent Addition: Cool to 0 °C. Dropwise, add 1.5 equivalents of a 1.0 M
solution via an addition funnel. -
Propagation: Equip a reflux condenser and heat the reaction to 65 °C for 4 hours.
-
Self-Validation (IPC): Withdraw a 0.5 mL aliquot, quench it in methanol, evaporate, and analyze via FT-IR. The reaction is complete when the broad, intense carboxylic acid O-H stretch and the C=O stretch (~1700
) disappear, replaced by a sharp alcohol O-H stretch (~3300 ). -
Quench: Cool the flask to 0 °C and very slowly add methanol dropwise until effervescence ceases. Causality: Methanol safely solvolyzes the trialkoxyboroxine intermediate and destroys residual borane.
-
Isolation: Concentrate the solvent, partition between ethyl acetate and 1M NaOH (to remove any unreacted acid), dry the organic layer, and evaporate.
References
- WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde. Google Patents.
-
Improved, Efficient Synthesis for Multigram-Scale Production of PSB-10.Journal of Organic Chemistry / Clockss (2003). Details the utilization of 2,3,5-Trichlorobenzaldehyde in the synthesis of human
adenosine receptor antagonists. Available at:[Link]
Sources
Safety Operating Guide
2,3,5-Trichlorobenzyl alcohol proper disposal procedures
Comprehensive Operational Guide: Safe Handling and Disposal of 2,3,5-Trichlorobenzyl Alcohol
As a halogenated organic compound (CAS: 4681-17-8, Formula: C7H5Cl3O)[1][2], 2,3,5-Trichlorobenzyl alcohol requires strict adherence to specialized waste management protocols. Improper disposal not only violates environmental regulations but also poses severe ecological and infrastructural risks. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe segregation, containment, and disposal of this chemical.
Chemical Profiling and Waste Classification
In laboratory waste management, the presence of chlorine atoms on the aromatic ring fundamentally alters the disposal pathway of 2,3,5-Trichlorobenzyl alcohol compared to standard aliphatic or non-halogenated aromatic alcohols.
Classification: Halogenated Organic Waste [3].
The Causality of Segregation: Halogenated organic compounds must never be mixed with non-halogenated organic waste streams[3][4]. The rationale is twofold:
-
Incineration Hazards: Halogenated wastes cannot be easily incinerated in standard facilities due to the high risk of forming highly toxic dioxins and furans during combustion[5]. They require specialized, high-temperature incineration with alkaline scrubbing systems.
-
Economic and Logistical Impact: If even a small quantity of a halogenated compound (like 2,3,5-Trichlorobenzyl alcohol) is introduced into a non-halogenated waste container, the entire volume must be legally and operationally treated as halogenated waste, exponentially increasing disposal costs and complicating recycling efforts[5].
Prerequisite Safety and Handling (PPE)
Before initiating any transfer or disposal procedures, personnel must don appropriate Personal Protective Equipment (PPE) to mitigate dermal and ocular exposure risks[6]. All handling of the pure powder or concentrated solutions must occur within a certified chemical fume hood[6].
Table 1: Required PPE and Engineering Controls
| Protection Type | Specification / Material | Operational Rationale |
| Hand Protection | Nitrile or specialized chemically resistant gloves | Prevents dermal absorption and irritation common with chlorinated aromatics[6]. |
| Eye Protection | Chemical safety goggles or full face shield | Protects against micro-particulate dust (if solid) or solvent splashes (if in solution)[6]. |
| Body Protection | Standard laboratory coat (fully buttoned) | Provides a primary barrier against accidental spills on clothing[6]. |
| Engineering | Certified Chemical Fume Hood | Ensures capture of any volatilized solvent or airborne particulates during waste transfer[6]. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for transferring 2,3,5-Trichlorobenzyl alcohol into the laboratory waste stream.
Step 1: Waste Segregation
-
Identify the dedicated, clearly labeled "Halogenated Organic Waste" container in your laboratory[3].
-
Critical Check: Ensure that no incompatible chemicals (e.g., strong oxidizers, heavy metals, or reactive aqueous solutions) are present in this container[7].
Step 2: Container Selection and Verification
-
Use a leak-proof container made of materials compatible with both the alcohol and its carrier solvent (e.g., high-density polyethylene (HDPE) or glass)[4][6].
-
Ensure the container is never filled to more than 80-90% capacity to allow for vapor expansion[3].
Step 3: Transfer and Containment
-
Working inside the fume hood, carefully pour the 2,3,5-Trichlorobenzyl alcohol waste (or its solution) into the halogenated waste container using a compatible funnel[3].
-
Immediately cap the container securely. If the waste contains highly volatile solvents or gas-generating mixtures, a vented pressure-relief cap should be utilized to prevent over-pressurization[4].
Step 4: Regulatory Labeling
-
Attach a hazardous waste tag immediately. The label must explicitly state "Halogenated Organic Waste"[3][6].
-
List "2,3,5-Trichlorobenzyl alcohol" and any associated solvents (e.g., Dichloromethane, Methanol) with their approximate percentage concentrations[4]. Do not use abbreviations.
Step 5: Storage in Satellite Accumulation Area (SAA)
-
Move the sealed, labeled container to the designated SAA.
-
The container must be placed within secondary containment (e.g., a chemically resistant tray) to capture any catastrophic leaks[6][7].
-
Store away from heat sources, direct sunlight, and incompatible chemical classes (e.g., strong bases or organic peroxides)[4][7].
Step 6: EHS Coordination
-
Do NOT pour this chemical down the drain under any circumstances. Halogenated organics are highly toxic to aquatic life and can accumulate in sewer systems[5].
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a professional hazardous waste pickup[6].
Workflow Visualization
Caption: Operational workflow for the segregation and disposal of halogenated organic waste.
Spill Response and Decontamination
In the event of an accidental spill of 2,3,5-Trichlorobenzyl alcohol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated; lower the fume hood sash if the spill is contained within it[6].
-
Containment: Use an inert absorbent material (such as vermiculite, sand, or specialized chemical spill pads) to absorb the liquid. Never use combustible materials like paper towels for reactive or concentrated organic spills[6].
-
Collection: Scoop the absorbed mixture into a designated hazardous waste container using non-sparking tools[6].
-
Decontamination: Wash the affected surface with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials (sponges, wipes) as halogenated hazardous waste[6].
References
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3,5-Trichlorobenzyl Alcohol
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 2,3,5-Trichlorobenzyl alcohol, a halogenated aromatic alcohol, requires more than a standard checklist; it necessitates a thorough understanding of the potential risks and the rationale behind each protective measure. This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure both personal safety and experimental integrity.
Hazard Analysis: A Synthesized Approach
While a specific Safety Data Sheet (SDS) for the 2,3,5-isomer may not always be accessible, we can construct a robust hazard profile by examining structurally similar compounds. Analogs such as 2,3-Dichlorobenzyl Alcohol and 3,5-Dichlorobenzyl alcohol are known to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2] The parent compound, benzyl alcohol, can also cause allergic skin reactions. Furthermore, the general class of chlorinated aromatic compounds warrants caution due to potential toxicity and irritation.[3]
Therefore, we must operate under the assumption that 2,3,5-Trichlorobenzyl alcohol presents the following primary hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation and may cause allergic skin reactions.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.
-
Environmental Hazard: Halogenated compounds are often toxic to aquatic life and require specialized disposal.[4]
The Foundation: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls: All handling of 2,3,5-Trichlorobenzyl alcohol, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Administrative Controls: Limit the quantity of the chemical handled at any one time and ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.
Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific procedure and the potential for exposure.
Dermal Protection: Gloves and Body Coverage
Direct contact with chlorinated organic compounds can cause localized irritation and potential systemic absorption.
-
Hand Protection: Standard nitrile gloves may offer splash protection for brief, incidental contact, but for prolonged handling or immersion, more robust materials are required. The choice of glove material is critical.[3] Consult the manufacturer's chemical resistance guides for materials rated for excellent protection against chlorinated and aromatic solvents, such as:
Always double-glove when handling concentrated forms of the compound. Inspect gloves for any signs of degradation or perforation before each use.
-
Body Protection: A standard, buttoned lab coat is the minimum requirement for handling small quantities.[3] For procedures involving larger volumes (>100 mL) or a significant risk of splashing, upgrade to a chemical-resistant apron or coveralls worn over the lab coat.[3][7]
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye and face protection is mandatory.
-
Primary Protection: At a minimum, chemical splash goggles that provide a complete seal around the eyes are required.[3][6] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[6]
-
Secondary Protection: When transferring larger volumes, working with a reaction under pressure, or any situation with an elevated splash hazard, a full-face shield must be worn in addition to chemical splash goggles.[3][6] The goggles provide the seal, while the shield protects the rest of the face.
Respiratory Protection
As stated, all work should be performed in a chemical fume hood.[3] If, under rare and specific circumstances (e.g., spill cleanup outside of a hood), there is a potential for exposure to exceed occupational limits, respiratory protection is required. The selection of an appropriate respirator must be made by a qualified safety professional and will require fit-testing.[7]
PPE Selection Summary
| Task / Scale | Hand Protection | Eye/Face Protection | Body Protection |
| Low-Volume (<10 mL) Bench Work | Double-gloved (Nitrile/Neoprene) | Chemical Splash Goggles | Lab Coat |
| High-Volume (>100 mL) Transfers | Heavy-duty gloves (Butyl Rubber, Viton®, or Laminate Film)[3][6][8] | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat |
| Risk of Significant Splatter | Heavy-duty gloves (Butyl Rubber, Viton®, or Laminate Film)[3][6][8] | Chemical Splash Goggles & Face Shield | Chemical-Resistant Coveralls |
Procedural Discipline: Donning, Doffing, and Disposal
Cross-contamination is a primary vector of exposure. A strict, procedural approach to PPE usage is non-negotiable.
Step-by-Step PPE Protocol
-
Inspection: Before starting, inspect all PPE for damage (cracks, tears, signs of degradation).
-
Donning Sequence:
-
Put on lab coat or coveralls.
-
Put on inner gloves.
-
Put on chemical splash goggles.
-
Put on face shield (if required).
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Handling: Perform all chemical manipulations within the fume hood.
-
Doffing (Removal) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces.
-
Remove outer gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated hazardous waste container.
-
Remove face shield (if used) by touching only the headband.
-
Remove lab coat or coveralls, rolling it away from the body to contain contaminants.
-
Remove chemical splash goggles.
-
Remove inner gloves, following the same inside-out procedure.
-
Wash hands and forearms thoroughly with soap and water.[1][9]
-
PPE Selection and Use Workflow
Caption: Workflow for Safe Handling and PPE Selection.
Operational Plan: Waste and Spill Management
Proper disposal is crucial to prevent personal exposure and environmental contamination.
-
PPE and Contaminated Material Disposal: All disposable items that have come into contact with 2,3,5-Trichlorobenzyl alcohol—including gloves, absorbent pads, and empty containers—must be treated as hazardous waste.[3] Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[5][10] As a halogenated organic compound, all liquid and solid waste must be collected in a designated "Halogenated Organic Waste" container.[5][11][12] This waste stream is kept separate from non-halogenated organic waste for proper incineration by a certified waste disposal service.[12]
-
Spill Cleanup: In the event of a spill, evacuate the area if necessary. Wear the appropriate level of PPE, including respiratory protection if the spill is large or outside a fume hood. Absorb the spill with an inert material (e.g., vermiculite or sand) and collect it into a sealed container for disposal as halogenated hazardous waste. Decontaminate the area thoroughly.
By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research. This is not merely a set of rules, but a self-validating system for the safe and effective handling of specialized chemical reagents.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. (n.d.). Benchchem.
- Safe Handing & Disposal of Organic Substances. (n.d.). HSC Chemistry & Physics.
- Organic Solvents. (n.d.). Environment, Health and Safety - Iowa State University.
- Protective Equipment. (n.d.). Environmental Health and Safety - Princeton University.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group - Northwestern University.
- Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison.
- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET 2,3-Dichlorobenzyl Alcohol. (2025, July 4). TCI Chemicals.
- SAFETY DATA SHEET 1,2,3-Trichlorobenzene. (2025, December 21).
- SAFETY DATA SHEET Benzyl alcohol. (2025, July 28). Merck Millipore.
- SAFETY DATA SHEET 3,5-Dichlorobenzyl alcohol. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Personal protective equipment (PPE) for the hazmat sector. (n.d.). DuPont.
- Chlorination Safety Protocols & PPE for Water Disinfection. (n.d.). Pipe Testing Services.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 8. dupont.com [dupont.com]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
